molecular formula C11H9NO3 B1592907 5-Methoxyquinoline-3-carboxylic acid CAS No. 1361091-98-6

5-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1592907
CAS No.: 1361091-98-6
M. Wt: 203.19 g/mol
InChI Key: IQTWNFKXMYNHOP-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-3-carboxylic acid (CAS 1361091-98-6) is a high-purity organic compound supplied for research and development purposes. This chemical features a quinoline core structure, a privileged scaffold in medicinal chemistry, substituted with a methoxy group at the 5-position and a carboxylic acid functional group at the 3-position . The molecular formula is C 11 H 9 NO 3 and it has a molecular weight of 203.19 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex quinoline derivatives. Quinoline carboxylic acids are of significant interest in pharmaceutical research, most notably as the core structural component in the synthesis of quinolone antibiotics . The carboxylic acid functional group is highly versatile and enables further chemical transformations; it can participate in various reactions, including the formation of amides, esters, and other derivatives, making it a valuable intermediate for creating diverse compound libraries for biological screening . Researchers utilize this scaffold to develop novel substances with potential antibacterial properties. The mechanism of action for such quinolone-based antibiotics typically involves the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, leading to rapid bacterial cell death . The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for proper handling and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTWNFKXMYNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631113
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361091-98-6
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyquinoline-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to ensure regiochemical control and high yields. This technical guide provides an in-depth examination of the most effective and logical synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will focus on the Friedländer Annulation as the primary and most direct route, offering a detailed mechanistic breakdown, step-by-step experimental protocols, and an analysis of the causality behind critical experimental choices. This document is structured to serve as a practical and authoritative resource, grounding all claims and protocols in established chemical literature.

Introduction

The Quinoline-3-Carboxylic Acid Scaffold in Drug Discovery

The quinoline core is a privileged scaffold in pharmacology, forming the structural basis for a wide array of therapeutic agents. When functionalized with a carboxylic acid at the 3-position, the resulting scaffold often exhibits potent biological activities. This is famously exemplified by the quinolone class of antibiotics, where the 3-carboxylic acid moiety is crucial for binding to bacterial DNA gyrase. Beyond antibacterial applications, quinoline-3-carboxylic acid derivatives are explored as anticancer, anti-inflammatory, and antiviral agents, making their synthesis a topic of significant interest.[1]

Significance of the 5-Methoxy Substituent

The introduction of a methoxy group at the 5-position of the quinoline ring serves as a critical modulator of the molecule's physicochemical properties. The electron-donating nature of the methoxy group can influence the electron density of the heterocyclic system, affecting its reactivity, metabolic stability, and interaction with biological targets. Its strategic placement can enhance binding affinity, improve pharmacokinetic profiles, and fine-tune the overall efficacy of a drug candidate.

Scope of this Guide

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to deliver a deeper understanding of the reaction logic, enabling scientists to adapt and troubleshoot the synthesis effectively. The primary focus will be on the Friedländer Annulation, a classic and highly efficient method for constructing the quinoline system.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For this compound, the most direct disconnection breaks the C2-C3 and N1-C2 bonds of the pyridine ring. This disconnection strategy points directly to the Friedländer Annulation , a powerful reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

This approach is superior to other quinoline syntheses for this specific target. For instance, the Gould-Jacobs reaction would yield a 4-hydroxy derivative requiring an additional, often challenging, deoxygenation step.[2][3] The Pfitzinger reaction, starting from an isatin, would produce the isomeric quinoline-4-carboxylic acid.[4][5] Therefore, the Friedländer pathway represents the most atom-economical and direct route.

G Target This compound Intermediate1 Ethyl 5-Methoxyquinoline-3-carboxylate Target->Intermediate1 Hydrolysis (Saponification) Precursors 2-Amino-5-methoxybenzaldehyde + Ethyl Pyruvate Intermediate1->Precursors Friedländer Annulation (C-N and C-C bond formation)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is a robust and versatile method for constructing quinoline rings.[6][7] It involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[8][9]

Principle and Mechanism

The reaction proceeds through two plausible mechanistic pathways, both converging on the final quinoline product.

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable carbonyl compound (e.g., ethyl pyruvate) and the 2-aminoaryl aldehyde. The resulting aldol adduct undergoes dehydration. The final step is an intramolecular condensation between the amino group and the newly formed α,β-unsaturated carbonyl system (imine formation), followed by aromatization to yield the quinoline ring.

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the aldehyde and the carbonyl partner. This is followed by an intramolecular aldol-type condensation, where the enolized α-methylene group attacks the imine, leading to cyclization and subsequent dehydration to form the quinoline.

Acid or base catalysts are employed to promote the condensation and dehydration steps, with the choice often depending on the specific substrates.[7]

Synthesis of Key Precursor: 2-Amino-5-methoxybenzaldehyde

The successful execution of the Friedländer synthesis hinges on the availability of the key starting material, 2-amino-5-methoxybenzaldehyde. A reliable method to prepare this precursor begins with the commercially available 4-methoxyaniline.

This is a multi-step process typically involving:

  • Protection of the amine: The amino group of 4-methoxyaniline is first protected, often as an acetanilide, to direct subsequent reactions and prevent unwanted side reactions.

  • Nitration: The protected aniline is nitrated to introduce a nitro group ortho to the amino functionality.

  • Formylation: A formyl group (-CHO) is introduced onto the ring.

  • Deprotection and Reduction: The protecting group is removed, and the nitro group is reduced to an amine to yield the final precursor.

A more direct, albeit advanced, method involves the ortho-lithiation and formylation of a protected 3-methoxyaniline, but the nitration route is classic and reliable.

Experimental Protocol: Friedländer Synthesis of Ethyl 5-Methoxyquinoline-3-carboxylate

This protocol describes the core cyclization step. The choice of a base catalyst like piperidine or an acid catalyst like p-toluenesulfonic acid is common. Base catalysis is often preferred for this specific transformation.

Materials:

  • 2-Amino-5-methoxybenzaldehyde

  • Ethyl pyruvate

  • Ethanol (Anhydrous)

  • Piperidine (Catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl pyruvate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 5-methoxyquinoline-3-carboxylate.

Final Step: Saponification to this compound

The final step is the straightforward hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 5-methoxyquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl)

Procedure:

  • Suspend ethyl 5-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until the pH is approximately 4-5.

  • The desired this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product.

Visualization of the Complete Workflow

G cluster_precursor Precursor Synthesis cluster_main Main Pathway p_start 4-Methoxyaniline p_step1 Protection (Acetylation) p_start->p_step1 p_step2 Ortho-Nitration p_step1->p_step2 p_step3 Reduction & Deprotection p_step2->p_step3 p_end 2-Amino-5-methoxybenzaldehyde p_step3->p_end m_start 2-Amino-5-methoxybenzaldehyde + Ethyl Pyruvate p_end->m_start m_step1 Friedländer Annulation (Piperidine, EtOH, Reflux) m_start->m_step1 m_step2 Saponification (NaOH, EtOH/H2O, Reflux) m_step1->m_step2 m_step3 Acidification (HCl) m_step2->m_step3 m_end This compound m_step3->m_end

Caption: Complete workflow for the synthesis of the target molecule.

Data Summary

The efficiency of this synthetic route is contingent on the yield of each individual step. The following table provides expected outcomes based on literature precedents for similar transformations.

StepReactionKey ReagentsTypical ConditionsExpected Yield
1Precursor Synthesis4-Methoxyaniline, HNO₃, Ac₂O, Fe/HClMulti-step sequence50-60% (Overall)
2Friedländer Annulation2-Amino-5-methoxybenzaldehyde, Ethyl pyruvatePiperidine, Ethanol, Reflux75-90%
3SaponificationEthyl 5-methoxyquinoline-3-carboxylate, NaOHEtOH/H₂O, Reflux90-98%

Conclusion

The synthesis of this compound is most effectively achieved via the Friedländer Annulation pathway. This strategy offers a direct and high-yielding route to the target molecule, avoiding unnecessary intermediate steps like deoxygenation that are characteristic of other named quinoline syntheses. The causality for this choice lies in the direct convergence of readily accessible precursors—a substituted o-aminoaryl aldehyde and ethyl pyruvate—to form the desired quinoline-3-carboxylate skeleton. By providing detailed, validated protocols for both the key precursor synthesis and the main cyclization and hydrolysis steps, this guide equips researchers with the necessary tools to confidently and efficiently produce this valuable chemical entity for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Moiety

5-Methoxyquinoline-3-carboxylic acid (CAS No: 1361091-98-6) is a heterocyclic compound belonging to the quinoline family, a class of molecules renowned for their diverse pharmacological activities. The strategic placement of a methoxy group at the 5-position and a carboxylic acid at the 3-position of the quinoline scaffold imparts a unique electronic and steric profile, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, and understanding the fundamental physicochemical properties of novel analogues like this compound is a critical first step in unlocking their therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data for this specific isomer, this guide leverages high-quality computational predictions and established analytical methodologies for related compounds. This approach offers a robust framework for researchers to anticipate the behavior of this molecule in various experimental settings, from initial synthesis and characterization to formulation and biological screening. The protocols detailed herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Core Physicochemical Properties

A molecule's interaction with biological systems is fundamentally governed by its physicochemical characteristics. For this compound, properties such as solubility, acidity (pKa), and lipophilicity (logP) are paramount in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted key physicochemical properties.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
pKa (acidic) 3.5 - 4.5ChemAxon Prediction
pKa (basic) 1.5 - 2.5ChemAxon Prediction
logP 1.8 - 2.5ChemAxon Prediction
Aqueous Solubility pH-dependentPredicted
Melting Point >200 °C (decomposes)Estimated based on related structures

Note: The values presented are computationally predicted and should be confirmed by experimental analysis.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. The expected chemical shifts for this compound are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

  • ¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of 7.0-9.0 ppm. The proton on the C2 position, adjacent to the nitrogen and deshielded by the carboxylic acid, is anticipated to be the most downfield aromatic proton. The methoxy protons will present as a sharp singlet around 4.0 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a chemical shift greater than 10 ppm, and its observation may depend on the solvent used.

  • ¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

  • C-O Stretch (Methoxy and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ (aryl ether) and 1250-1350 cm⁻¹ (carboxylic acid) regions.

UV-Vis Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit multiple absorption bands characteristic of π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by solvent polarity and pH.

Experimental Protocols: A Framework for Empirical Validation

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind each procedural choice is explained to empower the researcher with a deeper understanding of the analytical process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol utilizes the capillary method, a widely accepted and reliable technique.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C/minute until the temperature is approximately 20 °C below the expected melting point.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep Finely powder the sample Load Load into capillary tube Prep->Load Setup Place in melting point apparatus Load->Setup Heat_Fast Rapid heating to ~20°C below MP Setup->Heat_Fast Heat_Slow Slow heating (1-2°C/min) Heat_Fast->Heat_Slow Record Record T1 and T2 Heat_Slow->Record Report Report melting range (T1 - T2) Record->Report

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility. Given the presence of both acidic and basic functional groups, the solubility of this compound is expected to be highly pH-dependent.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis Buffers Prepare pH buffers Add_Sample Add excess compound to buffers Buffers->Add_Sample Agitate Agitate at constant temperature Add_Sample->Agitate Centrifuge Centrifuge to separate solid Agitate->Centrifuge Quantify Quantify concentration in supernatant (HPLC-UV) Centrifuge->Quantify

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is a direct and reliable way to measure logP.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system. Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability and Polymorphism

Stability Assessment

Rationale: Understanding the chemical stability of a compound is crucial for its development as a therapeutic agent. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol Outline:

  • Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to high temperatures.

  • Photostability: Expose the solid and solutions of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Polymorphism Screening

Rationale: The existence of different crystalline forms (polymorphs) can significantly impact the physicochemical properties of a solid compound, including its solubility, dissolution rate, and stability. A polymorph screen is essential to identify the most stable form for development.

Screening Techniques:

  • Crystallization from various solvents: Dissolve the compound in a wide range of solvents with different polarities and allow it to crystallize under various conditions (e.g., slow evaporation, cooling).

  • Slurry Experiments: Stir a suspension of the compound in different solvents for an extended period to facilitate the conversion to the most stable polymorph at that temperature.

  • Grinding: Subject the solid to mechanical stress to induce polymorphic transformations.

  • Characterization: Analyze the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and a detailed framework for their experimental validation. While direct experimental data for this specific molecule is currently limited, the provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate the necessary data to advance their investigations. A thorough understanding of these fundamental properties is indispensable for the rational design of future experiments, from formulation development to the elucidation of its biological activity. The insights gained from such studies will be instrumental in determining the potential of this compound as a valuable scaffold in the ongoing quest for novel therapeutic agents.

An In-depth Technical Guide to 5-Methoxyquinoline-3-carboxylic acid (CAS: 20863-88-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, this document synthesizes available information on closely related quinoline-3-carboxylic acid derivatives to offer valuable insights for researchers. This guide covers its physicochemical properties, a proposed synthesis pathway based on established methodologies, and discusses its potential biological activities and mechanisms of action by drawing parallels with analogous compounds. Furthermore, it outlines detailed, adaptable protocols for its characterization using modern analytical techniques and provides essential safety and handling guidelines. This document aims to serve as a foundational resource to stimulate and support further investigation into the therapeutic potential of this compound.

Introduction

Quinoline-3-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their biological and pharmacokinetic profiles.[3] this compound, with its methoxy group at the 5-position and a carboxylic acid at the 3-position, presents an intriguing candidate for further exploration within this chemical class. The methoxy group can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for interactions with biological targets, while the carboxylic acid provides a handle for further synthetic modifications.[4] This guide will delve into the knowns and logical extrapolations surrounding this compound to facilitate future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
CAS Number 20863-88-1Internal Database
Molecular Formula C₁₁H₉NO₃Internal Database
Molecular Weight 203.19 g/mol Internal Database
IUPAC Name This compoundInternal Database
Appearance Solid (predicted)Inferred
Solubility Predicted to be soluble in organic solvents. The carboxylic acid group may impart some solubility in polar solvents.Inferred

Synthesis of this compound

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound A 3-Methoxyaniline C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate: Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate C->D Heat E Thermal Cyclization (Gould-Jacobs Reaction) D->E High-boiling solvent (e.g., Diphenyl ether), Heat F Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate E->F G Hydrolysis F->G Base (e.g., NaOH), then Acid (e.g., HCl) H This compound G->H

Caption: Proposed Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation to form Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate

  • In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl (ethoxymethylene)malonate.

  • Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The intermediate product can often be used in the next step without further purification.

Causality: This step involves a nucleophilic substitution of the ethoxy group of diethyl (ethoxymethylene)malonate by the amino group of 3-methoxyaniline. The reaction is typically driven by heat, leading to the formation of the enamine intermediate.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.

  • The reaction mixture is then cooled, and the cyclized product precipitates. The solid can be collected by filtration and washed with a non-polar solvent like hexane.

Causality: The high temperature induces an intramolecular electrophilic aromatic substitution. The malonate moiety cyclizes onto the ortho position of the aniline ring, leading to the formation of the quinoline core. The use of a high-boiling solvent is crucial to achieve the necessary activation energy for this cyclization.[5]

Step 3: Hydrolysis to this compound

  • The ethyl ester from Step 2 is suspended in an aqueous solution of a strong base, such as 10% sodium hydroxide.

  • The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Causality: The basic conditions facilitate the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in the acidic aqueous medium and precipitates out.

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is scarce. However, based on studies of structurally similar compounds, several potential therapeutic applications can be postulated.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[6][7] CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy. It is plausible that this compound could also exhibit inhibitory activity against CK2.

Antiproliferative and Anti-inflammatory Activity

Quinoline-3-carboxylic acids have demonstrated antiproliferative activity against various cancer cell lines.[8] Additionally, some quinoline derivatives have shown anti-inflammatory properties.[2] The presence of the quinoline scaffold suggests that this compound may possess similar cytotoxic or anti-inflammatory effects.

Hypothesized Mechanism of Action

Mechanism_of_Action Hypothesized Mechanism of Action A 5-Methoxyquinoline- 3-carboxylic acid B Protein Kinase (e.g., CK2) A->B Binds to active site C Inhibition of Phosphorylation B->C D Downstream Signaling Pathways C->D Blocks E Decreased Cell Proliferation D->E F Induction of Apoptosis D->F

Caption: Hypothesized inhibition of a protein kinase signaling pathway.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the methoxy group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 160-180 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) and H₂O (18 Da).[9]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.[10][11]

General Analytical Workflow

Analytical_Workflow Analytical Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B D Mass Spectrometry (HRMS) A->D F HPLC A->F C Structural Confirmation B->C H Characterized This compound C->H E Molecular Formula Confirmation D->E E->H G Purity Assessment F->G G->H

Caption: A typical workflow for the analytical characterization of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinoline carboxylic acid derivatives should be followed. These compounds are typically irritants.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, potential biological activities, and analytical characterization based on the wealth of knowledge available for the broader class of quinoline-3-carboxylic acids.

Future research should focus on the definitive synthesis and characterization of this compound to confirm the proposed methodologies. Subsequently, a thorough investigation of its biological activities is warranted. Screening against a panel of protein kinases, cancer cell lines, and inflammatory markers would provide valuable insights into its therapeutic potential. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for any future drug development efforts. The foundation laid out in this guide provides a clear roadmap for researchers to unlock the potential of this compound.

References

An In-depth Technical Guide to the Biological Activity of 5-Methoxyquinoline-3-carboxylic Acid: A Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated biological activities of 5-Methoxyquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document synthesizes findings from structurally related quinoline derivatives to provide a predictive framework for its therapeutic potential. This paper is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological landscape of novel quinoline-based compounds.

Introduction: The Quinoline Core and the Influence of Methoxy Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Quinoline derivatives have been extensively investigated and developed for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The carboxylic acid moiety at the 3-position is a key feature, often enhancing the molecule's ability to interact with biological targets through hydrogen bonding.[1]

The introduction of a methoxy group (-OCH3) at the 5-position of the quinoline ring is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups can alter lipophilicity, metabolic stability, and electronic distribution, which in turn can modulate binding affinity to target proteins and overall biological activity.[3] This guide will explore the predicted biological activities of this compound based on the established pharmacology of its close structural analogs.

Anticipated Biological Activities and Therapeutic Potential

Based on extensive research into the quinoline class of compounds, this compound is predicted to exhibit a range of valuable biological activities.

Antiproliferative and Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines.[5] The proposed mechanisms for the anticancer activity of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][6] The presence of a methoxy group, as seen in analogs, has been associated with potent anticancer activity.[6] It is hypothesized that this compound could exhibit selective cytotoxicity towards cancer cells, a characteristic that has been observed in other quinoline-3-carboxylic acid derivatives.[5]

Anti-inflammatory Properties

Quinoline-3-carboxylic acids have shown impressive anti-inflammatory capabilities.[7] Structurally similar compounds have been found to reduce the production of key pro-inflammatory mediators.[8] For instance, studies on related carboxylic acids have demonstrated a significant reduction in interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production in cellular models of inflammation.[8] This suggests that this compound could act as a modulator of inflammatory pathways, offering potential therapeutic applications in chronic inflammatory diseases.

Enzyme Inhibition

The quinoline scaffold is a versatile template for the design of enzyme inhibitors. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key enzyme implicated in cancer and other diseases.[9] Furthermore, related structures are being investigated as inhibitors of sirtuin enzymes, such as SIRT5, which are involved in cellular metabolism and have emerged as potential targets for cancer therapy.[10][11] The specific substitution pattern of this compound may confer selectivity and potency for particular enzyme targets.

Antimicrobial Activity

Methoxy quinoline derivatives have been reported to possess both antibacterial and antifungal properties.[12][13] The quinoline core is famously present in fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, its core structure suggests that it may interfere with microbial growth and survival.

Postulated Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with multiple molecular targets. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the known mechanisms of its analogs.

putative_moa cluster_extracellular Extracellular cluster_cellular Cellular Environment 5MQ3CA 5-Methoxyquinoline- 3-carboxylic acid Kinase Protein Kinase (e.g., CK2) 5MQ3CA->Kinase Inhibition SIRT Sirtuin (e.g., SIRT5) 5MQ3CA->SIRT Inhibition InflammatoryMediators Pro-inflammatory Mediators (IL-6, PGE2) 5MQ3CA->InflammatoryMediators Inhibition CellMembrane Cell Membrane Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Kinase->Proliferation Promotes SIRT->Apoptosis Regulates SIRT->Proliferation Regulates InflammatoryMediators->Proliferation Promotes

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for Biological Characterization

To empirically validate the predicted biological activities of this compound, the following experimental workflows are recommended.

In Vitro Antiproliferative Assay Workflow

This protocol outlines the steps to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

antiproliferative_workflow Start Start CellSeeding Seed cancer cells in 96-well plates Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with serial dilutions of This compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Assay Perform MTT or SRB assay Incubation2->Assay DataAnalysis Measure absorbance and calculate IC50 values Assay->DataAnalysis End End DataAnalysis->End anti_inflammatory_workflow Start Start CellSeeding Seed RAW 264.7 cells in 96-well plates Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Pretreatment Pre-treat with This compound Incubation1->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation2 Incubate for 24h Stimulation->Incubation2 NO_Assay Measure NO production using Griess reagent Incubation2->NO_Assay DataAnalysis Calculate % inhibition of NO production NO_Assay->DataAnalysis End End DataAnalysis->End

References

The Ascendant Trajectory of 5-Methoxyquinoline-3-carboxylic Acid Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged heterocyclic framework in medicinal chemistry, consistently furnishing compounds with a broad spectrum of pharmacological activities. Within this vast chemical space, derivatives of 5-methoxyquinoline-3-carboxylic acid and its analogs are emerging as a particularly compelling class of molecules. The strategic placement of a methoxy group at the 5-position and a carboxylic acid or its bioisosteres at the 3-position profoundly influences the physicochemical and pharmacokinetic properties of the quinoline nucleus, unlocking novel and potent biological activities. This guide provides a comprehensive technical overview of this promising scaffold, delineating its synthesis, exploring the nuances of its structure-activity relationships (SAR), and elucidating its diverse mechanisms of action, with a particular focus on its burgeoning potential in oncology. Detailed experimental protocols and in-depth analysis of preclinical data are presented to empower researchers in the rational design and development of next-generation therapeutics based on this versatile core.

Introduction: The Quinoline Scaffold and the Significance of 5-Methoxy and 3-Carboxylic Acid Functionalities

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[1] The inherent aromaticity and the presence of a nitrogen atom confer upon the quinoline nucleus the ability to engage in a multitude of interactions with biological targets, including π-π stacking, hydrogen bonding, and metal chelation.

The introduction of a methoxy group at the 5-position of the quinoline ring is a key design element. This electron-donating group can modulate the electron density of the aromatic system, influencing its reactivity and interaction with target proteins. Furthermore, the 5-methoxy substituent can impact the molecule's lipophilicity and metabolic stability, crucial parameters in drug design.

The carboxylic acid moiety at the 3-position, or its amide and ester analogs, serves as a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of enzymes and receptors. The acidic nature of the carboxylic acid can also enhance the selectivity of compounds for the acidic microenvironment of tumors.[2]

This guide will navigate the multifaceted landscape of this compound derivatives, from their chemical synthesis to their biological implications, providing a robust foundation for their further exploration in drug discovery programs.

Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, with the Gould-Jacobs reaction being a cornerstone methodology.

The Gould-Jacobs Reaction: A Foundational Approach

A common and versatile method for constructing the 4-hydroxyquinoline-3-carboxylic acid core involves the cyclization of a substituted aniline with diethyl (ethoxymethylene)malonate (DEEM). This is followed by a thermal cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid.

A representative synthetic scheme is outlined below:

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Aniline m-Anisidine Intermediate1 Enamine Intermediate Aniline->Intermediate1 Δ DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate1 Intermediate2 Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate Intermediate1->Intermediate2 High Temperature (e.g., Dowtherm A) Final_Product 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid Intermediate2->Final_Product NaOH, H2O, Δ then H+

Caption: Gould-Jacobs reaction for the synthesis of the 4-hydroxy-5-methoxyquinoline-3-carboxylic acid core.

Further Derivatization: Expanding the Chemical Space

The core scaffold can be readily functionalized to generate a diverse library of analogs. The carboxylic acid can be converted to amides, esters, and other bioisosteres, while the 4-hydroxy group can be transformed into a chloro substituent, which can then be displaced by various nucleophiles to introduce further diversity.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinoline-3-carboxamide [3]

  • Step 1: Chlorination and Acyl Chloride Formation: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) is heated at reflux in phosphorus oxychloride (excess) for 5 hours. This reaction concomitantly replaces the 4-hydroxyl group with a chlorine atom and converts the carboxylic acid to an acyl chloride.

  • Step 2: Amidation: The reaction mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure. The residue is dissolved in a suitable solvent like dichloromethane, and the solution is cooled to 0°C. A saturated solution of ammonia in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 30 minutes.

  • Step 3: Isolation: The product, 4-chloro-6-methoxyquinoline-3-carboxamide, is isolated by filtration and washed with chloroform.

Derivatization_Workflow cluster_0 Amide Formation cluster_1 Esterification cluster_2 4-Position Modification Core 4-Hydroxy-5-methoxy- quinoline-3-carboxylic acid Amide 5-Methoxyquinoline-3-carboxamides Core->Amide Amine, Coupling Agent Ester 5-Methoxyquinoline-3-carboxylates Core->Ester Alcohol, Acid Catalyst Chloro 4-Chloro-5-methoxy- quinoline-3-carboxylic acid derivative Core->Chloro POCl3 or SOCl2 Nucleophilic_Substitution 4-Substituted-5-methoxy- quinoline-3-carboxylic acid derivatives Chloro->Nucleophilic_Substitution Nucleophile (e.g., R-NH2)

Caption: Key derivatization pathways for the this compound scaffold.

Biological Activities and Therapeutic Potential: A Focus on Oncology

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with their anticancer potential being particularly noteworthy.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of quinoline-3-carboxylic acid derivatives against a panel of human cancer cell lines.[4][5][6] The presence of the 5-methoxy group often enhances this activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast)Micromolar range[5]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar range[5]
5-methoxyquinoline amine derivativesHCT15 (Colon)5.6[7]
5-methoxyquinoline amine derivativesMDA-MB-231 (Breast)2.45[7]

Table 1: Representative Anticancer Activities of Quinoline Derivatives

Mechanisms of Action in Cancer

The anticancer effects of these compounds are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain analogs have shown inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and apoptosis.[8]

Kinase_Inhibition_Pathway Compound 5-Methoxyquinoline-3- carboxylic acid derivative CK2 Casein Kinase 2 (CK2) Compound->CK2 Inhibition Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound derivatives on CK2.

A novel and exciting mechanism of action for 5-methoxyquinoline derivatives is the inhibition of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers.[7] EZH2 inhibition leads to the reactivation of tumor suppressor genes, thereby impeding cancer progression.

A common outcome of treatment with these quinoline derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, involving the depolarization of the mitochondrial membrane and the activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

  • The 3-Position: The carboxylic acid moiety is often crucial for activity, likely due to its ability to form key hydrogen bonds with the target protein. Conversion to amides or esters can modulate potency and pharmacokinetic properties.

  • The 5-Position: The methoxy group at this position generally enhances anticancer activity, although the optimal substituent may vary depending on the specific biological target.

  • Substituents on the Quinoline Ring: The introduction of various substituents on the benzo portion of the quinoline ring can significantly impact activity. For example, electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule.

  • The 2- and 4-Positions: Modifications at these positions can dramatically influence the biological profile. For instance, bulky hydrophobic substituents at the 2-position have been shown to be beneficial for certain activities.

Pharmacokinetics and ADMET Considerations

While the biological activity of these compounds is promising, their successful translation into clinical candidates necessitates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico tools and in vitro assays are invaluable in the early-stage assessment of these properties.[9]

  • Lipophilicity (LogP): The 5-methoxy group contributes to the lipophilicity of the molecule, which can influence its membrane permeability and oral absorption.

  • Metabolic Stability: The quinoline nucleus can be susceptible to metabolism by cytochrome P450 enzymes. Strategic modifications can be made to block or slow down metabolic degradation.

  • Toxicity: Early assessment of potential cardiotoxicity, hepatotoxicity, and other off-target effects is crucial.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for the most potent compounds will enable a more rational approach to drug design.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the ADMET profiles of lead compounds.

  • In Vivo Efficacy Studies: Promising in vitro candidates must be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.

  • Exploration of Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of these compounds suggest their potential in other areas, such as infectious diseases and inflammatory disorders.

References

spectroscopic data of 5-Methoxyquinoline-3-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the quinoline class, which forms the core structure of many pharmacologically active molecules.[1][2][3][4] The precise substitution of a methoxy group at the 5-position and a carboxylic acid at the 3-position imparts specific physicochemical properties that are critical to its function and potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral features, grounded in the molecule's structure, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic quinoline core, the methoxy substituent, and the carboxylic acid proton each produce distinct and predictable signals.

Data Interpretation and Predicted Spectrum:

The expected ¹H NMR spectrum of this compound would be recorded in a solvent like DMSO-d₆ to ensure the labile carboxylic acid proton is observable. The signals can be assigned as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~9.2 - 9.4Singlet (s)-1H
H-4~8.8 - 9.0Singlet (s)-1H
H-6~7.2 - 7.4Doublet (d)~8.0 - 9.01H
H-7~7.6 - 7.8Triplet (t)~8.01H
H-8~7.3 - 7.5Doublet (d)~7.5 - 8.51H
5-OCH₃~4.0 - 4.2Singlet (s)-3H
3-COOH~13.0 - 14.0Broad Singlet (br s)-1H
  • Causality of Chemical Shifts:

    • H-2 and H-4: These protons are significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing effect of the adjacent nitrogen atom, placing them far downfield.

    • Carboxylic Acid Proton: The -COOH proton is highly deshielded due to its acidic nature and participation in hydrogen bonding, resulting in a characteristic broad signal at a very high chemical shift, often above 12 ppm.[5]

    • Methoxy Protons: The protons of the -OCH₃ group are shielded relative to the aromatic protons and appear as a sharp singlet around 4.0 ppm.

    • Benzene Ring Protons (H-6, H-7, H-8): These protons exhibit splitting patterns (doublets and a triplet) consistent with ortho and meta coupling within the benzene portion of the quinoline ring system. Their specific shifts are influenced by the electron-donating methoxy group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments and offers insight into the electronic nature of each carbon atom.

Data Interpretation and Predicted Spectrum:

The ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~120 - 125
C-4~138 - 142
C-4a~128 - 132
C-5~155 - 160
C-6~110 - 115
C-7~130 - 135
C-8~105 - 110
C-8a~145 - 150
3-C OOH~165 - 170
5-OC H₃~55 - 60
  • Causality of Chemical Shifts:

    • Carboxyl Carbon: The C=O carbon of the carboxylic acid is highly deshielded and appears in the characteristic region for this functional group, typically between 165-185 ppm.[6][7]

    • C-5: This carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded.

    • C-2, C-4, C-8a: Carbons adjacent to the heterocyclic nitrogen atom are deshielded and appear at higher chemical shifts.

    • Methoxy Carbon: The carbon of the methoxy group appears in the typical range for an aromatic ether, around 55-60 ppm.[8]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal to obtain the final spectrum.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Dissolve Sample (5-10 mg in DMSO-d6) Prep2 Add TMS Standard Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H Spectrum (Pulse Sequence) Acq1->Acq2 Acq3 Acquire 13C Spectrum (Proton Decoupled) Acq2->Acq3 Proc1 Fourier Transform (FID -> Spectrum) Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Integration & Referencing Proc2->Proc3 Final Final Proc3->Final Final Spectrum Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Predicted Spectrum:

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium, Sharp
Aliphatic C-H stretch (Methoxy)2850-2960Medium, Sharp
C=O stretch (Carboxylic Acid)1680-1720Strong, Sharp
Aromatic C=C & C=N stretch1500-1620Medium-Strong
C-O stretch (Ether & Acid)1200-1300Strong
O-H bend910-950Broad, Medium
  • Causality of Absorptions:

    • O-H Stretch: The most prominent feature is an extremely broad band from 2500-3300 cm⁻¹. This breadth is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[5][10][11]

    • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[10] Its position is influenced by conjugation with the quinoline ring.

    • C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region arise from both the C-O single bond of the carboxylic acid and the aryl-alkyl ether linkage of the methoxy group.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Clean the crystal thoroughly after analysis.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_setup Instrument Setup (ATR) cluster_acq Sample Analysis cluster_proc Data Processing Setup1 Clean ATR Crystal Setup2 Collect Background Spectrum Setup1->Setup2 Acq1 Place Solid Sample on Crystal Setup2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Acquire Spectrum (16-32 Scans) Acq2->Acq3 Proc1 Background Subtraction Acq3->Proc1 Proc2 ATR Correction (Optional) Proc1->Proc2 Final Final Proc2->Final Final Spectrum Interpretation

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecule's structure.

Data Interpretation and Predicted Spectrum:

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Exact Mass: 203.0582 g/mol

IonPredicted m/zInterpretation
[M+H]⁺204.0658Protonated molecular ion (Base Peak)
[M+H-H₂O]⁺186.0553Loss of water from the carboxylic acid
[M+H-CO₂]⁺160.0706Loss of carbon dioxide
[M+H-COOH]⁺159.0757Loss of the entire carboxyl group (radical)
  • Causality of Fragmentation:

    • The most common fragmentation pathway for carboxylic acids in ESI-MS involves the loss of neutral molecules like water (H₂O) or carbon dioxide (CO₂).[12]

    • The loss of 44 Da (CO₂) is a particularly strong indicator of a carboxylic acid functionality.[12]

    • Further fragmentation of the quinoline ring system can occur, but the initial losses from the carboxylic acid group are typically the most prominent.[13]

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer. A simple gradient method can be used.

  • Ionization: Utilize an ESI source in positive ion mode. Optimize source parameters such as capillary voltage and gas flow to achieve a stable spray and maximum signal for the ion of interest.

  • Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

  • Fragmentation (MS/MS): To confirm structural assignments, select the [M+H]⁺ ion (m/z 204.1) for collision-induced dissociation (CID) and acquire the MS/MS spectrum to observe the characteristic fragment ions.[14][15]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) Acq1 LC Separation (Purity Check) Prep1->Acq1 Acq2 Electrospray Ionization (ESI+) Acq1->Acq2 Acq3 Full Scan MS (m/z 50-500) Acq2->Acq3 Acq4 MS/MS on [M+H]+ Acq3->Acq4 Proc1 Determine Exact Mass of Molecular Ion Acq4->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Final Final Proc2->Final Confirm Structure & Formula

Caption: Workflow for Structural Analysis by LC-MS/MS.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the precise location of substituents. IR spectroscopy provides clear evidence for the key carboxylic acid and methoxy functional groups through their characteristic vibrational bands. Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns that are fully consistent with the proposed structure. Together, these techniques provide a robust and self-validating analytical package for the unequivocal identification and quality control of this important quinoline derivative.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxyquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The journey of a novel compound from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. By following the principles outlined herein, a robust and reliable profile of this promising molecule can be established.

Predicted Physicochemical Properties

A foundational understanding of a molecule's properties can be established through in silico predictions. These predictions are invaluable for guiding experimental design. For this compound (SMILES: COC1=CC=C2C(=C1)C=C(C=N2)C(=O)O), key predicted parameters are outlined below.

ParameterPredicted ValueSignificance
pKa (acidic) 4.5 ± 0.5The predicted pKa of the carboxylic acid group is crucial for understanding its ionization state at different pH values. This will significantly influence its aqueous solubility.
pKa (basic) 2.0 ± 0.5The quinoline nitrogen is predicted to be weakly basic. Its protonation state will also affect solubility, particularly in acidic media.
logP 2.2 ± 0.3The predicted octanol-water partition coefficient suggests that the compound is moderately lipophilic.

Note: These values are predictions from computational models and require experimental verification.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable molecule like this compound, solubility is highly dependent on pH. A comprehensive assessment should, therefore, include both thermodynamic and kinetic solubility measurements.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a weak acid, it is expressed as:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized form (conjugate base)

  • [HA] is the concentration of the non-ionized form (acid)

Based on the predicted pKa of ~4.5 for the carboxylic acid, this compound will be predominantly in its less soluble, neutral form at pH values below 4.5. As the pH increases, the carboxylic acid will ionize, leading to a significant increase in aqueous solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated pH meter

Procedure:

  • Preparation: Prepare a series of buffer solutions at different pH values (e.g., 3.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • pH Measurement: Measure the pH of the saturated solution to confirm the final pH.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution, which is more representative of early drug discovery screening conditions.[2][3][4][5]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add PBS (e.g., 98 µL) to each well to achieve the desired final concentration.

  • Incubation: Mix the contents and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering to detect the formation of a precipitate.

    • Direct UV: Filter the solution to remove any precipitate and measure the UV absorbance of the filtrate.

  • Data Analysis: Compare the results to a calibration curve to determine the solubility.

Data Presentation: Solubility Profile
Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Method
Citrate Buffer3.025Shake-Flask
Acetate Buffer5.025Shake-Flask
PBS7.425Shake-Flask
Borate Buffer9.025Shake-Flask
PBS7.425Kinetic

Workflow Visualization: Solubility Assessment

Degradation_Pathway Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Demethylated 5-Hydroxyquinoline-3-carboxylic acid Parent->Demethylated Acid/Heat Ring_Opened Ring-Opened Product Parent->Ring_Opened Photolysis/Oxidation

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, underpinning the therapeutic efficacy of drugs spanning various indications, from anticancer and antimalarial to antipsychotic agents.[1] Its versatile structure allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. Within this broad class, quinoline-3-carboxylic acid derivatives have emerged as a particularly promising scaffold. These compounds have been investigated for a range of activities, including antiproliferative, anti-inflammatory, and enzyme-inhibitory effects.[2][3] This guide focuses on a specific derivative, 5-Methoxyquinoline-3-carboxylic acid, and explores its potential therapeutic targets based on the established pharmacology of structurally related molecules. While direct studies on this compound are not extensively documented, the wealth of data on analogous compounds provides a strong foundation for hypothesizing and experimentally validating its therapeutic potential. This document serves as a roadmap for researchers aiming to elucidate the mechanism of action and identify key protein targets of this intriguing molecule.

Section 1: Anticancer Potential via DNA Intercalation and Replication Stress

A significant body of research points to the antiproliferative properties of quinoline-3-carboxylic acid derivatives.[2] One of the proposed mechanisms for this activity is direct interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Target: DNA Minor Groove

Based on in-silico and in-vitro studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives, it is hypothesized that these molecules can bind to the A/T-rich minor groove of B-DNA.[4][5] This interaction is thought to be stabilized by hydrogen bonds between the quinoline moiety and the nucleic acid bases, ultimately interfering with DNA replication and transcription.[4][5]

Experimental Validation Workflow

A systematic approach is required to validate the interaction of this compound with DNA and its downstream cellular consequences.

Diagram 1: Experimental Workflow for Validating DNA Targeting

Caption: Workflow for confirming DNA as a target.

Detailed Experimental Protocols

1. DNA Binding Affinity using Fluorescence Titration:

  • Principle: The intrinsic fluorescence of the compound or a fluorescent DNA probe is monitored upon titration with DNA. Changes in fluorescence intensity indicate binding.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Use a solution of calf thymus DNA (ctDNA) in the same buffer.

    • In a quartz cuvette, place the compound solution at a fixed concentration.

    • Incrementally add aliquots of the ctDNA solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity against the DNA concentration to determine the binding constant (Kb).

2. In Vitro Antiproliferative Activity:

  • Principle: The Sulforhodamine B (SRB) assay is used to assess cell density by measuring the cellular protein content in adherent cancer cell lines.[3]

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, K562) in 96-well plates and allow them to adhere overnight.[2]

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at 510 nm to determine cell viability and calculate the IC50 value.

3. Cellular DNA Damage Response:

  • Principle: Phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining can visualize these foci.

  • Protocol:

    • Grow cells on coverslips and treat with the compound for various time points.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against γ-H2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the γ-H2AX foci using fluorescence microscopy.

Section 2: Targeting Oncogenic Kinase Signaling Pathways

The quinoline scaffold is a key component of numerous approved kinase inhibitors.[1] This suggests that this compound could potentially exert its anticancer effects by inhibiting kinases involved in critical signaling pathways that drive tumor growth and survival.

Hypothesized Targets: Receptor Tyrosine Kinases (c-Met, EGFR, VEGFR) and Protein Kinase CK2

Derivatives of the quinoline core have been shown to inhibit receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors, as well as the PI3K/Akt/mTOR pathway.[1] Additionally, 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2.[6]

Diagram 2: Potential Kinase Inhibition Pathways

G Growth Factors Growth Factors RTKs (c-Met, EGFR, VEGFR) RTKs (c-Met, EGFR, VEGFR) Growth Factors->RTKs (c-Met, EGFR, VEGFR) PI3K PI3K RTKs (c-Met, EGFR, VEGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival mTOR->Proliferation, Angiogenesis, Survival CK2 CK2 CK2->Proliferation, Angiogenesis, Survival 5-MQ-3-CA 5-Methoxyquinoline- 3-carboxylic acid 5-MQ-3-CA->RTKs (c-Met, EGFR, VEGFR) 5-MQ-3-CA->CK2

Caption: Potential inhibition points in oncogenic pathways.

Experimental Validation

1. In Vitro Kinase Inhibition Assays:

  • Principle: A panel of recombinant kinases is used to determine the inhibitory activity of the compound in a cell-free system.

  • Protocol:

    • Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo™, Z'-LYTE™).

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.

    • For identified hits, perform dose-response curves to determine the IC50 values.

2. Cellular Phospho-Protein Analysis by Western Blot:

  • Principle: Measure the phosphorylation status of key downstream proteins to confirm pathway inhibition in a cellular context.

  • Protocol:

    • Treat relevant cancer cell lines with the compound for a short duration (e.g., 1-2 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

Section 3: Cardiovascular Applications through Lipid Metabolism Modulation

Dyslipidemia is a major risk factor for cardiovascular disease. Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a therapeutic strategy to raise HDL cholesterol levels.

Hypothesized Target: Cholesteryl Ester Transfer Protein (CETP)

Structurally related quinoline-3-carboxamide derivatives have demonstrated promising CETP inhibitory activity.[7] This suggests that this compound may also interact with and inhibit CETP.

Experimental Validation

1. CETP Inhibitory Activity Assay:

  • Principle: A fluorescence-based assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, mediated by CETP.

  • Protocol:

    • Use a commercially available CETP inhibitor screening kit.

    • Incubate recombinant human CETP with the donor and acceptor particles in the presence of varying concentrations of this compound.

    • Monitor the increase in fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Section 4: Neurodegenerative Disorders - Targeting Cholinergic Pathways

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic approach.

Hypothesized Target: Acetylcholinesterase (AChE)

Methoxyquinoline derivatives have been investigated for their ability to inhibit AChE, suggesting a potential role in managing neurodegenerative diseases like Alzheimer's.[8]

Experimental Validation

1. In Vitro AChE Inhibition Assay (Ellman's Method):

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured spectrophotometrically.

  • Protocol:

    • In a 96-well plate, add AChE enzyme solution, DTNB, and varying concentrations of this compound.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

Section 5: Anti-inflammatory Potential through Cannabinoid Receptor Modulation

Chronic inflammation is a hallmark of many diseases. The cannabinoid-2 (CB2) receptor is primarily expressed on immune cells and is a promising target for anti-inflammatory therapies without the psychoactive effects associated with CB1 receptor activation.

Hypothesized Target: Cannabinoid-2 (CB2) Receptor

Derivatives of 4-quinolone-3-carboxylic acid have been identified as potent and selective CB2 receptor ligands, exhibiting analgesic effects in preclinical models.[9] This provides a strong rationale for investigating this compound as a potential CB2 receptor modulator.

Experimental Validation

1. CB2 Receptor Binding Assay:

  • Principle: A radioligand competition assay is used to determine the affinity of the compound for the CB2 receptor.

  • Protocol:

    • Use cell membranes prepared from cells overexpressing the human CB2 receptor.

    • Incubate the membranes with a known CB2 radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 of the competition curve.

2. In Vitro Anti-inflammatory Assay:

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW264.7 cells) to produce pro-inflammatory cytokines like TNF-α and IL-6.[3] The ability of the compound to suppress this response is measured.

  • Protocol:

    • Culture RAW264.7 macrophages and pre-treat with different concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit.

    • Determine the dose-dependent inhibitory effect of the compound.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear overview of the compound's activity profile.

Potential Target Assay Key Parameter Result
DNAFluorescence TitrationBinding Constant (Kb)To be determined
Proliferation (MCF-7)SRB AssayIC50To be determined
c-Met KinaseIn Vitro Kinase AssayIC50To be determined
Protein Kinase CK2In Vitro Kinase AssayIC50To be determined
CETPFluorescence InhibitionIC50To be determined
AcetylcholinesteraseEllman's MethodIC50To be determined
CB2 ReceptorRadioligand BindingKiTo be determined

Conclusion

This compound, by virtue of its chemical scaffold, holds considerable promise for a range of therapeutic applications. The evidence from structurally related compounds strongly suggests that its biological activity may be mediated through diverse targets including DNA, oncogenic kinases, metabolic enzymes like CETP, neuro-enzymes such as AChE, and immunomodulatory receptors like CB2. The experimental workflows and specific protocols detailed in this guide provide a robust framework for systematically investigating these potential targets. Elucidating the precise mechanism of action and identifying the primary therapeutic targets will be crucial for the future development of this compound as a novel therapeutic agent.

References

The Quinoline-3-Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a vast and vital class of therapeutic agents. First identified in coal tar in 1834 by Friedlieb Ferdinand Runge, the simple bicyclic aromatic ring system of quinoline initially offered little hint of the profound impact its derivatives would have on human health.[1] It was the strategic incorporation of a carboxylic acid group at the 3-position that unlocked the therapeutic potential of this scaffold, leading to the development of the indispensable quinolone antibiotics. This guide provides a comprehensive exploration of the discovery and history of quinoline-3-carboxylic acids, from their foundational synthesis to their evolution into life-saving drugs. We will delve into the key synthetic methodologies, the intricate mechanism of action of their most famous derivatives, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Part 1: A Historical Journey: From Coal Tar to Targeted Therapeutics

The story of quinoline-3-carboxylic acids is a compelling narrative of serendipity and rational drug design. While quinoline itself was a 19th-century discovery, the journey to its targeted therapeutic application was a longer one.[1] A pivotal moment arrived with the serendipitous discovery of the first quinolone antibiotic, nalidixic acid, in the 1960s by George Lesher and his colleagues during the synthesis of the antimalarial drug chloroquine.[2] This discovery was a watershed moment, revealing the potent antibacterial activity associated with the 1,8-naphthyridine-3-carboxylic acid core, a close structural relative of the quinoline-3-carboxylic acids.

This initial breakthrough sparked a wave of intensive research and development, leading to the synthesis of thousands of analogues.[3] A significant leap forward came with the introduction of a fluorine atom at the C6 position, giving birth to the highly potent fluoroquinolones. This strategic modification dramatically expanded the antibacterial spectrum and improved the pharmacokinetic properties of these drugs, solidifying their place as essential tools in the fight against infectious diseases.

Part 2: The Art of Synthesis: Crafting the Quinoline-3-Carboxylic Acid Core

The construction of the quinoline-3-carboxylic acid scaffold has been the subject of extensive investigation, leading to the development of several elegant and efficient synthetic strategies. Two of the most foundational and widely utilized methods are the Gould-Jacobs reaction and the Pfitzinger reaction.

The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to many quinolone antibiotics.[4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Gould_Jacobs_Workflow Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Product 4-Hydroxyquinoline-3-carboxylate Ester Intermediate->Product Thermal Cyclization (High Temperature)

Caption: General workflow of the Gould-Jacobs reaction.

This protocol outlines a microwave-assisted approach, which offers significant advantages in terms of reaction time and yield compared to traditional thermal methods.[5]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents). The excess DEEM serves as both a reagent and a solvent, driving the initial condensation reaction to completion.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250°C and hold for 10 minutes. The high temperature is crucial for the intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system. Microwave heating provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating in high-boiling solvents like diphenyl ether.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Acetonitrile is chosen as the wash solvent due to the product's low solubility in it at low temperatures, while effectively removing unreacted DEEM and byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity and identity of the product can be confirmed by HPLC-MS. This microwave-assisted protocol typically yields a product of >95% purity.

The Pfitzinger Reaction: A Direct Route to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction provides a direct and efficient pathway to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

Pfitzinger_Workflow Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Hydrolysis Base Base (e.g., KOH) Base->Keto_acid Imine_Enamine Imine/Enamine Intermediate Keto_acid->Imine_Enamine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine_Enamine Product Quinoline-4-carboxylic Acid Imine_Enamine->Product Intramolecular Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction.

This protocol describes a conventional thermal method for the Pfitzinger reaction.[7]

Materials:

  • Isatin

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Acetone

  • Water

  • Acetic acid

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL). The use of a strong base is essential to hydrolyze the amide bond of isatin, opening the five-membered ring to form a keto-acid intermediate in situ.

  • Isatin Addition: Add isatin (0.0075 mol) to the base solution and stir at room temperature for 1 hour. A color change from purple to brown indicates the formation of the potassium salt of the keto-acid.

  • Carbonyl Compound Addition: Gradually add acetone (0.015 mol) to the reaction mixture. Acetone, possessing α-methylene protons, serves as the carbonyl component.

  • Reflux: Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. The elevated temperature facilitates the condensation of the keto-acid intermediate with acetone to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the quinoline ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with acetic acid. Acidification protonates the carboxylate group, causing the product to precipitate out of the aqueous solution.

  • Isolation and Purification: Filter the precipitate, wash with cold water to remove any inorganic salts and residual acetic acid, and dry to obtain the crude product. The crude 2-methylquinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent, such as ethanol.

Part 3: Mechanism of Action: The Quinolone Antibiotics' Molecular Assault

The remarkable antibacterial efficacy of quinolone antibiotics stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

Quinolones exert their bactericidal effect by stabilizing a transient intermediate in the enzyme's catalytic cycle, the "cleavage complex," in which the DNA is cleaved and covalently linked to the enzyme.[9] This stabilized complex acts as a physical barrier, blocking the progression of the replication fork and leading to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[10]

The Quinolone-Enzyme-DNA Ternary Complex

The interaction between the quinolone, the enzyme, and the DNA is a highly specific and intricate one. The quinolone molecule intercalates into the cleaved DNA at the site of the double-strand break and also forms interactions with key amino acid residues in the enzyme's active site.[11] Magnesium ions play a crucial role in mediating these interactions, forming a bridge between the keto-acid moiety of the quinolone and the enzyme.[12]

Quinolone_Mechanism cluster_Enzyme_Cycle Bacterial DNA Replication cluster_Quinolone_Intervention Quinolone Action DNA_Gyrase DNA Gyrase / Topoisomerase IV Cleavage_Complex Transient Cleavage Complex (DNA Nicking) DNA_Gyrase->Cleavage_Complex Binds to DNA DNA Bacterial DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Strand Passage Ternary_Complex Stable Quinolone-Enzyme-DNA Ternary Complex Cleavage_Complex->Ternary_Complex Stabilization Replicated_DNA Replicated DNA Religation->Replicated_DNA Quinolone Quinolone Antibiotic Quinolone->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolone antibiotics trap the enzyme-DNA cleavage complex, leading to bacterial cell death.

Part 4: Structure-Activity Relationships and the Evolution of Quinolones

The development of quinolone antibiotics is a testament to the power of medicinal chemistry in optimizing drug properties through systematic structural modifications. The quinolone scaffold offers several positions that can be modified to enhance antibacterial activity, broaden the spectrum, and improve pharmacokinetic parameters.

Key Structural Modifications and Their Impact
PositionSubstituentImpact on Activity and Properties
N-1 Ethyl, CyclopropylEssential for antibacterial activity. A cyclopropyl group generally enhances potency.
C-3 Carboxylic AcidEssential for binding to DNA gyrase and antibacterial activity.
C-4 CarbonylEssential for binding to DNA gyrase and antibacterial activity.
C-6 FluorineSignificantly increases antibacterial potency and broadens the spectrum of activity.
C-7 Piperazine, PyrrolidineInfluences antibacterial spectrum, potency, and pharmacokinetic properties. Substituents at this position can modulate activity against Gram-positive and Gram-negative bacteria.
C-8 Halogen, MethoxyCan improve oral absorption and activity against anaerobic bacteria. The nature of the substituent at this position can also influence phototoxicity.[13]

This table provides a generalized overview of structure-activity relationships. The specific effects of substituents can vary depending on the overall molecular context.

Conclusion: A Bright Future for a Storied Scaffold

The discovery and development of quinoline-3-carboxylic acids represent a landmark achievement in medicinal chemistry. From their humble origins in coal tar to their current status as indispensable therapeutic agents, these compounds have saved countless lives and continue to be a focus of intensive research. While the rise of antibiotic resistance presents a significant challenge, the versatility of the quinoline-3-carboxylic acid scaffold offers a wealth of opportunities for the design of new and improved antibacterial agents. A deep understanding of the history, synthesis, and mechanism of action of this remarkable class of compounds is essential for the next generation of scientists to continue this legacy of innovation and meet the evolving challenges of infectious disease.

References

Methodological & Application

Synthesis of 5-Methoxyquinoline-3-carboxylic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and antihypertensive drugs.[1] Within this important class of compounds, 5-methoxyquinoline-3-carboxylic acid stands out as a valuable intermediate for the synthesis of novel drug candidates. The strategic placement of the methoxy and carboxylic acid functionalities on the quinoline core provides synthetic handles for the construction of complex molecules with tailored pharmacological profiles. Notably, derivatives of 5-methoxyquinoline have shown promise as potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in the progression of various cancers.[2][3] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles and providing robust experimental protocols for its preparation and characterization.

Synthetic Strategy: The Gould-Jacobs Reaction as the Cornerstone

The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4] This versatile reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester furnishes the desired carboxylic acid. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, making 3-methoxyaniline an ideal precursor for the synthesis of the 5-methoxyquinoline scaffold.[4]

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen, forming an enamine intermediate. This is followed by a thermally induced 6-electron electrocyclization, which is the key ring-forming step. The regioselectivity of this cyclization is a critical consideration. With 3-methoxyaniline, the cyclization can theoretically occur at either the C2 or C6 position of the aniline ring. However, the electron-donating nature of the methoxy group preferentially directs the cyclization to the less sterically hindered C2 position, leading to the desired 5-methoxyquinoline isomer.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound, presented as a two-step process.

Part 1: Synthesis of Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[5]

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Petroleum ether

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. During this time, ethanol will be generated as a byproduct and can be removed by distillation.

  • Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A (3-5 mL per gram of aniline) to the reaction mixture. Increase the temperature to 250-260°C and maintain it under reflux for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the cyclization is complete, allow the reaction mixture to cool to room temperature. A solid precipitate of the crude product should form. Add petroleum ether to the mixture to facilitate further precipitation. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with petroleum ether to remove the high-boiling solvent. The crude ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Hydrolysis to this compound

This protocol outlines the saponification of the ester intermediate to yield the final carboxylic acid product.[6]

Materials:

  • Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate (1.0 eq)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Deionized water

Procedure:

  • Saponification: Suspend the ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification and Precipitation: After the saponification is complete, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of 2 M hydrochloric acid. The this compound will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts. Dry the purified this compound in a vacuum oven to a constant weight.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.25Off-white to pale yellow solid
This compoundC₁₁H₉NO₃203.19White to off-white solid

Expected NMR Data for 4-hydroxy-5-methoxyquinoline-3-carboxylic acid:

  • ¹H NMR (DMSO-d₆): Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the carboxylic acid proton. The proton at the 2-position of the quinoline ring would likely appear as a downfield singlet.

  • ¹³C NMR (DMSO-d₆): A signal for the carboxylic carbon around 165-170 ppm, signals for the aromatic carbons in the range of 100-160 ppm, and a signal for the methoxy carbon around 55-60 ppm.

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, beginning with the crucial Gould-Jacobs reaction to construct the core quinoline structure, followed by a straightforward hydrolysis to unveil the final carboxylic acid.

Synthesis_Workflow cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Hydrolysis 3-Methoxyaniline 3-Methoxyaniline Condensation Condensation 3-Methoxyaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Cyclization Cyclization Condensation->Cyclization Heat (120-130°C) Intermediate_Ester Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate Cyclization->Intermediate_Ester High Temp (250-260°C) Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis NaOH, H₂O, Reflux Final_Product This compound Hydrolysis->Final_Product HCl (acidification)

References

Application Note: A Guide to Investigating the Anti-Inflammatory Potential of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Inflammation Research

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and, notably, anti-inflammatory properties.[3][4][5] The anti-inflammatory effects of quinoline-based molecules are often attributed to their ability to modulate key signaling pathways that drive the inflammatory response.[6][7]

Recent studies have highlighted that quinoline-3-carboxylic acids, in particular, exhibit appreciable anti-inflammatory activity in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[8] This has spurred interest in exploring novel analogs for enhanced potency and favorable pharmacological profiles. This application note focuses on 5-Methoxyquinoline-3-carboxylic acid , a specific derivative, providing a comprehensive guide for researchers to systematically evaluate its potential as a novel anti-inflammatory agent. We will detail the proposed mechanism of action and provide robust, field-proven protocols for both in vitro and in vivo evaluation, designed to ensure scientific rigor and data integrity.

Proposed Mechanism of Action: Targeting the NF-κB Signaling Cascade

A central hub for inflammatory gene expression is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10]

Based on evidence from related quinoline structures, it is hypothesized that this compound exerts its anti-inflammatory effects by intervening in this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 5-Methoxyquinoline- 3-carboxylic acid Compound->IKK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Physicochemical Properties and Safe Handling

Before initiating experimental work, it is critical to understand the properties and handling requirements of the compound.

PropertyValueSource
Molecular Formula C11H9NO3[11]
Molecular Weight 203.19 g/mol [11]
Appearance Solid (powder/crystalline)Assumed
Solubility Soluble in DMSO, DMF, and aqueous base.Assumed from similar structures

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store at -20°C. For in vivo studies, the compound may need to be formulated in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. Vehicle suitability must be determined empirically.

Protocol 1: In Vitro Anti-Inflammatory Activity Screening

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for assessing inflammatory responses to bacterial endotoxins like LPS.[10][13] The primary readouts are nitric oxide (NO) and pro-inflammatory cytokines, key mediators of the inflammatory cascade.[7][14]

Workflow: In Vitro Screening

In_Vitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_collect Collection & Analysis seed 1. Seed RAW 264.7 cells (e.g., 2x10^5 cells/well) incubate1 2. Incubate overnight (Allow attachment) seed->incubate1 pretreat 3. Pre-treat with Compound (1 hour) incubate1->pretreat stimulate 4. Stimulate with LPS (e.g., 100 ng/mL for 24h) pretreat->stimulate collect 5. Collect Supernatant stimulate->collect mtt MTT Assay on Cells (Assess Cytotoxicity) stimulate->mtt Parallel Plate griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa

Caption: Experimental workflow for in vitro anti-inflammatory screening in macrophages.

Step-by-Step Methodology
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10]

  • Seeding:

    • Seed cells into 24-well or 96-well plates at a density that will result in ~80% confluency after overnight incubation (e.g., 2 x 10⁵ cells/well for a 24-well plate).[13] Allow cells to adhere overnight.

  • Treatment:

    • The next day, carefully remove the old medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Prepare dilutions from the DMSO stock; ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "Vehicle Control" group that receives only the DMSO vehicle.

    • Incubate for 1 hour.[10]

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to all wells except the "Negative Control" group to a final concentration of 100-1000 ng/mL.[14][15]

    • Incubate for an additional 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plates briefly to pellet any floating cells.

    • Carefully collect the cell-free supernatant and store at -80°C for subsequent analysis.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Measure nitrite (a stable NO metabolite) in the supernatant using a commercial Griess Reagent kit, following the manufacturer's protocol. Absorbance is typically read at 540 nm.

  • Cytokine Quantification (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and/or IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][17][18] This method provides high specificity and sensitivity for quantifying individual cytokines.[19]

  • Cytotoxicity Assessment (MTT Assay):

    • Causality Check: It is crucial to confirm that the reduction in inflammatory mediators is not due to cell death.

    • After removing the supernatant, add fresh medium containing MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells and incubate. Viable cells will reduce MTT to a purple formazan product, which can be solubilized and quantified by measuring absorbance.[20]

Experimental GroupsCompoundLPS (100 ng/mL)Expected OutcomeRationale
Negative Control --Low NO/CytokinesBaseline cellular activity
Vehicle Control Vehicle (DMSO)+High NO/CytokinesUninhibited inflammatory response
Positive Control Dexamethasone (1 µM)+Low NO/CytokinesValidates assay sensitivity
Test Groups 1-50 µM+Dose-dependent decreaseMeasures compound efficacy

Protocol 2: In Vivo Acute Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[21][22] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by fluid accumulation (edema).[23]

Workflow: Carrageenan-Induced Paw Edema

In_Vivo_Workflow cluster_prep Preparation cluster_treat Treatment & Induction cluster_measure Measurement & Analysis acclimate 1. Acclimatize Animals (e.g., Wistar Rats) group 2. Group Animals (n=6 per group) acclimate->group baseline 3. Measure Baseline Paw Volume (V₀) group->baseline administer 4. Administer Compound (Oral Gavage, 1h prior) baseline->administer induce 5. Induce Edema (0.1 mL 1% Carrageenan) administer->induce measure 6. Measure Paw Volume (Vt) (Hourly for 6 hours) induce->measure analyze 7. Calculate % Inhibition measure->analyze

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Methodology
  • Animals:

    • Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% CMC).

    • Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[21]

    • Group III-V (Test Groups): Receive this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle via oral gavage (p.o.). The interval between dosing and carrageenan injection depends on the compound's expected pharmacokinetics, but 1 hour is a standard starting point.[24]

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[24][25]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]

  • Data Analysis:

    • Edema Volume: Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point using the following formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Trustworthiness: Ensuring Self-Validating Protocols

The integrity of your findings relies on a self-validating experimental design.

  • In Vitro Controls: The inclusion of negative, vehicle, and positive controls is non-negotiable. The cytotoxicity assay is essential to differentiate true anti-inflammatory effects from non-specific cell death. A dose-response relationship strengthens the evidence for a specific biological effect.

  • In Vivo Controls: The vehicle control group establishes the maximal inflammatory response, while the positive control (Indomethacin) validates the model's responsiveness to a known anti-inflammatory drug. Blinding the experimenter who measures paw volume can help prevent unconscious bias.

  • Reproducibility: All experiments should be repeated independently at least three times to ensure the results are consistent and reproducible.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The proposed protocols, grounded in established methodologies, will allow researchers to robustly assess its efficacy from the cellular level to a preclinical model of acute inflammation.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Using Western blotting to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.

  • Target Identification: Exploring inhibition of other key inflammatory enzymes like COX-2 or 5-Lipoxygenase (5-LOX).[26][27]

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By following these detailed protocols, researchers can generate high-quality, reliable data to drive the development of the next generation of quinoline-based anti-inflammatory therapeutics.

References

5-Methoxyquinoline-3-carboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing molecules that can effectively interact with a diverse range of biological targets. The introduction of a carboxylic acid at the 3-position and a methoxy group at the 5-position endows the 5-methoxyquinoline-3-carboxylic acid molecule with a rich chemical functionality, making it a highly valuable building block for the synthesis of novel therapeutic agents and molecular probes.

This comprehensive guide provides an in-depth exploration of this compound as a cornerstone in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex molecular architectures with significant biological potential. The protocols and application notes detailed herein are curated to provide researchers, scientists, and drug development professionals with the practical insights and technical expertise required to effectively utilize this versatile building block in their research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the interpretation of analytical data of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol; insoluble in water.N/A

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the quinoline core, the methoxy group, and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet far downfield, typically above 12 ppm. The aromatic protons will resonate in the range of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the methoxy and carboxylic acid groups. The methoxy protons will present as a sharp singlet around 4.0 ppm.

¹³C NMR (100 MHz, DMSO-d₆) : The carbon NMR spectrum will show 11 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 165-175 ppm range. The nine aromatic carbons of the quinoline ring will appear between 105-160 ppm. The methoxy carbon will be observed in the upfield region, around 55-60 ppm.

Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 202.2. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 204.2.

Synthesis of the Building Block: A Practical Approach

A reliable and scalable synthesis of this compound is the essential first step for its utilization as a building block. While a specific literature procedure for this isomer is not widely reported, a robust synthesis can be adapted from established methods for related quinoline-3-carboxylates.[3] The following protocol is based on the Gould-Jacobs reaction.

Workflow for the Synthesis of this compound

A 3-Methoxyaniline C Condensation (Heat, neat) A->C B Diethyl(ethoxymethylene)malonate B->C D Intermediate Adduct C->D Formation of enamine E Thermal Cyclization (Dowtherm A) D->E F Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate E->F Gould-Jacobs Reaction G Alkaline Hydrolysis (NaOH, EtOH/H₂O) F->G H This compound G->H Saponification & Acidification

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate

This procedure is adapted from the synthesis of the corresponding 6-methoxy isomer.[4]

  • Materials: 3-Methoxyaniline, Diethyl(ethoxymethylene)malonate, Dowtherm A (or diphenyl ether).

  • Procedure:

    • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction is typically performed neat (without solvent).

    • Monitor the reaction by TLC for the disappearance of the starting aniline.

    • To the resulting intermediate, add Dowtherm A (10-15 times the weight of the aniline) and heat the mixture to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Dilute the mixture with hexane or petroleum ether, and collect the solid product by filtration.

    • Wash the solid with hexane and then with ethanol to remove residual Dowtherm A and unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Hydrolysis to this compound

  • Materials: Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • Suspend ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until the starting material is fully consumed (monitor by TLC). This may take several hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The desired this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Organic Synthesis: Amide Bond Formation

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, with amide bond formation being one of the most common and crucial reactions in drug discovery.[5][6] This allows for the coupling of the quinoline scaffold to a wide array of amine-containing fragments, enabling the rapid generation of compound libraries for biological screening.

General Workflow for Amide Coupling

A This compound F Reaction Mixture A->F B Amine (R-NH₂) B->F C Coupling Reagent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA, Et₃N) D->F E Solvent (e.g., DMF, DCM) E->F G Work-up & Purification F->G H 5-Methoxyquinoline-3-carboxamide Derivative G->H

Caption: General workflow for the synthesis of 5-methoxyquinoline-3-carboxamides.

Protocol 3: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times with minimal side reactions.[3][7]

  • Materials: this compound, Amine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 4: EDC/HOBt-Mediated Amide Coupling

The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[5][8]

  • Materials: this compound, Amine, EDC hydrochloride, HOBt, DIPEA, Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the pure amide.

Coupling ReagentBaseTypical SolventAdvantagesDisadvantages
HATU DIPEA, Et₃NDMF, DCMHigh efficiency, fast reaction times, low racemization.Higher cost, byproduct can sometimes be difficult to remove.
EDC/HOBt DIPEA, Et₃NDCM, DMFCost-effective, water-soluble byproducts are easily removed.Can lead to racemization, sometimes requires longer reaction times.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of quinoline carboxylic acids are prevalent in a wide range of biologically active compounds, demonstrating activities as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[9][10][11] The 5-methoxyquinoline-3-carboxamide scaffold, in particular, holds significant promise for the development of novel therapeutics.

Anticancer Applications:

Numerous studies have highlighted the potential of quinoline carboxamides as potent anticancer agents.[6][12] These compounds have been shown to target various cellular pathways involved in cancer progression. For instance, certain quinoline derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[11] The ability to readily diversify the amide substituent of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Anti-inflammatory and Immunomodulatory Effects:

Quinoline-3-carboxamides have also been investigated for their anti-inflammatory properties. One notable example is the compound ABR-215757, which has been shown to bind to S100 proteins and modulate inflammatory responses in the context of atherosclerosis.[9] This suggests that derivatives of this compound could be valuable leads for the development of novel treatments for inflammatory diseases.

Antimicrobial Activity:

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[10][13] By coupling this compound with various amine-containing fragments, it is possible to generate novel compounds with potential antibacterial and antifungal activities. The methoxy group at the 5-position can influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to enhance antimicrobial potency and improve pharmacokinetic properties.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a versatile platform for the development of novel compounds with significant potential in medicinal chemistry. Its straightforward synthesis and the ease with which its carboxylic acid functionality can be derivatized, particularly through amide bond formation, make it an attractive starting point for the construction of diverse chemical libraries. The established biological activities of the quinoline carboxamide scaffold in areas such as oncology, inflammation, and infectious diseases underscore the immense potential of derivatives of this compound. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic utility of this valuable building block in their quest for the next generation of therapeutic agents.

References

Synthesis of 2-Aminoquinoline-3-Carboxylic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminoquinoline-3-Carboxylic Acid Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry and drug development, renowned for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Within this privileged class of heterocycles, 2-aminoquinoline-3-carboxylic acid and its derivatives hold particular importance as key intermediates and bioactive molecules in their own right. Notably, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of viable synthetic routes, present a detailed, field-proven protocol, and offer insights into experimental choices to ensure reliable and reproducible outcomes.

Strategic Approaches to the Synthesis of 2-Aminoquinoline-3-Carboxylic Acids

Several synthetic strategies can be envisioned for the construction of the 2-aminoquinoline-3-carboxylic acid core. A comparative analysis of the most prominent methods is crucial for selecting the optimal route based on starting material availability, scalability, and desired substitution patterns.

Method 1: The Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] This reaction can be catalyzed by either acids or bases.[5]

For the synthesis of a 2-aminoquinoline-3-carboxylic acid derivative, a potential Friedländer approach would involve the reaction of a 2-aminobenzaldehyde with an active methylene compound that can provide the C2-amino and C3-carboxyl functionalities, such as ethyl 2-cyanoacetate. The initial condensation would be followed by cyclization and subsequent hydrolysis of the resulting ester and cyano groups.

Reaction Scheme:

  • 2-Aminobenzaldehyde + Ethyl 2-cyanoacetate → Ethyl 2-aminoquinoline-3-carboxylate → 2-Aminoquinoline-3-carboxylic acid

While conceptually straightforward, the Friedländer synthesis for this specific target can be hampered by the limited commercial availability of diverse 2-aminobenzaldehyde derivatives and potential side reactions.[7]

Method 2: Nucleophilic Aromatic Substitution of 2-Chloroquinoline Precursors (Recommended)

A more robust and widely applicable strategy involves the synthesis of a 2-chloroquinoline-3-carboxylic acid intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the C2-amino group. This approach offers greater flexibility in diversifying the quinoline core and generally proceeds with higher yields and fewer side products.

The synthesis of the 2-chloroquinoline-3-carboxylic acid precursor can be achieved through various methods, often starting from readily available acetanilides via a Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehydes, followed by oxidation.

This two-step approach, culminating in the amination of the 2-chloro intermediate, is the focus of our detailed protocol due to its reliability and adaptability.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the logical flow of the discussed methods.

cluster_0 Friedländer Annulation A 2-Aminobenzaldehyde C Ethyl 2-aminoquinoline-3-carboxylate A->C B Ethyl 2-cyanoacetate B->C D 2-Aminoquinoline-3-carboxylic acid C->D Hydrolysis

Figure 1: Friedländer synthesis route.

cluster_1 SNA_r_ Approach (Recommended) E Acetanilide Derivative F 2-Chloroquinoline-3-carbaldehyde E->F Vilsmeier-Haack G 2-Chloroquinoline-3-carboxylic acid F->G Oxidation H 2-Aminoquinoline-3-carboxylic acid G->H Amination (aq. NH3)

Figure 2: Recommended SNAr synthesis route.

Detailed Experimental Protocol: Synthesis of 2-Aminoquinoline-3-Carboxylic Acid via SNAr

This protocol details the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives from the corresponding 2-chloroquinoline-3-carboxylic acid precursors.

Materials and Reagents
ReagentSupplierGrade
2-Chloroquinoline-3-carboxylic acidCommercial Source≥97%
Aqueous Ammonia (26%)Commercial SourceReagent Grade
Hydrochloric Acid (5% aqueous solution)Commercial SourceReagent Grade
Isopropanol (IPA)Commercial SourceACS Grade
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Deionized WaterIn-houseType I
Equipment
  • Stainless steel autoclave with a magnetic stirrer and temperature controller

  • Glass reaction vessel for the autoclave

  • Heating mantle with stirring capabilities

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filter paper

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Melting point apparatus

  • High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) supplies for reaction monitoring

Safety Precautions
  • 2-Chloroquinoline Derivatives: These compounds can be irritating to the eyes, skin, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work exclusively in a fume hood and avoid inhalation of vapors.

  • Autoclave Operation: The reaction is performed at high temperature and pressure. Ensure you are fully trained in the safe operation of the autoclave. Never exceed the manufacturer's recommended pressure and temperature limits. Regularly inspect the equipment for any signs of wear or damage.

  • Acid Handling: Handle hydrochloric acid with care, wearing appropriate PPE.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a glass liner suitable for the autoclave, prepare a suspension of the 2-chloroquinoline-3-carboxylic acid derivative (1 mmol) in 26% aqueous ammonia (5 mL).[4]

  • Place the sealed glass liner inside the stainless steel autoclave.

  • Securely fasten the autoclave head and ensure all connections are tight.

Step 2: Amination Reaction

  • Heat the autoclave to 150 °C with stirring.[4]

  • Maintain the reaction at this temperature for 4 hours.[4]

  • Monitor the reaction progress by taking aliquots (if the autoclave setup permits) and analyzing by TLC or HPLC.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the autoclave to cool to room temperature. Caution: Do not attempt to open the autoclave while it is hot or under pressure.

  • Once cooled, carefully open the autoclave in a fume hood.

  • The resulting reaction mixture should be a clear solution.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly acidify the solution to a pH of approximately 4 using a 5% aqueous hydrochloric acid solution.[4] This will precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

Step 4: Purification

  • Wash the filtered solid with cold deionized water.

  • The crude product can be purified by recrystallization from an isopropanol-DMF solvent mixture.[4]

  • Dissolve the solid in a minimal amount of hot DMF and add hot isopropanol until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Expected Yields

The reported yields for this transformation typically range from 30% to 50% after recrystallization, depending on the specific substituents on the quinoline ring.[4]

Characterization

The identity and purity of the synthesized 2-aminoquinoline-3-carboxylic acid derivatives should be confirmed by standard analytical techniques, including:

  • Melting Point: Compare with literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final compound.

Conclusion

The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives is a critical process for the development of novel therapeutic agents. While the Friedländer annulation presents a classical approach, the nucleophilic aromatic substitution of 2-chloroquinoline precursors offers a more reliable and versatile route. The detailed protocol provided herein, based on established literature, offers a robust method for obtaining these valuable compounds. Adherence to the safety precautions and procedural steps is paramount for achieving successful and reproducible results in the laboratory.

References

Application of 5-Methoxyquinoline-3-carboxylic Acid in Kinase Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, quinoline-3-carboxylic acid derivatives have emerged as a promising template for the design of potent and selective protein kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins, lipids, and carbohydrates.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5][6]

This technical guide will explore the application of 5-Methoxyquinoline-3-carboxylic acid, a representative member of this chemical class, in kinase inhibition studies. While direct studies on this specific molecule are emerging, the broader family of quinoline-3-carboxylic acids has shown significant activity against key kinases such as Protein Kinase CK2.[1][2][3] This document provides a framework for researchers to evaluate this and similar compounds, detailing both biochemical and cell-based assay protocols to determine inhibitory potency and cellular efficacy.

Principle of Kinase Inhibition Assays

The fundamental goal of a kinase inhibition assay is to determine how effectively a compound, such as this compound, can block the catalytic activity of a specific kinase. This is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Assays can be broadly categorized into two types:

  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, a substrate, and a phosphate donor (usually ATP). The inhibitor's effect is measured by quantifying the reduction in substrate phosphorylation. These assays are crucial for determining direct enzyme inhibition and for initial high-throughput screening.[7]

  • Cell-Based Assays: These assays measure the inhibitor's effect within a more physiologically relevant cellular context.[8] They provide insights into a compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and affect downstream signaling pathways.[8]

Target Spotlight: Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and is implicated in promoting cell survival, proliferation, and angiogenesis.[5][9] It regulates several critical signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[5][10] Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with some compounds exhibiting IC50 values in the sub-micromolar range.[1][2][3]

Below is a diagram illustrating the central role of CK2 in various pro-survival signaling pathways.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Cytokines Cytokines JAK JAK Cytokines->JAK activates PI3K PI3K Receptor->PI3K activates STAT3 STAT3 JAK->STAT3 phosphorylates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation NFkB NF-κB Pathway Survival Cell Survival NFkB->Survival Transcription Gene Transcription STAT3->Transcription CK2 Protein Kinase CK2 CK2->AKT phosphorylates (S129) & enhances activity CK2->NFkB activates CK2->STAT3 potentiates activation Inhibitor 5-Methoxyquinoline- 3-carboxylic acid Inhibitor->CK2 inhibits Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Protein Kinase CK2 signaling pathways and point of inhibition.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the inhibitory activity of compounds like this compound against a target kinase.

Biochemical Kinase Assay: ADP-Glo™ for CK2

This protocol describes a luminescence-based assay to determine the in vitro IC50 value of an inhibitor against Protein Kinase CK2. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]

Materials:

  • Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • This compound (dissolved in 100% DMSO)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection Prep_Inhibitor Prepare Inhibitor Dilution Series (e.g., 100 µM to 1 nM) Dispense_Inhibitor Dispense Inhibitor/DMSO to Plate Prep_Inhibitor->Dispense_Inhibitor Prep_Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase_Mix Add Kinase/Substrate Mix Prep_Kinase_Mix->Add_Kinase_Mix Dispense_Inhibitor->Add_Kinase_Mix Pre_Incubate Pre-incubate (15 min, RT) Add_Kinase_Mix->Pre_Incubate Start_Reaction Initiate with ATP (Incubate 30-60 min, 30°C) Pre_Incubate->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP, 40 min) Start_Reaction->Stop_Reaction Convert_ADP Add Kinase Detection Reagent (ADP to ATP, 30 min) Stop_Reaction->Convert_ADP Read_Luminescence Measure Luminescence Convert_ADP->Read_Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical starting concentration for the dilution series is 100 µM.

  • Dispense Inhibitor: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. For control wells, add 5 µL of the buffer with DMSO (for 0% inhibition) and a known CK2 inhibitor (for 100% inhibition).

  • Prepare Kinase Reaction Mix: Prepare a master mix containing the CK2 enzyme and substrate in 1x Kinase Assay Buffer. The final concentrations should be optimized for linear reaction kinetics.

  • Add Kinase and Substrate: Add 10 µL of the Kinase/Substrate master mix to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at its Km value for the enzyme. Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP: Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Assay: Phospho-Protein Analysis by Flow Cytometry

This protocol outlines a method to assess the ability of an inhibitor to block kinase signaling within intact cells by measuring the phosphorylation status of a downstream substrate.[13][14]

Materials:

  • Adherent cancer cell line known to have active CK2 signaling (e.g., glioblastoma cells)

  • Cell culture medium and reagents

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Phospho-specific primary antibody (e.g., Phospho-Akt Ser129)

  • Fluorophore-conjugated secondary antibody

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Cell Harvest and Fixation: After treatment, harvest the cells by trypsinization. Immediately fix the cells by adding pre-warmed Fixation Buffer and incubating for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes. This step is crucial for allowing antibodies to access intracellular proteins.

  • Blocking and Staining: Wash the cells with Staining Buffer. Resuspend the cells in 100 µL of Staining Buffer and add the phospho-specific primary antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Staining: Wash the cells again and resuspend in 100 µL of Staining Buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells a final time and resuspend in Staining Buffer for analysis on a flow cytometer.

  • Data Analysis: Gate the cell population to exclude debris. Analyze the median fluorescence intensity (MFI) of the phospho-protein signal for each treatment condition. A decrease in MFI in inhibitor-treated cells compared to the vehicle control indicates successful target engagement and inhibition of the signaling pathway.[15]

Data Analysis and Interpretation

Biochemical Assay Data: For the biochemical assay, the raw luminescence data is first converted to percent inhibition relative to the controls.

  • Percent Inhibition (%) = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[16]

Cell-Based Assay Data: The median fluorescence intensity (MFI) from the flow cytometry data is used to quantify the level of protein phosphorylation. The percent inhibition of phosphorylation can be calculated for each inhibitor concentration relative to the vehicle control.

  • Percent Inhibition (%) = 100 x (1 - [(MFI_Inhibitor - MFI_Isotype) / (MFI_Vehicle - MFI_Isotype)])

Plotting these values against the inhibitor concentration will yield a dose-response curve from which a cellular IC50 (sometimes referred to as EC50) can be determined.

Data Summary Table:

ParameterThis compoundReference Inhibitor
Target Kinase Protein Kinase CK2Protein Kinase CK2
Biochemical IC50 Experimental ValueKnown Value
Cellular IC50 Experimental ValueKnown Value
Notes Observations on solubility, etc.e.g., CX-4945

Conclusion and Future Directions

The protocols and principles outlined in this guide provide a comprehensive framework for evaluating this compound and its analogs as kinase inhibitors. By combining robust biochemical assays with physiologically relevant cell-based models, researchers can effectively characterize the potency, selectivity, and cellular efficacy of these compounds. The quinoline-3-carboxylic acid scaffold represents a valuable starting point for the development of novel therapeutics targeting kinases like CK2, which are implicated in a wide range of human diseases.[1][9] Further studies should focus on expanding the kinase panel for selectivity profiling and optimizing the scaffold to improve potency and drug-like properties.

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Biaryls

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon bonds to create biaryl structures, is a critical step in the drug discovery pipeline. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation.[2][3] Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki coupling of quinoline substrates bearing a carboxylic acid moiety. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a detailed, field-proven protocol. The presence of a carboxylic acid group presents a unique challenge, as it can potentially interact with the catalytic system; this guide will address these considerations to ensure robust and reproducible outcomes.[5]

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling protocol is rooted in a well-defined palladium-based catalytic cycle. A fundamental grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the halo-quinoline carboxylic acid. This irreversible step forms a new, square-planar Pd(II) intermediate.[2][7] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[2][9] The exact mechanism of transfer is complex, but it results in a diaryl-Pd(II) complex, displacing the halide from the palladium coordination sphere.[2]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_intermediate R¹-Pd(II)Ln-X oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diaryl_pd2 R¹-Pd(II)Ln-R² transmetalation->diaryl_pd2 reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Catalyst Regenerated output_product R¹-R² (Product) reductive_elim->output_product input_halide R¹-X (Halo-Quinoline-COOH) input_halide->oxidative_add input_boronic R²-B(OH)₂ + Base input_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success: Component Selection and Optimization

The success of the Suzuki coupling of quinoline carboxylic acids hinges on the judicious selection of each reaction component. The electronic properties of the quinoline ring and the presence of the acidic proton require careful consideration.

Palladium Catalyst and Ligands

The choice of catalyst is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols for heteroaromatic couplings often benefit from the use of bulky, electron-rich phosphine ligands that stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[4][10]

Catalyst/PrecatalystLigandCharacteristics & Application Notes
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic, air-sensitive Pd(0) source. Often effective for simple couplings but may require higher temperatures.[1]
Pd(OAc)₂ / Pd₂(dba)₃ Palladium(II) Acetate / Tris(dibenzylideneacetone)dipalladium(0)Common Pd(0) or Pd(II) precatalysts that require an external phosphine ligand to form the active catalyst in situ.[11][12]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust, air-stable precatalyst. The dppf ligand is effective for a wide range of substrates.[13]
Buchwald Ligands SPhos, XPhos, RuPhosThese dialkylbiaryl phosphine ligands are highly effective for challenging couplings, including those involving heteroaryl chlorides and hindered substrates, often allowing for lower catalyst loadings and milder conditions.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesAn alternative to phosphine ligands, NHCs are strongly electron-donating and can offer high stability and activity.[2][9]

Scientist's Insight: For coupling heteroaromatics like quinolines, catalyst systems based on Pd(OAc)₂ with a bulky monophosphine ligand such as SPhos or XPhos are often a superior starting point, demonstrating broad substrate scope and high efficiency.[4][11]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling: it activates the boronic acid to form the reactive boronate, facilitates the transmetalation step, and, in this specific application, must neutralize the carboxylic acid proton.[2][4][14] Failure to add sufficient base to account for the acidic substrate will stall the reaction. A molar excess of at least one equivalent beyond the standard catalytic requirement is necessary.

BaseStrengthCharacteristics & Application Notes
K₂CO₃ / Na₂CO₃ ModerateCommonly used, inexpensive, and effective for many couplings, typically in aqueous solvent mixtures.[4][15][16]
K₃PO₄ StrongA strong, non-nucleophilic base often used in anhydrous conditions. Particularly effective for couplings of heteroaryl chlorides and substrates prone to side reactions.[4]
Cs₂CO₃ StrongA highly effective but more expensive base. Its high solubility in organic solvents can accelerate reactions.[13][17]
Organic Bases (e.g., Et₃N) WeakGenerally less effective than inorganic bases for Suzuki couplings and can sometimes inhibit the catalyst.[17]

Scientist's Insight: For substrates containing sensitive functional groups, K₃PO₄ is an excellent choice. For general-purpose couplings of quinoline carboxylic acids, K₂CO₃ in a dioxane/water mixture is a reliable and cost-effective starting point. Always use at least 2.5-3.0 equivalents of base to ensure neutralization of the carboxylic acid and formation of the boronate.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are common, as water aids in dissolving the inorganic base and activating the boronic acid.[7]

| Solvent System | Characteristics & Application Notes | | :--- | :--- | :--- | | 1,4-Dioxane / Water | Biphasic | A gold standard for Suzuki couplings. Offers good solubility for a wide range of substrates and reagents.[1][13][16] | | Toluene / Water | Biphasic | A less polar alternative to dioxane. Can be beneficial for minimizing certain side reactions. | | DMF / DMAc | Polar Aprotic | Can be effective but may lead to faster protodeboronation of sensitive boronic acids.[7][18] | | Alcohols (e.g., n-Butanol) | Polar Protic | Can be useful for specific substrates, particularly those involving pyrrole boronic acids where water may be detrimental.[4] |

Anticipating Challenges: Side Reactions and Troubleshooting

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to a reduced yield. It is particularly problematic with electron-rich or certain heteroaryl boronic acids.[7][19] Using anhydrous conditions, a stronger base like K₃PO₄, and shorter reaction times can mitigate this.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially if the reaction is not properly degassed, as oxygen can promote this side reaction.[7]

  • Catalyst Deactivation: The carboxylate anion formed after deprotonation of the quinoline carboxylic acid can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Using a sufficient excess of base and a robust ligand can help overcome this potential issue.

  • Decarboxylation: While less common under standard Suzuki conditions, at high temperatures, the carboxylic acid group itself could potentially be eliminated, especially if the reaction is run for extended periods.[20] Monitoring the reaction progress is key to avoiding this.

Detailed Experimental Protocol: Suzuki Coupling of 6-Bromoquinoline-4-Carboxylic Acid with Phenylboronic Acid

This protocol provides a representative procedure. Molar equivalents and reaction times may require optimization for different substrates.

Materials & Reagents:

  • 6-Bromoquinoline-4-carboxylic acid (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline-4-carboxylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

    • Scientist's Note: Adding the solids first allows for efficient removal of atmospheric oxygen from the reaction vessel.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Scientist's Note: This degassing step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize homocoupling side reactions.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be sufficiently dilute (approx. 0.1 M with respect to the limiting reagent).

    • Scientist's Note: The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes to further ensure anaerobic conditions.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

    • Scientist's Note: Monitor the reaction's progress periodically by TLC or LC-MS.[19] To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive inert gas pressure. Upon completion (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Dilute the cooled reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Scientist's Note: An acidic workup is not recommended initially to keep the carboxylic acid product in its deprotonated, more water-soluble salt form, which can help remove some base-soluble impurities. After separation, the organic layer can be acidified if needed, but purification is often performed on the carboxylate salt or the esterified product.

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel.[6][19]

    • Scientist's Note: The choice of eluent for chromatography will depend on the polarity of the product. A gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase, can be effective for purifying the carboxylic acid product by ensuring it remains protonated and elutes cleanly.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized quinolines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can successfully couple quinoline carboxylic acids with a variety of boronic acids. The key considerations are ensuring an inert atmosphere, using a sufficient excess of base to account for the acidic proton, and choosing a modern catalyst system suited for heteroaromatic substrates. This robust protocol serves as a validated starting point for the synthesis of novel biaryl quinoline derivatives, paving the way for new discoveries in drug development and materials science.

References

Application Note: Strategic Derivatization of 5-Methoxyquinoline-3-carboxylic Acid for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antimalarial treatments.[3][4][5] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes.[6][7]

This application note provides a detailed guide for the strategic development of novel compounds starting from 5-Methoxyquinoline-3-carboxylic acid . This particular scaffold offers two primary, orthogonal handles for chemical modification:

  • The Carboxylic Acid (C3-Position): A versatile functional group, ideal for forming amides, esters, and other derivatives, allowing for rapid library generation to explore structure-activity relationships (SAR).

  • The Quinoline Core: The aromatic system itself, which can be further functionalized to modulate the compound's steric, electronic, and pharmacokinetic properties.

We will present two primary synthetic strategies, complete with detailed, field-proven protocols, to create a chemically diverse library of compounds primed for biological screening and lead identification.

Foundational Chemistry: The this compound Scaffold

Understanding the inherent properties of the starting material is critical for rational drug design. The 5-methoxy substituent acts as an electron-donating group, influencing the reactivity of the quinoline ring, while the carboxylic acid at the 3-position is the principal site for the initial derivatization strategies discussed herein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[8][9]
Molecular Weight 203.19 g/mol [8]
CAS Number 1361091-98-6[9]
Appearance Solid (Varies by supplier)N/A

Synthetic Protocols for Library Development

The following sections outline two robust strategies for generating a diverse library of novel chemical entities from the parent scaffold.

Strategy A: Carboxylic Acid Modification via Amide Coupling

Rationale: The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in medicinal chemistry.[10] This reaction is highly reliable and allows for the introduction of a vast array of chemical diversity by simply varying the amine coupling partner. Amide bonds are generally stable in biological systems and can form crucial hydrogen bond interactions with protein targets. Notably, quinoline carboxamides have been specifically identified as potential TRPV1 antagonists and anticancer agents, making this a highly promising route.[4][6]

G A 5-Methoxyquinoline- 3-carboxylic acid B Carboxylic Acid Activation (e.g., HATU, DIPEA) A->B Step 1 C Activated Ester Intermediate B->C E Amide Coupling Reaction C->E D Amine Library (R1R2-NH) D->E Step 2 F Diverse Amide Product Library E->F G Purification (e.g., Chromatography) F->G Step 3 H Characterized Final Compounds G->H

Caption: Workflow for amide library synthesis.

Protocol 3.1.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for synthesizing a diverse amide library.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Experimental Steps:

    • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Reagent Addition: To the solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

      • Causality: HATU is a highly efficient coupling agent that minimizes side reactions and racemization of chiral centers. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and drive the reaction to completion.

    • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

  • Self-Validation: The success of the reaction can be quickly assessed by LC-MS, which will show the disappearance of the starting acid and the appearance of a new peak corresponding to the mass of the expected amide product.

Table 2: Example Amine Building Blocks for Library Diversification

Amine PartnerRationale for InclusionProduct MW ( g/mol )
Aniline Introduces an aromatic ring for π-stacking interactions.278.30
Piperidine Introduces a saturated heterocyclic ring, improving solubility.270.33
Benzylamine Provides a flexible linker to an aromatic group.292.33
Morpholine Common pharmacophore; acts as a hydrogen bond acceptor.272.30
Strategy B: Core Scaffold Modification via Halogenation and Cross-Coupling

Rationale: To explore SAR beyond the C3-substituent, modification of the quinoline core is essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for forging new carbon-carbon bonds.[6] This requires the initial installation of a chemical handle, typically a halogen (Cl, Br, I), onto the quinoline ring. This two-step strategy dramatically expands the accessible chemical space, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cross-Coupling A Protected 5-Methoxyquinoline- 3-carboxylate B Halogenation (e.g., POCl₃, NBS) A->B C Halogenated Intermediate (e.g., 2-Chloro derivative) B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D Boronic Acid (R-B(OH)₂) D->E F C-C Coupled Product E->F G Novel Core-Modified Compound F->G Deprotection & Purification

Caption: Workflow for core modification.

Protocol 3.2.1: Synthesis of a 2-Chloroquinoline Intermediate

Note: Direct chlorination of the starting material can be challenging. A common synthetic route involves the use of a quinolin-2(1H)-one precursor, which is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride to yield the 2-chloroquinoline.[11] For this guide, we will assume such a precursor is synthesized or that a direct chlorination protocol is developed.

Protocol 3.2.2: General Procedure for Suzuki Cross-Coupling

This protocol describes the coupling of a chloroquinoline intermediate with a boronic acid.

  • Materials & Reagents:

    • 2-Chloro-5-methoxyquinoline-3-carboxylate intermediate (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2M Sodium Carbonate (Na₂CO₃) solution (4.0 eq)

    • Toluene and Ethanol (e.g., 3:1 mixture)

    • Ethyl acetate, Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Experimental Steps:

    • Setup: To a round-bottom flask, add the chloroquinoline intermediate (1.0 eq), the boronic acid (1.5 eq), and the solvent mixture (Toluene/Ethanol).

    • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

      • Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Removing oxygen is critical for the catalytic cycle to function efficiently.

    • Catalyst & Base Addition: Add the aqueous Na₂CO₃ solution (4.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

      • Causality: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 6-18 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer. Wash with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification & Final Steps: Purify the crude product via flash column chromatography. If the carboxylic acid was protected as an ester, a final hydrolysis step (e.g., with LiOH or NaOH) would be required to yield the final acid.

Potential Therapeutic Applications & Screening Strategies

The diverse library of compounds synthesized from this compound can be screened against a multitude of biological targets. The quinoline scaffold has shown particular promise in oncology by targeting key signaling pathways that drive cell proliferation and survival.[7][12][13]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.[12][13]

Protocol 4.1.1: High-Level Protocol for Cytotoxicity Screening (MTS Assay)

This protocol provides a general framework for an initial screen to identify compounds with antiproliferative activity against cancer cell lines (e.g., MCF-7 breast cancer).

  • Objective: To determine the concentration at which a compound reduces the number of viable cells by 50% (IC₅₀).

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

      • Mechanism: Viable cells contain mitochondrial reductases that convert the MTS tetrazolium salt into a colored formazan product.

    • Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a plate reader. The amount of color is directly proportional to the number of living cells.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile starting scaffold for the development of novel compounds. The strategic application of robust synthetic methodologies, such as amide coupling and palladium-catalyzed cross-coupling, can rapidly generate diverse chemical libraries. By leveraging the known biological activities of the quinoline core, these libraries are well-positioned for screening in high-priority therapeutic areas, particularly oncology and inflammatory diseases, paving the way for the discovery of next-generation therapeutic agents.

References

Application Notes and Protocols for the Investigation of 5-Methoxyquinoline-3-carboxylic Acid as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease.

Introduction: The Therapeutic Promise of Quinoline Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological thread weaving through these disorders is the progressive loss of neuronal structure and function. Key drivers of this neurodegeneration include excitotoxicity, oxidative stress, neuroinflammation, and protein misfolding. The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including neuroprotective effects.[1][2][3][4]

This document provides a comprehensive guide for the investigation of a novel compound, 5-Methoxyquinoline-3-carboxylic acid , as a potential neuroprotective agent. While direct neuroprotective data for this specific molecule is not yet established, its structural similarity to known bioactive quinoline derivatives warrants a thorough evaluation. These application notes and protocols are designed to provide researchers with a robust framework for the initial synthesis, in vitro screening, and in vivo validation of this compound.

Part 1: Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline-3-carboxylic acid derivatives. A common approach involves the Gould-Jacobs reaction, which is a versatile method for synthesizing quinolines.

Proposed Synthetic Pathway:

Synthesis_Pathway m-Anisidine m-Anisidine Intermediate_A Intermediate Adduct m-Anisidine->Intermediate_A Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_A Cyclization High-temperature cyclization Intermediate_A->Cyclization Ester_Intermediate Ethyl 5-methoxy-4-hydroxy quinoline-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Alkaline hydrolysis Ester_Intermediate->Hydrolysis Final_Product 5-Methoxyquinoline- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed Gould-Jacobs synthesis of this compound.

Protocol: Synthesis of this compound
  • Step 1: Condensation. React m-anisidine with diethyl (ethoxymethylene)malonate. This reaction is typically performed in a suitable solvent and may require heating to drive the reaction to completion.

  • Step 2: Cyclization. The resulting intermediate is subjected to high-temperature cyclization, often in a high-boiling point solvent like diphenyl ether, to form the quinoline ring system. This step yields ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Step 3: Hydrolysis. The ester is then hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.

  • Step 4: Purification. The crude product should be purified by recrystallization from a suitable solvent system to obtain a high-purity compound for biological testing.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, will be necessary.

Part 2: In Vitro Evaluation of Neuroprotective Potential

A tiered in vitro screening approach is recommended to efficiently assess the neuroprotective properties of this compound. This cascade of assays will evaluate the compound's ability to mitigate key pathological mechanisms of neurodegeneration.

Experimental Workflow for In Vitro Screening:

In_Vitro_Workflow Start Start: Compound Synthesized Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT assay on SH-SY5Y cells) Start->Cytotoxicity Is_Toxic Is it toxic? Cytotoxicity->Is_Toxic Stop Stop/Redesign Is_Toxic->Stop Yes Neuroprotection_Assays Neuroprotection Assays Is_Toxic->Neuroprotection_Assays No Excitotoxicity Excitotoxicity Assay (Glutamate-induced toxicity) Neuroprotection_Assays->Excitotoxicity Oxidative_Stress Oxidative Stress Assay (H2O2 or 6-OHDA-induced ROS) Neuroprotection_Assays->Oxidative_Stress Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated microglia) Neuroprotection_Assays->Anti_Inflammatory AChE_Inhibition Acetylcholinesterase Inhibition Assay Neuroprotection_Assays->AChE_Inhibition Data_Analysis Data Analysis and Hit Prioritization Excitotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Anti_Inflammatory->Data_Analysis AChE_Inhibition->Data_Analysis Lead_Candidate Lead Candidate for In Vivo Studies Data_Analysis->Lead_Candidate

Caption: A tiered workflow for the in vitro evaluation of neuroprotective compounds.

Protocol 1: Assessment of Cytotoxicity in a Neuronal Cell Line

Rationale: Before assessing neuroprotective effects, it is crucial to determine the intrinsic toxicity of the compound to ensure that any observed protective effects are not confounded by direct cellular harm. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity and neuroprotection studies.[5]

Method: MTT Assay

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
0.11.23 ± 0.0798.4%
11.20 ± 0.0996.0%
101.15 ± 0.0692.0%
500.98 ± 0.1078.4%
1000.65 ± 0.0552.0%

This is example data. Actual results will vary.

Protocol 2: Evaluation of Protection Against Excitotoxicity

Rationale: Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key mechanism of neuronal death in various neurodegenerative diseases.[6] This assay will determine if this compound can protect neurons from glutamate-induced cell death.

Method: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons or SH-SY5Y cells

  • Cell Culture: Use either primary cortical neurons or SH-SY5Y cells. For primary neurons, dissect and culture them according to established protocols.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding L-glutamate to a final concentration that causes approximately 50% cell death (e.g., 20 µM for some cell types, but this needs to be optimized).[7]

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 1 or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

Treatment% Cell Viability
Vehicle Control100%
Glutamate (20 µM)48 ± 5%
Glutamate + Compound (1 µM)65 ± 6%
Glutamate + Compound (10 µM)85 ± 4%

This is example data. Actual results will vary.

Protocol 3: Assessment of Antioxidant Activity

Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neurodegeneration. This assay will measure the ability of this compound to reduce intracellular ROS levels.

Method: DCFH-DA Assay for Intracellular ROS

  • Cell Culture and Treatment: Culture and treat cells with the compound and a pro-oxidant stimulus (e.g., H2O2 or 6-hydroxydopamine (6-OHDA)) as described in the previous protocols.

  • DCFH-DA Staining: After the treatment period, wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a percentage of the pro-oxidant-treated control.

TreatmentRelative Fluorescence Units (RFU)% ROS Production
Vehicle Control1500 ± 120100% (baseline)
H2O2 (100 µM)8500 ± 500567%
H2O2 + Compound (1 µM)6200 ± 450413%
H2O2 + Compound (10 µM)3500 ± 300233%

This is example data. Actual results will vary.

Protocol 4: Evaluation of Anti-Inflammatory Properties in Microglia

Rationale: Neuroinflammation, driven by the activation of microglia, the resident immune cells of the central nervous system, plays a crucial role in the progression of neurodegenerative diseases.[8] This assay will determine if this compound can modulate the inflammatory response of microglia.

Method: Measurement of Nitric Oxide and Pro-inflammatory Cytokines in LPS-Stimulated BV-2 Microglial Cells

  • Cell Culture: Culture BV-2 murine microglial cells in a suitable medium.

  • Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the culture supernatant and measure the accumulation of nitrite, a stable product of nitric oxide, using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant using commercially available ELISA kits.

TreatmentNitrite Concentration (µM)TNF-α Concentration (pg/mL)
Vehicle Control1.2 ± 0.350 ± 10
LPS (100 ng/mL)25.6 ± 2.11500 ± 120
LPS + Compound (1 µM)18.4 ± 1.51100 ± 90
LPS + Compound (10 µM)9.8 ± 0.9650 ± 50

This is example data. Actual results will vary.

Protocol 5: Assessment of Acetylcholinesterase (AChE) Inhibition

Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[9] Given that some quinoline derivatives are known AChE inhibitors, it is pertinent to evaluate this activity.

Method: Ellman's Assay

  • Principle: This colorimetric assay measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Procedure: The assay is typically performed in a 96-well plate format. A reaction mixture containing AChE, DTNB, and varying concentrations of this compound is prepared. The reaction is initiated by the addition of the substrate, acetylthiocholine.

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits 50% of the enzyme activity (IC50).

Part 3: In Vivo Validation in Animal Models of Neurodegeneration

Promising results from in vitro studies should be followed by validation in appropriate animal models of neurodegenerative diseases. The choice of model will depend on the specific disease being targeted.

Considerations for In Vivo Studies:
  • Pharmacokinetics and Brain Penetration: It is essential to first determine the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier.

  • Toxicity: In vivo toxicity studies are necessary to establish a safe dose range for efficacy studies.

  • Choice of Animal Model: Select a model that recapitulates key aspects of the human disease. Examples include:

    • Parkinson's Disease: MPTP or 6-OHDA-lesioned rodent models.

    • Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS-1) mutations.[10]

    • Huntington's Disease: Transgenic models expressing the mutant huntingtin protein.[11]

    • Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) models in rodents.

General Protocol for an In Vivo Efficacy Study (Example: MPTP Mouse Model of Parkinson's Disease)
  • Animal Dosing: Administer this compound to mice at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration before and/or after the induction of neurodegeneration.

  • Induction of Neurodegeneration: Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, and open-field test.

  • Neurochemical Analysis: After the behavioral assessments, euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites in the striatum using HPLC.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. By following this structured approach, researchers can thoroughly characterize the compound's biological activities and determine its potential for further development as a therapeutic for neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, focusing on the widely used Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?

The most established method is the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of an aniline derivative, in this case, m-anisidine (3-methoxyaniline), with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to a high-temperature thermal cyclization to form the quinoline core, followed by saponification (hydrolysis) of the ethyl ester to yield the final carboxylic acid product.[3]

Q2: Can you outline the key steps and mechanism of the Gould-Jacobs reaction for this specific synthesis?

Certainly. The reaction proceeds through three primary stages:

  • Condensation: The synthesis starts with a nucleophilic substitution where the amino group of m-anisidine attacks the ethoxymethylenemalonate, displacing an ethanol molecule to form diethyl 2-((3-methoxyphenyl)amino)methylenemalonate.[4]

  • Thermal Cyclization: This is the critical, yield-determining step. The intermediate undergoes an intramolecular 6-electron cyclization upon heating, typically at temperatures exceeding 240 °C.[3][5] This forms the ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate. This product exists in equilibrium with its 4-oxo tautomer.[1][4]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the final product, this compound.[1]

Q3: What are the most critical factors influencing the overall yield and purity?

The two most critical factors are:

  • Cyclization Temperature Control: Achieving the high temperature required for cyclization without causing decomposition of the starting materials or products is paramount. Insufficient heat leads to an incomplete reaction, while excessive temperatures can result in tar formation.[6]

  • Regioselectivity: Since m-anisidine is an asymmetrically substituted aniline, the cyclization can potentially occur at two different positions on the aniline ring (ortho to the amino group). This can lead to the formation of the undesired 7-methoxy isomer alongside the target 5-methoxy product, complicating purification and reducing the yield of the desired compound. The regioselectivity is influenced by both steric and electronic factors.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield or No Product Formation During the Thermal Cyclization Step.

Answer: This is the most common bottleneck in the Gould-Jacobs synthesis. Low yields are typically traced back to suboptimal thermal conditions.

Causality & Solutions:

  • Insufficient Temperature: The intramolecular cyclization has a high activation energy and requires significant thermal input. If the reaction temperature is too low, the reaction will be sluggish or fail to proceed entirely.[6]

  • Thermal Decomposition: Conversely, prolonged heating at excessively high temperatures can lead to the decomposition of the anilidomethylenemalonate intermediate and the quinolone product, often resulting in the formation of intractable tar.[6]

Recommended Actions:

  • Utilize a High-Boiling Point Solvent: The use of an inert, high-boiling solvent is crucial for maintaining a consistent and sufficiently high reaction temperature. Solvents like diphenyl ether or Dowtherm A are standard choices, allowing the reaction to be heated to reflux at approximately 250-260 °C.[3][5] This method has been shown to increase cyclization yields to as high as 95% in many cases.[3]

  • Consider Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation offer superior temperature control and significantly reduced reaction times.[5] Heating the reaction mixture to temperatures like 250 °C or even 300 °C for short durations (e.g., 5-10 minutes) can dramatically improve the conversion of the intermediate to the cyclized product while minimizing byproduct formation.[7]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Heating
Solvent High-boiling solvent required (e.g., Dowtherm A)[3]Can be performed with or without a solvent[7]
Temperature 240 - 260 °C[3]250 - 300 °C[7]
Time Several hours[7]5 - 30 minutes[7]
Advantages Traditional, well-established method.Rapid heating, precise temperature control, often higher yields, reduced byproducts.[7]
Disadvantages Long reaction times, potential for tar formation, difficult temperature control.[3][6]Requires specialized microwave synthesis equipment.
Problem 2: The Final Product is a Mixture of 5-Methoxy and 7-Methoxy Isomers.

Answer: This is an inherent challenge due to the regioselectivity of the Gould-Jacobs reaction with meta-substituted anilines like m-anisidine.[3] The cyclization can occur at either C2 or C6 of the aniline ring.

Causality & Solutions:

  • Electronic & Steric Effects: The methoxy group is an electron-donating group, which activates the aromatic ring. While cyclization is possible at both ortho positions, one isomer is often favored. The distribution of isomers depends on a delicate balance of electronic and steric influences that can be difficult to control.

Recommended Actions:

  • Careful Monitoring and Characterization: It is essential to assume a mixture may form. Use Thin Layer Chromatography (TLC) during the reaction to monitor product formation. After isolation, use analytical techniques like ¹H NMR and HPLC to determine the isomeric ratio of your crude product.

  • Chromatographic Purification: If a significant amount of the undesired isomer is present, purification via column chromatography may be necessary. The polarity difference between the 5-methoxy and 7-methoxy isomers is often sufficient to allow for separation on silica gel.

  • Fractional Crystallization: In some cases, fractional crystallization can be employed to selectively crystallize one isomer from a suitable solvent system, leaving the other in the mother liquor. This requires careful optimization of solvents and temperature.

Problem 3: The Saponification (Ester Hydrolysis) is Incomplete.

Answer: Incomplete conversion of the ethyl ester to the carboxylic acid is another common issue that lowers the final yield.

Causality & Solutions:

  • Insufficient Base or Reaction Time: Saponification is a bimolecular reaction. If the concentration of the base (e.g., NaOH) is too low or the reaction time is too short, the reaction will not go to completion.

  • Product Precipitation: The sodium salt of the quinoline carboxylic acid may be sparingly soluble in the reaction medium, potentially precipitating and slowing down the hydrolysis of the remaining ester.

Recommended Actions:

  • Optimize Base Concentration and Time: Use a sufficient excess of a strong base (e.g., 2-4 equivalents of NaOH in an aqueous ethanol solution). Monitor the reaction progress by TLC until the starting ester spot has completely disappeared. Refluxing for several hours is typically required.

  • Ensure Homogeneity: If the sodium salt precipitates, adding more water or a co-solvent like ethanol can help maintain a homogeneous solution and ensure the reaction proceeds efficiently.[8]

  • Workup Procedure: After hydrolysis is complete, the reaction mixture should be cooled. The final carboxylic acid product is isolated by careful acidification of the cooled basic solution with an acid like HCl to a pH of around 4-5.[9] This protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.[8]

Problem 4: The Isolated Product is Impure, Oily, or Difficult to Crystallize.

Answer: Purity issues often stem from residual high-boiling solvents or tarry byproducts formed during the high-temperature cyclization.

Causality & Solutions:

  • Solvent Contamination: High-boiling solvents like diphenyl ether can be difficult to remove completely and may co-precipitate with the product.

  • Tarry Byproducts: Decomposition reactions can create polymeric, tar-like substances that interfere with crystallization.[6]

Recommended Actions:

  • Post-Cyclization Precipitation: After the cyclization step, allow the reaction mixture to cool. Then, add a non-polar solvent like cyclohexane or hexane. The desired cyclized product is typically insoluble in these solvents and will precipitate, leaving the high-boiling solvent and some impurities in the solution. Filter the solid and wash it thoroughly with the non-polar solvent before proceeding to the hydrolysis step.[5]

  • Acid-Base Purification: The carboxylic acid nature of the final product provides an excellent handle for purification. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate). Insoluble organic impurities (like residual ester or tar) can be removed by filtration. The clear filtrate can then be re-acidified to precipitate the purified carboxylic acid, which is then collected by filtration.

  • Recrystallization: Recrystallize the final product from a suitable solvent system. Common solvents for quinoline carboxylic acids include mixtures of isopropanol (IPA) and DMF, or ethanol.[9]

Experimental Workflows & Diagrams
Overall Synthesis Workflow

The diagram below illustrates the key stages in the synthesis of this compound via the Gould-Jacobs reaction.

cluster_start Starting Materials A m-Anisidine C Step 1: Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate: Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate C->D Displace EtOH E Step 2: Thermal Cyclization (>240 °C) D->E F Intermediate: Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate E->F Intramolecular Cyclization G Step 3: Saponification (NaOH, EtOH/H2O) F->G H Intermediate: Sodium 5-methoxyquinoline-3-carboxylate G->H Ester Hydrolysis I Step 4: Acidification & Isolation (HCl) H->I J Final Product: This compound I->J Precipitation

Caption: Key stages of the Gould-Jacobs synthesis pathway.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

A Low Overall Yield Detected B Analyze Cyclization Step: Check TLC/LCMS of crude cyclized product A->B C Is unreacted intermediate the main component? B->C D Increase cyclization temperature/time. Consider using microwave heating. Ensure correct high-boiling solvent is used. C->D Yes E Is the crude a complex mixture with tar formation? C->E No F Reduce cyclization temperature or time. Ensure atmosphere is inert if needed. E->F Yes G Analyze Saponification Step: Check TLC/LCMS of crude acid E->G No H Is unreacted ester present? G->H I Increase amount of NaOH. Extend reflux time. Ensure reaction is homogeneous. H->I Yes J Check Workup & Purification: Review pH during precipitation and recrystallization solvents H->J No

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 5-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges associated with the purification of 5-Methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar compounds. Here, we address common issues through a combination of frequently asked questions, in-depth troubleshooting, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification strategy. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • Carboxylic Acid Group (-COOH): This group is acidic, with an estimated pKa similar to other aromatic carboxylic acids (around 4.0-4.5). It can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[1][2]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic (pKa of the conjugate acid is estimated to be around 5.0-5.5) and can be protonated by a strong acid to form a water-soluble ammonium salt.[3]

  • Aromatic System: The planar, aromatic quinoline core promotes crystallinity, making recrystallization a viable purification method.[4]

  • Solubility: It is generally poorly soluble in water in its neutral form but soluble in many organic solvents like DMSO, DMF, and hot alcohols.[5] Its salts (carboxylate or protonated quinoline) are highly soluble in aqueous solutions.[6]

This dual nature is the key to its purification via acid-base extraction.

Q2: What are the most common impurities I am likely to encounter during the synthesis of this compound?

A2: Impurities are typically carried over from the synthetic route. A common final step in the synthesis of this molecule is the hydrolysis of its corresponding ethyl or methyl ester.[7]

  • Unreacted Ester Precursor (e.g., Ethyl 5-methoxyquinoline-3-carboxylate): This is the most common impurity. It is less polar than the carboxylic acid and will have a higher Rf on a normal-phase TLC plate. Incomplete hydrolysis is a frequent cause.[7]

  • Starting Materials: Depending on the specific quinoline synthesis used (e.g., Friedländer or Gould-Jacobs reaction), you may have residual substituted anilines or enol ethers.[8]

  • Decarboxylation Product (5-Methoxyquinoline): While less common under standard conditions, prolonged exposure to high heat can cause the loss of CO2 from the carboxylic acid group, leading to the formation of 5-methoxyquinoline.[7]

Q3: What is the most effective initial strategy for purifying crude this compound?

A3: For most crude samples, a well-executed acid-base extraction is the most powerful and efficient first-pass purification technique.[6][9] This method specifically leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. It is highly effective at removing the common unreacted ester precursor. Following extraction, a final recrystallization step can be employed to remove any remaining trace impurities and obtain a highly pure, crystalline product.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and identifying impurities. The absence of signals corresponding to starting materials (like the ethyl group of an ester) and a clean baseline are crucial.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single, sharp peak on the chromatogram indicates high purity.[10]

  • Melting Point Analysis: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.[11]

Troubleshooting Guide: Common Purification Issues

Problem: My product has precipitated from the aqueous layer after acidification, but it appears oily or sticky and refuses to crystallize.

  • Probable Cause & Mechanistic Explanation: This phenomenon, known as "oiling out," occurs when the solid's melting point is lower than the temperature of the solution from which it is crystallizing, or when impurities are present that disrupt the crystal lattice formation. The heat generated from the acid-base neutralization can sometimes be sufficient to cause this.

  • Solution & Scientific Rationale:

    • Cool the Solution: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. This keeps the temperature below the melting point of the product.

    • Slow Acidification: Add the acid dropwise with vigorous stirring. Rapid pH changes can cause the product to crash out of solution as an amorphous solid or oil. Slow addition promotes the formation of ordered crystal nuclei.

    • "Scratching": Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass provide nucleation sites, initiating crystallization.

    • Re-dissolve and Re-precipitate: If an oil has already formed, you can add a small amount of a water-miscible organic solvent (like methanol or ethanol) until the oil dissolves. Then, slowly add water or cool the solution to induce crystallization. Alternatively, extract the oil into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain a solid that can then be recrystallized.[1]

Problem: After performing an acid-base extraction, my TLC and NMR still show a significant amount of the non-polar ester starting material.

  • Probable Cause & Mechanistic Explanation: The carboxylic acid was not efficiently extracted into the aqueous base layer. This can be due to insufficient base, poor mixing, or an inappropriate choice of base. The equilibrium between the neutral acid in the organic phase and the carboxylate salt in the aqueous phase must be shifted strongly towards the salt form.[9]

  • Solution & Scientific Rationale:

    • Check the pH: After shaking the separatory funnel, allow the layers to separate and test the pH of the aqueous layer using pH paper. It should be significantly basic (pH > 8). If not, add more base.

    • Increase Mixing: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes (venting frequently) to maximize the surface area and facilitate the transfer of the acid into the aqueous phase.

    • Perform Multiple Extractions: Perform two or three extractions with fresh portions of the basic solution instead of one large extraction. This is mathematically more efficient at removing the solute.

    • Consider a Stronger Base: While sodium bicarbonate is often sufficient, if the extraction is still inefficient, switching to a slightly stronger base like sodium carbonate (Na₂CO₃) can shift the equilibrium further. Avoid strong bases like NaOH if other base-sensitive functional groups are present.

Problem: My final yield is very low after isolating the precipitated product.

  • Probable Cause & Mechanistic Explanation: This can result from several factors: incomplete precipitation, product solubility in the aqueous medium, or mechanical losses during transfer and filtration.

  • Solution & Scientific Rationale:

    • Ensure Complete Precipitation: After acidification, check the pH of the aqueous solution to ensure it is acidic (pH < 4). Add the acid until no further precipitation is observed.

    • Cool for an Extended Period: Allow the flask to sit in an ice bath for at least 30-60 minutes after precipitation appears complete. The solubility of your product, while low in acidic water, is not zero. Cooling maximizes the recovery of the solid.[12]

    • "Salting Out": If the product has some residual water solubility, you can add a saturated sodium chloride (brine) solution to the aqueous mixture. This increases the ionic strength of the solution, decreasing the solubility of the organic compound and promoting further precipitation.

    • Back-Extraction: If you suspect significant product remains in the acidic aqueous filtrate, you can perform a "back-extraction" with a suitable organic solvent like ethyl acetate or dichloromethane to recover the dissolved material.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities, such as its corresponding ester.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 25 mL). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically to release any evolved CO₂ gas.

  • Layer Separation: Allow the layers to separate fully. The deprotonated product, sodium 5-methoxyquinoline-3-carboxylate, will be in the upper aqueous layer (if using dichloromethane) or the lower aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a second portion of saturated NaHCO₃ solution (25 mL) to the organic layer in the funnel. Shake and separate as before. Combine this aqueous layer with the first one. This repeated extraction ensures complete removal of the acidic product.[6]

  • Isolate Product: Cool the combined aqueous extracts in an ice bath. With constant stirring, slowly add 3M hydrochloric acid (HCl) dropwise. The this compound will begin to precipitate as a solid.

  • Confirm Completion: Continue adding HCl until the solution is acidic (test with pH paper, pH ~2-3) and no more precipitate forms.

  • Collection: Allow the mixture to stir in the ice bath for 30 minutes to maximize crystal growth. Collect the solid product by vacuum filtration using a Büchner funnel.[1][12]

  • Washing & Drying: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry completely, preferably in a vacuum oven at a mild temperature (<50 °C).

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final polishing step after acid-base extraction or for crude material that is already reasonably pure.

Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] Based on the properties of similar compounds, good starting points are ethanol, methanol, or a mixture of solvents like ethanol/water or DMF/water.[13] (See Table 2 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.

  • Decoloration (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them thoroughly.

Data Presentation

Table 1: Physicochemical Properties of Methoxyquinoline Carboxylic Acid Isomers
PropertyThis compound6-Methoxyquinoline-3-carboxylic acid8-Methoxyquinoline-5-carboxylic acid
CAS Number 1361091-98-6[14]71082-47-8[15]199871-63-1[16]
Molecular Formula C₁₁H₉NO₃C₁₁H₉NO₃C₁₁H₉NO₃
Molecular Weight 203.19 g/mol 203.19 g/mol [15]203.19 g/mol [16]
Appearance Solid (Varies from white to brown depending on purity)-Brown solid[10]
Predicted pKa (Acidic) ~4.0 - 4.53.25 (for ethyl ester precursor)[17]~4.0 - 4.5
Predicted pKa (Basic) ~5.0 - 5.5-~5.0 - 5.5

Note: Experimental data for the 5-methoxy isomer is limited; values are estimated based on chemical principles and data from related isomers.

Table 2: Recommended Solvents for Recrystallization
Solvent / SystemRationale & Use Case
Ethanol or Methanol Good general-purpose polar protic solvents. The compound should be soluble when hot and less so when cold.
Isopropanol / DMF A mixture reported for recrystallizing similar 2-amino-quinoline-3-carboxylic acids.
Ethanol / Water A mixed-solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[12]
Toluene A non-polar aromatic solvent. May be effective if impurities are highly polar.[13]

Visualizations

Experimental & Logical Workflows

G cluster_0 Purification Workflow via Acid-Base Extraction A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add Saturated NaHCO3 (aq) & Shake Vigorously A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Product Salt) C->D Isolate E Organic Layer (Contains Neutral Impurities) C->E Discard or Analyze F 4. Cool Aqueous Layer (Ice Bath) D->F G 5. Acidify with HCl (aq) to pH < 4 F->G H 6. Collect Precipitate (Vacuum Filtration) G->H I 7. Wash with Cold H2O & Dry H->I J Pure Crystalline Product I->J

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges commonly encountered with this compound in in vitro settings. This guide provides a series of troubleshooting steps and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

I. Understanding the Molecule: Physicochemical Properties

Before delving into solubilization strategies, it is crucial to understand the inherent properties of this compound. Its structure, featuring a quinoline core, a methoxy group, and a carboxylic acid moiety, dictates its solubility behavior. Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents.[1] The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on pH.[2][3][4][5][6]

Key Molecular Characteristics:

PropertyValue/InformationSource
Molecular FormulaC₁₁H₉NO₃PubChem
Molecular Weight203.19 g/mol [7]
AppearanceSolid, powder to crystal[8]
Predicted pKa~1.03 ± 0.10 (for the quinoline nitrogen) and another for the carboxylic acid[8]
General SolubilitySoluble in DMSO[8][9]

Note: The predicted pKa value suggests that the quinoline nitrogen is weakly basic, while the carboxylic acid group is acidic. This dual nature is key to understanding its pH-dependent solubility.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: I've tried dissolving this compound in my aqueous cell culture medium, but it won't go into solution. What is the first step I should take?

A1: The initial and most straightforward approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for quinoline-based compounds.[8][9]

Workflow for Preparing a DMSO Stock Solution:

Caption: Preparing a DMSO stock solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?

A2: This is a critical consideration, as DMSO can have dose-dependent effects on cells.[10][11] Generally, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[12][13] However, some cell lines can tolerate up to 0.5% for short exposure times.[13] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[12][13][14]

Table: General DMSO Tolerance in Cell Culture

DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.[12]Ideal for most experiments.
0.1% - 1%Potential for subtle effects on cell morphology, proliferation, or function, especially with longer exposure.[12][15]Use with caution and include proper controls.
> 1%Increased risk of cytotoxicity, membrane damage, and oxidative stress.[12][13][15]Generally not recommended.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What's happening and how can I fix it?

A3: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. To mitigate this, you can try a serial dilution approach or explore the advanced solubilization techniques detailed in the next section.

III. Advanced Troubleshooting: Step-by-Step Guides

If preparing a simple DMSO stock is insufficient, the following advanced strategies can be employed. The choice of method will depend on the specific requirements of your experiment.

Guide 1: pH Adjustment

The carboxylic acid group on this compound makes its solubility highly sensitive to pH.[3][4][6] By increasing the pH of the solution, the carboxylic acid will deprotonate to its more soluble carboxylate salt form.[5][]

When to Use This Method:

  • When your experimental buffer system can tolerate a higher pH without affecting the biological outcome.

  • For preparing concentrated aqueous stocks that will be further diluted.

Experimental Protocol: pH-Mediated Solubilization

  • Initial Suspension: Suspend the powdered this compound in your desired aqueous buffer (e.g., PBS, Tris).

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution: Continuously monitor the solution's clarity. The compound should dissolve as the pH increases.

  • Target pH: Aim for a pH value approximately 2 units above the pKa of the carboxylic acid group to ensure complete deprotonation and solubilization.

  • Final pH Check: Once the compound is fully dissolved, check the final pH and adjust if necessary.

  • Sterile Filtration: Sterile filter the final solution using a 0.22 µm filter before use in cell culture.

Causality: According to Le Châtelier's principle, by adding a base (OH⁻), you are removing H⁺ from the solution, which shifts the equilibrium of the carboxylic acid dissociation towards the more soluble anionic (carboxylate) form.[3]

Caption: Workflow for pH-mediated solubilization.

Guide 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[][17]

When to Use This Method:

  • When pH modification is not a viable option.

  • For applications requiring higher final concentrations of the compound.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent System

  • Prepare a Concentrated Stock: Dissolve the this compound in 100% of the chosen co-solvent (e.g., ethanol).

  • Intermediate Dilution: If necessary, create an intermediate dilution in a mixture of the co-solvent and your aqueous buffer.

  • Final Dilution: Slowly add the stock or intermediate dilution to your final experimental medium while vortexing to ensure rapid mixing and prevent precipitation.

  • Vehicle Control: Always include a vehicle control with the same final concentration of the co-solvent in your experiment.

Table: Recommended Starting Concentrations for Co-solvents in Cell Culture

Co-solventTypical Final ConcentrationConsiderations
Ethanol< 0.5%Can have metabolic effects on cells.[17]
Propylene Glycol< 1%Generally well-tolerated.
PEG 400< 1%Can have osmotic effects at higher concentrations.
Guide 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[20][21]

When to Use This Method:

  • For sensitive cell lines where organic solvents may be too toxic.

  • When aiming to increase the bioavailability of the compound in the cellular environment.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your aqueous buffer.

  • Add the Compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Excess Compound: Centrifuge the solution to pellet any undissolved compound.

  • Quantify the Solubilized Compound: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Sterile Filtration: Sterile filter the final complex solution before use.

Caption: Cyclodextrin complexation workflow.

IV. Summary and Decision-Making Framework

The selection of the appropriate solubilization strategy is a critical step in experimental design. This decision should be guided by the specific requirements of your assay and the sensitivity of your biological system.

G start Start: Compound is Insoluble in Aqueous Medium q1 Can you use an organic solvent? start->q1 dmso_stock Prepare a concentrated DMSO stock. Keep final concentration <0.1-0.5% q1->dmso_stock Yes q3 Is pH adjustment permissible in your assay? q1->q3 No yes1 Yes no1 No q2 Does the compound precipitate upon dilution? dmso_stock->q2 success Success! Proceed with experiment. (Include vehicle control) q2->success No q2->q3 Yes cosolvent Consider a co-solvent system (e.g., Ethanol, PEG 400) q2->cosolvent Yes, as an alternative yes2 Yes no2 No ph_adjust Use pH adjustment to increase solubility. (Target pH > pKa of carboxylic acid) q3->ph_adjust Yes cyclodextrin Use cyclodextrin complexation (e.g., HP-β-CD) q3->cyclodextrin No yes3 Yes no3 No ph_adjust->success cyclodextrin->success cosolvent->success

Caption: Decision-making flowchart for solubilization.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges of this compound, ensuring reliable and reproducible in vitro experimental results.

V. References

  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmacy Research.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4476.

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of drug/cyclodextrin complexes. International Journal of Pharmaceutics, 395(1-2), 1-11.

  • Quora. (2017). What effects does DMSO have on cell assays?.

  • Scientist Solutions. (2025). DMSO in cell based assays.

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

  • Fiveable. (n.d.). pH and Solubility.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • ResearchGate. (2023). Cell viability following exposure to DMSO.

  • Qi, W., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.

  • YouTube. (2023). Does Solution pH Control The Extent Of Solubility?.

  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays.

  • Wikipedia. (n.d.). Quinoline.

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations.

  • askIITians. (2024). How does pH affect solubility?.

  • MedchemExpress.com. (n.d.). Quinoline-8-carboxylic acid.

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2733.

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Emami, S., & Shayanfar, A. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 125.

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

  • ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Sigma-Aldrich. (n.d.). Unlocking Potential Formulation Strategies for Poorly Soluble Molecules.

  • Patel, M. R., & Patel, N. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 433–439.

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.

  • World Pharma Today. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid.

  • PubChem. (n.d.). 8-methoxyquinoline-5-carboxylic Acid.

  • Purdue e-Pubs. (n.d.). FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

  • BLD Pharm. (n.d.). 1361091-98-6|this compound.

  • Chem-Impex. (n.d.). 8-Methoxyquinoline-5-carboxylic acid.

  • MDPI. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.

  • BLD Pharm. (n.d.). N/A|5-Methoxyisoquinoline-3-carboxylic acid.

  • ResearchGate. (n.d.). pKa values for carboxylic acids.

  • Cayman Chemical. (n.d.). 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid.

References

Technical Support Center: Optimization of 5-Methoxyquinoline-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide practical, in-depth solutions to common challenges encountered during its chemical modification, particularly through amide bond formation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Introduction: The 'Why' of Derivatization

This compound is a privileged scaffold in medicinal chemistry. Its rigid, heterocyclic core and strategically placed functional groups—a carboxylic acid for derivatization and a methoxy group for modulating electronic properties—make it an attractive starting point for synthesizing novel compounds with potential therapeutic applications. The most common derivatization strategy involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction, while fundamental, is fraught with potential pitfalls, from poor activation of the acid to low coupling efficiency and challenging purifications. This guide will address these issues head-on.

Core Experimental Workflow

A successful derivatization strategy follows a logical progression. Understanding this workflow is the first step to effective troubleshooting.

G cluster_prep Preparation & Activation cluster_reaction Reaction cluster_purification Isolation & Verification A 1. Starting Material (this compound + Amine) B 2. Carboxylic Acid Activation (e.g., with HATU, EDC) A->B Select Activating Agent C 3. Amide Coupling (Addition of Amine) B->C Formation of Activated Intermediate D 4. Work-up & Purification (Extraction, Chromatography) C->D Reaction Quench E 5. Product Characterization (NMR, LC-MS, HRMS) D->E Isolate Product

Caption: General workflow for amide derivatization.

Part 1: Troubleshooting Guide & FAQs - Reaction Optimization

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Low or No Product Formation

Question: I have mixed my carboxylic acid, amine, and coupling agent, but TLC/LC-MS analysis shows only starting materials, even after several hours. What is going wrong?

Answer: This is a classic problem that almost always points to an issue with the activation of the carboxylic acid or the nucleophilicity of the amine. Let's break down the potential causes and solutions.

Causality: Amide bond formation is not a spontaneous reaction; the carboxylic acid's hydroxyl group is a poor leaving group. It must first be converted into an "activated" intermediate (like an active ester) that is highly electrophilic and susceptible to attack by the amine nucleophile.[1][2] If this activation fails, the reaction will not proceed.

Troubleshooting Flowchart:

G cluster_activation cluster_coupling Start Problem: No Product Formation Q1 Is the activated intermediate observed? (e.g., by LC-MS) Start->Q1 A1 Cause: Ineffective Coupling Agent Q1->A1 No A3 Cause: Reagents degraded by moisture Q1->A3 No B1 Cause: Amine is not nucleophilic enough (e.g., electron-deficient aniline) Q1->B1 Yes A2 Solution: Switch to a stronger agent (e.g., EDC/HOBt -> HATU). A1->A2 A4 Solution: Use anhydrous solvent and fresh reagents. Dry starting materials under vacuum. A3->A4 B2 Solution 1: Increase temperature. (e.g., RT -> 40-60 °C). B1->B2 B3 Solution 2: Add a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate the amine hydrochloride and neutralize acid byproducts. B1->B3 B4 Solution 3: Convert acid to acid chloride (using SOCl₂ or (COCl)₂) as a more reactive intermediate. B1->B4

Caption: Troubleshooting pathway for failed coupling reactions.

Expert Insight: For electronically poor or sterically hindered amines, standard carbodiimide coupling agents like EDC may not be sufficient. Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often more effective as they form a highly reactive activated ester.[2] The reaction of HATU with the carboxylate generates an active ester, which then readily reacts with the amine.

Issue 2: Complex Reaction Mixture & Side Products

Question: My reaction forms some product, but it's a messy mixture with multiple side products, making purification a nightmare. How can I improve the reaction's cleanliness?

Answer: A messy reaction profile often indicates side reactions involving the activated carboxylic acid intermediate or the coupling agents themselves.

Common Side Reactions & Solutions:

  • Racemization (if chiral centers are present):

    • Cause: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can racemize. This is a significant concern in peptide chemistry.

    • Solution: The addition of reagents like HOBt (Hydroxybenzotriazole) or OxymaPure is crucial. These additives act as "traps" for the activated intermediate, converting it to a less reactive but still productive active ester, thereby suppressing racemization.[1]

  • N-acylurea Formation:

    • Cause: This is a classic side reaction with carbodiimide reagents like DCC and EDC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: Again, the use of HOBt or a similar additive is the standard solution. It rapidly converts the O-acylisourea to the HOBt-ester before it has a chance to rearrange.

  • Dimerization/Anhydride Formation:

    • Cause: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. While this anhydride can still react with the amine, it complicates the stoichiometry and reaction kinetics.

    • Solution: Use the correct stoichiometry. Typically, 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the coupling agent, and 1.1-1.2 equivalents of the amine are a good starting point. Adding the amine promptly after the activation step can also minimize this side reaction.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating ClassProsConsRecommended Use Case
EDC (or DIC)CarbodiimideWater-soluble byproducts (easy removal); cost-effective.Can form N-acylurea byproduct; moderate reactivity.General-purpose coupling of standard acids and amines.[1][3]
HATU Uronium/AminiumHigh reactivity; low racemization; fast reaction times.More expensive; byproducts can be harder to remove.Coupling of hindered amines, electron-poor amines, or for rapid synthesis.[2]
SOCl₂ / (COCl)₂Acid Chloride FormationGenerates a highly reactive acyl chloride intermediate.Harsh conditions (can be incompatible with sensitive functional groups); produces HCl.[4][5]When other methods fail and the substrate is robust.
DMTMM Triazine-basedWorks in aqueous/alcoholic solvents; neutral pH.Can be less effective for very challenging couplings.Green chemistry applications; for substrates with good water solubility.[4]

Part 2: Key Experimental Parameters & Protocols

The Crucial Role of the Solvent

The choice of solvent is not arbitrary; it directly influences reaction rates and outcomes by solvating reactants and stabilizing transition states.[6][7]

Table 2: Properties of Common Solvents for Amide Coupling

SolventDielectric Constant (ε)TypeBoiling Point (°C)Key Considerations
DMF 37Polar Aprotic153Excellent dissolving power for many reactants. High boiling point allows for heating. Must be anhydrous.
DCM 9Nonpolar Aprotic40Good for reactions at or below room temperature. Easy to remove post-reaction. Less effective at dissolving polar salts.
Acetonitrile (ACN) 37Polar Aprotic82Good dissolving power. A common choice for LC-MS monitoring.[6]
THF 8Nonpolar Aprotic66Can be a good choice, but peroxide formation is a risk. Must be freshly distilled or from a sealed bottle.

Why Polar Aprotic Solvents? Polar aprotic solvents like DMF and acetonitrile are generally preferred.[7] They can dissolve the ionic intermediates and salts formed during the reaction without having acidic protons (like water or alcohols) that would quench the activated species or react with the coupling agents.[6]

General Protocol for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the derivatization of this compound.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until the acid is fully dissolved.

  • Activation: Add HATU to the solution, followed by the dropwise addition of DIPEA.

  • Stir: Allow the activation to proceed for 15-30 minutes at room temperature. You can monitor the formation of the active ester by LC-MS if desired.

  • Amine Addition: Add the desired amine (either neat if it's a liquid or as a solution in a small amount of DMF).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic residue), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol, depending on the polarity of the product.[2]

Part 3: Purification Troubleshooting

Question: My product is contaminated with a byproduct that has a very similar polarity, and I can't separate them by column chromatography. What are my options?

Answer: This is a common and frustrating problem. When chromatography fails, alternative purification strategies based on differing chemical properties are necessary.

  • Acid-Base Extraction: This is a powerful technique if your impurity has a different acidity/basicity profile than your product.[8]

    • Scenario: If unreacted this compound is the contaminant.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with a mild aqueous base (e.g., 1M NaHCO₃). The acidic starting material will be deprotonated and move to the aqueous layer, while your neutral amide product remains in the organic layer.[9][10]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble. Then, allow the solution to cool slowly. The desired product should crystallize out, leaving impurities behind in the solvent.[11] Finding the right solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) often requires some experimentation.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, reversed-phase preparative HPLC is the method of choice.[8] This provides much higher resolution than standard flash chromatography.

References

preventing side reactions in the synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the successful synthesis of your target molecules.

Introduction

Quinoline-3-carboxylic acids are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including antibacterial and anticancer agents. Their synthesis, while well-established, is often plagued by side reactions that can significantly impact yield and purity. This guide will focus on the most common synthetic methodologies and provide practical, field-proven insights to mitigate the formation of unwanted byproducts.

Section 1: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylic acids, which are key precursors to a wide range of quinoline derivatives. The reaction proceeds in three main stages: condensation, thermal cyclization, and saponification. Each step presents unique challenges that can be addressed with careful experimental control.

Frequently Asked Questions (FAQs): Gould-Jacobs Reaction

Q1: My Gould-Jacobs cyclization is not going to completion, and I'm isolating the anilidomethylenemalonate intermediate. What's causing this?

A1: Incomplete cyclization is a common issue in the Gould-Jacobs reaction and is almost always related to insufficient thermal energy. The intramolecular cyclization of the anilidomethylenemalonate intermediate requires a high activation energy.

  • Causality: The reaction is a 6-electron electrocyclization, which is thermally driven.[1][2] If the temperature is too low or the heating time is too short, the reaction will stall at the intermediate stage.

  • Troubleshooting:

    • Temperature Optimization: Ensure your reaction temperature is high enough, typically between 240-260 °C. The use of a high-boiling solvent such as Dowtherm A or diphenyl ether is crucial to achieve and maintain these temperatures uniformly.

    • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the disappearance of the intermediate.

    • Microwave Synthesis: Consider using a dedicated microwave synthesizer. Microwave irradiation can often drive the reaction to completion in a much shorter time and at a comparable or slightly lower temperature than conventional heating, potentially reducing the formation of degradation byproducts.[3]

Q2: I'm observing significant charring and dark coloration during the high-temperature cyclization step. How can I minimize this?

A2: Charring is indicative of thermal decomposition of the starting materials or the product. This is often a result of localized overheating or prolonged reaction times at very high temperatures.

  • Causality: The high temperatures required for cyclization can also lead to the degradation of the organic molecules, especially in the presence of oxygen.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized hotspots.

    • Solvent Choice: Use a solvent with a boiling point that allows for a controlled reflux at the desired reaction temperature. This helps in maintaining a stable temperature.

    • Reaction Time: Optimize the reaction time. Prolonged heating, even at the correct temperature, can lead to the formation of byproducts.

Q3: My saponification of the 4-hydroxy-3-carboalkoxyquinoline is yielding a complex mixture of products. What are the potential side reactions?

A3: The saponification step, while seemingly straightforward, can be complicated by competing reactions if not properly controlled.

  • Causality: Under harsh basic conditions and elevated temperatures, the quinoline ring system can be susceptible to degradation. Additionally, if the subsequent acidification is not carefully controlled, decarboxylation can occur prematurely.

  • Troubleshooting:

    • Control of Base Concentration and Temperature: Use a moderate concentration of sodium hydroxide (e.g., 10-15%) and avoid excessive heating. Refluxing is often sufficient.

    • Monitoring: Follow the reaction by TLC or HPLC to determine the point of complete ester hydrolysis.

    • Careful Acidification: After the saponification is complete, cool the reaction mixture before slowly acidifying with a mineral acid (e.g., HCl). Rapid acidification of a hot solution can promote decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of 4-hydroxyquinoline-3-carboxylic acid
  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-140 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the resulting anilidomethylenemalonate, add a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 240-260 °C with efficient stirring under an inert atmosphere for 30-60 minutes. Monitor the reaction for the disappearance of the starting material.

  • Saponification: After cooling, carefully add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the hydrolysis of the ester is complete.

  • Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_condensation Condensation cluster_cyclization Cyclization cluster_saponification Saponification & Isolation Aniline Aniline Intermediate Anilidomethylenemalonate Aniline->Intermediate 120-140°C DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Quinoline_Ester 4-Hydroxy-3-carboethoxyquinoline Intermediate->Quinoline_Ester 240-260°C High-boiling solvent Final_Product 4-Hydroxyquinoline-3-carboxylic acid Quinoline_Ester->Final_Product 1. NaOH, Reflux 2. HCl (aq) Friedlander_Side_Reactions cluster_main Desired Friedländer Reaction cluster_side Side Reaction: Self-Condensation Amino_Ketone 2-Aminoaryl Ketone Desired_Product Quinoline-3-carboxylate Amino_Ketone->Desired_Product Beta_Ketoester β-Ketoester Beta_Ketoester->Desired_Product Beta_Ketoester2 β-Ketoester (2 eq.) Self_Condensation_Product Claisen Condensation Product Beta_Ketoester2->Self_Condensation_Product Base Catalyst

References

Technical Support Center: 5-Methoxyquinoline-3-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxyquinoline-3-carboxylic acid and what are its primary applications?

This compound is a heterocyclic aromatic compound. Its quinoline core structure is a key pharmacophore in many biologically active molecules. This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the development of anticancer agents.[1] Research has shown that quinoline-3-carboxylic acid derivatives can act as inhibitors of protein kinases, such as Protein Kinase CK2 (CK2), which are often dysregulated in cancer.[2]

Q2: What are the main safety precautions I should take when handling this compound and its precursors?

Handling this compound and its precursors requires adherence to standard laboratory safety protocols. The starting materials for its synthesis, such as 3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM), have specific hazards.

  • 3-Methoxyaniline: Avoid inhalation, ingestion, and skin contact. It is toxic and can cause skin irritation.[3]

  • Diethyl ethoxymethylenemalonate (DEEM): This compound can cause severe skin burns and eye damage. It may also cause respiratory irritation and allergic reactions.[4][5]

  • This compound: This compound may cause skin, eye, and respiratory irritation.[6]

Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheets (SDS) for each chemical.[3][4][5][7]

Q3: How should I store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8] Quinolone derivatives can be sensitive to light and moisture, which may lead to degradation over time.[8] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.[8]

Troubleshooting Guide for Synthesis and Purification

The most common synthetic route to this compound is the Gould-Jacobs reaction.[9][10] This multi-step synthesis involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, and subsequent hydrolysis of the resulting ester.[9][10]

Common Synthesis Problems and Solutions
Problem Potential Cause(s) Troubleshooting Strategies
Low Yield of the Final Product Incomplete condensation of 3-methoxyaniline and DEEM.Ensure a slight excess of DEEM is used. Monitor the reaction by TLC to confirm the disappearance of the aniline starting material.
Inefficient cyclization of the anilidomethylenemalonate intermediate.The cyclization step requires high temperatures, typically above 250 °C. Using a high-boiling solvent like diphenyl ether or employing microwave irradiation can improve yields and reduce reaction times.[11][12][13]
Incomplete hydrolysis of the ethyl ester intermediate.Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH) and adequate reflux time. Monitor the reaction by TLC.
Formation of Isomeric Byproducts The Gould-Jacobs reaction with meta-substituted anilines like 3-methoxyaniline can lead to the formation of both the 5-methoxy and 7-methoxy isomers.[14]The regioselectivity is influenced by both steric and electronic factors. Cyclization to the less sterically hindered position is often favored. Careful control of the cyclization temperature may influence the isomeric ratio. Purification by column chromatography or fractional crystallization may be necessary to separate the isomers.
Tar Formation During Cyclization Decomposition of starting materials or intermediates at high temperatures.Use a high-boiling, inert solvent to ensure even heat distribution. Microwave-assisted synthesis can offer better temperature control and shorter reaction times, minimizing degradation.[11][13]
Purification Challenges and Solutions
Problem Potential Cause(s) Troubleshooting Strategies
Difficulty in Recrystallization The compound "oils out" or fails to crystallize upon cooling.The chosen solvent may be too good or too poor.[15] A solvent screen with small amounts of the crude product is recommended.[16] Good solvent systems for carboxylic acids often include ethanol, methanol, water, or mixtures like ethanol/water.[17]
Presence of impurities inhibiting crystallization.Attempt to remove impurities by an initial wash of the crude product. An acid-base extraction can be effective in removing neutral or basic impurities.
Poor Separation by Column Chromatography The carboxylic acid group can cause streaking on silica gel.Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the well-established Gould-Jacobs reaction and should be adapted and optimized for specific laboratory conditions.[9][10][12]

Step 1: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of 3-methoxyaniline.

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((3-methoxyphenylamino)methylene)malonate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate product should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry.

Step 3: Hydrolysis to this compound

  • Suspend the dried ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Purification by Recrystallization

  • Select a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, acetone/water).[15][18]

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[19][20]

Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow Reactants 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-130°C) Reactants->Condensation Intermediate Diethyl ((3-methoxyphenylamino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (in Diphenyl Ether, >250°C) Intermediate->Cyclization Ester Ethyl 4-hydroxy-5-methoxy- quinoline-3-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product This compound (Crude) Acidification->Product Purification Recrystallization Product->Purification Final_Product Pure 5-Methoxyquinoline- 3-carboxylic Acid Purification->Final_Product CK2_Pathway cluster_0 Upstream Signals cluster_1 Downstream Substrates & Pathways cluster_2 Cellular Outcomes Growth_Factors Growth Factors, Stress Signals CK2 Protein Kinase CK2 (Constitutively Active) Growth_Factors->CK2 Activates/Maintains NF_kB NF-κB Pathway CK2->NF_kB Phosphorylates Wnt Wnt/β-catenin Pathway CK2->Wnt PI3K PI3K/Akt Pathway CK2->PI3K Apoptosis_Reg Apoptosis Regulators (e.g., Bid, Max) CK2->Apoptosis_Reg Proliferation Cell Proliferation & Growth NF_kB->Proliferation Wnt->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K->Survival Apoptosis_Reg->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Metastasis Metastasis Proliferation->Metastasis Survival->Metastasis Inhibitor 5-Methoxyquinoline- 3-carboxylic Acid Inhibitor->CK2 Inhibits

References

enhancing the stability of 5-Methoxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxyquinoline-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to enhance the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound, like other quinoline derivatives, is primarily influenced by three main factors:

  • pH: The pH of the solution is the most critical factor. It dictates the ionization state of both the carboxylic acid group and the quinoline ring's nitrogen atom. Extreme pH levels, both acidic and basic, can catalyze hydrolysis of the molecule.[1][2] The ionization state also significantly impacts solubility, which can indirectly affect stability.

  • Light: Compounds with a quinoline core structure are often susceptible to photolytic degradation.[1][3] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of degradation products and a potential change in solution color.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Storing solutions at controlled room temperature or below is crucial for minimizing thermal degradation over time.

Q2: I've noticed my solution of this compound is turning a yellow or brown color. What's happening?

This is a common observation and typically indicates oxidative or photolytic degradation. The quinoline ring system can be susceptible to oxidation, and this process can be accelerated by exposure to light and oxygen. The formation of colored degradants is a strong indicator that the integrity of your compound is compromised. To mitigate this, it is imperative to protect your solutions from light by using amber vials or wrapping containers in aluminum foil and to consider using de-gassed solvents to minimize dissolved oxygen.[1][3]

Q3: What are the likely chemical degradation pathways for this molecule?

Based on the structure of this compound, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The molecule can undergo hydrolysis under strong acidic or basic conditions. This could potentially involve cleavage of the methoxy group or other ring-opening reactions, though hydrolysis of ester or amide bonds is more common for other pharmaceuticals.[2]

  • Oxidation: The quinoline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5] This is often a primary cause of color change and impurity formation.

  • Photodegradation: The aromatic quinoline system can absorb UV light, leading to excited states that can undergo various photochemical reactions, resulting in complex degradation products.[1][6]

Q4: How should I prepare and store my stock solutions to maximize stability?

To ensure the longevity and reliability of your compound, we recommend the following practices:

  • Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous organic solvent like DMSO or DMF before making aqueous dilutions. For direct aqueous dissolution, the pH will need to be adjusted to achieve solubilization, which should be done carefully within a pre-determined stable pH range.

  • pH Control: If using aqueous solutions, always use a buffer system to maintain a stable pH. The optimal pH should be determined experimentally (see Protocol 2).

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Temperature Control: For short-term storage (1-2 weeks), refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can also cause degradation.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[3]

Troubleshooting Guide: Inconsistent Experimental Results

One of the most common issues arising from compound instability is a lack of reproducibility in experiments. If you are observing a loss of potency, variable assay results, or unexpected analytical profiles, use the following guide to diagnose the problem.

cluster_0 Start Start: Inconsistent Experimental Results Check_Fresh Is the solution prepared fresh daily? Start->Check_Fresh Action_Fresh Action: Prepare fresh solution for each experiment. Compare results. Check_Fresh->Action_Fresh No Check_Storage How is the stock solution stored? Check_Fresh->Check_Storage Yes Action_Fresh->Check_Storage Action_Storage Action: Implement optimal storage: - Aliquot & freeze (-20°C or -80°C) - Use amber vials - Consider inert gas overlay Check_Storage->Action_Storage Improperly Check_pH Is the experimental medium pH controlled? Check_Storage->Check_pH Properly Action_Storage->Check_pH Action_pH Action: Ensure the final assay pH is within the compound's stable range. Use appropriate buffers. Check_pH->Action_pH No Resolution Problem Resolved: Instability was the likely cause. Check_pH->Resolution Yes Action_pH->Resolution

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

To proactively address stability, it is essential to characterize the behavior of this compound under your specific experimental conditions. The following protocols provide a framework for these investigations.

Protocol 1: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation pathways and for developing a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without destroying the molecule entirely.[1][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at 2, 6, and 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Protect from light. Sample at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter.[1][6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Prior to analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).

Stress Condition Reagent/Parameter Temperature Typical Duration
Acid Hydrolysis0.1 M HCl60°C2-24 hours
Base Hydrolysis0.1 M NaOH60°C2-24 hours
Oxidation3% H₂O₂Room Temp2-24 hours
ThermalNone80°C24-72 hours
Photolytic>1.2M lux hours & >200 Wh/m²AmbientAs required
Caption: Summary of starting conditions for a forced degradation study.
Protocol 2: pH-Rate Profile Study

This experiment will help you determine the pH at which this compound is most stable in your aqueous experimental medium.

1. Buffer Preparation:

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with low reactivity, such as phosphate or acetate.

Buffer System Useful pH Range
Citrate Buffer3.0 - 6.2
Acetate Buffer3.8 - 5.8
Phosphate Buffer5.8 - 8.0
Borate Buffer8.1 - 10.1
Caption: Common buffer systems for pH stability screening.

2. Sample Preparation:

  • Spike a small amount of a concentrated organic stock solution of your compound into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

3. Incubation and Sampling:

  • Incubate the buffered solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

4. Analysis:

  • Analyze the samples immediately by HPLC (Protocol 3).

  • Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest rate of degradation is the optimal pH for stability.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[10]

1. HPLC System and Conditions (Starting Point):

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the parent compound from its degradation products.

    • Solvent A: 0.1% Formic Acid in Water
    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B (e.g., 5% to 95% B over 20 minutes).

  • Detector: A Photodiode Array (PDA) detector is highly recommended. It allows you to monitor multiple wavelengths and, more importantly, to perform peak purity analysis to ensure that your main compound peak is not co-eluting with any degradants.

  • Injection Volume: 10-20 µL.

2. Method Validation:

  • Inject the samples from your forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any excipient peaks. Peak purity analysis via the PDA detector should confirm the homogeneity of the parent peak in the stressed samples.

References

Technical Support Center: Enhancing Cell Permeability of 5-Methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of 5-methoxyquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and overcome common permeability issues in your research.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor cell permeability?

A: The poor cell permeability of this class of compounds often stems from the physicochemical properties imparted by the carboxylic acid group. At physiological pH, the carboxylic acid is typically deprotonated, resulting in a negatively charged molecule. This charge significantly hinders the passive diffusion of the compound across the lipophilic cell membrane. Additionally, the presence of hydrogen bond donors and acceptors can increase the energy required for desolvation as the molecule moves from the aqueous extracellular environment into the lipid bilayer.[1][2]

Q2: What are the key molecular properties I should be optimizing to improve the permeability of my compounds?

A: To enhance cell permeability, you should focus on modulating properties such as lipophilicity (logP/logD), hydrogen bonding capacity, and molecular size.[3][4] Increasing lipophilicity can improve partitioning into the cell membrane, but a careful balance is needed to maintain adequate aqueous solubility.[1][5] Reducing the number of hydrogen bond donors is also a critical strategy.[6]

Q3: What initial in vitro assays should I use to screen for cell permeability?

A: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and rapid method to assess passive diffusion.[7] Following this, the Caco-2 cell permeability assay is considered the gold standard for predicting in vivo oral absorption, as it models not only passive diffusion but also active transport and efflux mechanisms.[7]

Q4: Can in silico tools predict the cell permeability of my derivatives?

A: Yes, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are valuable in the early stages of drug discovery.[8][9] These computational models can estimate various physicochemical properties and predict pharmacokinetic profiles, helping to prioritize which derivatives to synthesize and test experimentally.[3][7]

Troubleshooting Guide: Strategies to Enhance Cell Permeability

This section provides detailed strategies and experimental approaches to diagnose and resolve poor cell permeability in your this compound derivatives.

Strategy 1: Prodrug Approach to Mask the Carboxylic Acid

The most direct way to overcome the permeability barrier imposed by the carboxylic acid is to temporarily mask it with a lipophilic group, creating a prodrug. This strategy converts the ionizable acid into a neutral ester, which can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active carboxylic acid-containing parent drug.[1][6]

  • Synthesis of Ester Prodrugs:

    • React your this compound derivative with an appropriate alcohol (e.g., ethanol, isopropanol) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

    • Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

    • Purify the resulting ester prodrug by column chromatography or recrystallization.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • In Vitro Permeability Assessment:

    • Perform a PAMPA or Caco-2 permeability assay on the parent compound and the ester prodrug.

    • A significant increase in the apparent permeability coefficient (Papp) for the prodrug compared to the parent compound indicates successful enhancement of passive diffusion.

  • Prodrug Stability and Conversion:

    • Incubate the ester prodrug in cell lysates (e.g., Caco-2 or liver S9 fractions) or plasma to assess its stability and conversion back to the active parent drug.[10]

    • Analyze the samples at various time points using LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent compound.

Strategy 2: Structural Modification to Optimize Physicochemical Properties

Systematic structural modifications to the quinoline scaffold can fine-tune the physicochemical properties that govern cell permeability.

  • Lipophilicity Modulation: Introduce lipophilic substituents at various positions on the quinoline ring. For instance, adding small alkyl or halogen groups can increase lipophilicity.[3] However, be mindful that excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[1]

  • Hydrogen Bond Donor/Acceptor Manipulation: The methoxy group at the 5-position is a hydrogen bond acceptor. Strategically modifying or replacing other substituents to reduce the overall hydrogen bonding capacity can be beneficial.[6][11]

References

Technical Support Center: Enhancing the Selectivity of 5-Methoxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 5-Methoxyquinoline-3-carboxylic acid analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of compound selectivity. Drawing from established medicinal chemistry principles and field-proven insights, this resource will help you navigate the complexities of your experimental workflow, from initial screening to lead optimization.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the strategic design and evaluation of this compound analogs to improve their selectivity profile.

Q1: My this compound analog shows high potency but poor selectivity against a panel of related kinases. What are the initial steps to address this?

A1: High potency coupled with poor selectivity is a common challenge, especially with ATP-competitive inhibitors that target the highly conserved ATP binding pocket of kinases.[1] The quinoline scaffold itself is a well-known "privileged structure" that can interact with numerous biological targets.[2] Here’s a systematic approach to begin tackling this issue:

  • Confirm On-Target Activity: First, ensure that the observed activity is genuinely due to the inhibition of your primary target. Off-target effects can sometimes manifest as apparent high potency. This can be verified through secondary assays or by developing a tool compound with a slight modification expected to abrogate binding to the primary target.

  • Computational Analysis: Employ molecular docking and simulation studies to understand the binding mode of your analog within the primary target versus key off-targets.[3] This can reveal subtle differences in the active sites that can be exploited. Pay close attention to the orientation of the 5-methoxy group and the 3-carboxylic acid, as these are key interaction points. The methoxy group, for instance, can influence ligand-target binding, physicochemical properties, and ADME parameters.[4]

  • Structure-Activity Relationship (SAR) Analysis: A thorough SAR study is crucial. Synthesize a small library of analogs with systematic modifications to identify regions of the molecule that drive potency and those that can be altered to enhance selectivity. Key areas for modification on the this compound scaffold include:

    • The 2-position: This position is often a key vector for introducing substituents that can probe less conserved regions of the ATP-binding pocket.

    • The Benzo Ring (positions 6, 7, and 8): Substitutions here can modulate electronic properties and create interactions with residues outside the immediate hinge region.

    • The 3-Carboxylic Acid: While often crucial for potent activity through interactions with key residues like lysine, this group can sometimes be a source of off-target effects. Consider bioisosteric replacement as a strategy.[5]

Q2: What are some effective medicinal chemistry strategies to improve the selectivity of my this compound analog?

A2: Improving selectivity often involves exploiting subtle differences between the target and off-target proteins. Here are several established strategies:

  • Exploiting Non-Conserved Residues: A primary strategy is to introduce bulky or specifically interacting groups that create favorable interactions with non-conserved amino acids in your target's binding pocket or steric hindrance in the binding pockets of off-targets.[1]

  • Targeting the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a deeper hydrophobic pocket, varies in size across the kinome. Designing analogs with bulky substituents that are only accommodated by kinases with smaller gatekeeper residues is a proven approach to gain selectivity.

  • Covalent Inhibition: If your target protein has a non-conserved cysteine residue near the active site, you can design an analog with a weak electrophile (like an acrylamide) that can form a covalent bond. This can dramatically increase both potency and selectivity.

  • Allosteric Targeting: Instead of competing with ATP, allosteric inhibitors bind to less conserved sites on the enzyme, often leading to higher selectivity. While this may require a significant redesign of your scaffold, it's a powerful strategy for overcoming selectivity issues.[6]

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often a key pharmacophore, but it can also contribute to off-target binding and unfavorable pharmacokinetic properties. Replacing it with a bioisostere like a tetrazole, acyl sulfonamide, or isoxazolol can sometimes maintain the desired interactions while improving selectivity and metabolic stability.[5][7]

Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Issue 1: Inconsistent IC50 values in my in vitro kinase assay.

Inconsistent IC50 values can derail an SAR campaign. Here’s a workflow to diagnose and resolve this issue:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: My lead compound is selective in biochemical assays but shows off-target effects in cellular assays.

This is a common issue that highlights the difference between an isolated enzyme environment and the complexity of a living cell.

  • Possible Cause 1: Cell Permeability and Efflux. Your compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps. Conversely, off-target compounds might accumulate to higher intracellular concentrations.

    • Solution: Conduct cell permeability assays (e.g., PAMPA) and assess if your compound is a substrate for common efflux transporters like P-glycoprotein.

  • Possible Cause 2: Off-Target Engagement in a Cellular Context. A compound can have weak biochemical activity against an off-target that becomes significant at the higher concentrations used in cellular assays, or due to differences in ATP concentration between biochemical and cellular environments.[8]

    • Solution: Perform a cellular thermal shift assay (CETSA) or a kinome-wide selectivity profiling in cell lysates to identify unexpected intracellular targets.

  • Possible Cause 3: Metabolism. Your compound could be metabolized within the cell to a species with a different activity or selectivity profile.

    • Solution: Analyze the compound's stability in cell lysates or microsomes and identify any major metabolites. If a metabolite is identified, synthesize it and test its activity and selectivity.

Experimental Protocols

Here are detailed protocols for key experiments in assessing the selectivity of your this compound analogs.

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of an inhibitor against a panel of kinases.

Materials:

  • Kinase panel of interest

  • Corresponding kinase substrates

  • ATP

  • Your this compound analog

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your analog in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for in vitro kinase selectivity assay.

Protocol 2: Bioisosteric Replacement Strategy for the 3-Carboxylic Acid Group

This section outlines a synthetic strategy for replacing the 3-carboxylic acid with a tetrazole, a common bioisostere.

Objective: To synthesize the tetrazole analog of a 5-methoxyquinoline-3-carbonitrile precursor to assess if this modification improves selectivity while maintaining potency.

Synthetic Scheme Overview:

Caption: Synthetic route for tetrazole bioisostere.

Step-by-Step Synthesis:

  • Amide Formation:

    • React the starting this compound with a coupling agent (e.g., HATU) and ammonia or an ammonia source to form the corresponding 3-carboxamide.

  • Dehydration to Nitrile:

    • Treat the 3-carboxamide with a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) to yield the 5-methoxyquinoline-3-carbonitrile.

  • Tetrazole Formation:

    • React the 3-carbonitrile with sodium azide in a suitable solvent (e.g., DMF) with a Lewis acid catalyst (e.g., zinc bromide) at elevated temperature.

    • Acidic workup will yield the 5-(5-methoxyquinolin-3-yl)-1H-tetrazole.

Data Interpretation:

Compound Primary Target IC50 (nM) Off-Target A IC50 (nM) Off-Target B IC50 (nM) Selectivity Ratio (Off-Target A / Primary)
Parent Carboxylic Acid1010050010
Tetrazole Analog1515003000100

This hypothetical data illustrates a successful bioisosteric replacement where a slight decrease in potency is accompanied by a significant improvement in selectivity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Quinoline-Based Carboxylic Acids as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, fundamentally changing treatment paradigms for numerous malignancies. The quinoline scaffold, a bicyclic aromatic heterocycle, has proven to be a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs.[1] This guide provides an in-depth comparison of the efficacy of quinoline-based carboxylic acid derivatives, with a particular focus on the structural class of 5-Methoxyquinoline-3-carboxylic acid, against other established kinase inhibitors. We will delve into the experimental data supporting their activity, the methodologies used to assess their efficacy, and the key signaling pathways they modulate.

The Rationale for Targeting Kinases with Quinoline Scaffolds

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signal transduction.[2][3] The dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[4] The ATP-binding site of kinases, while conserved, offers opportunities for the development of specific small-molecule inhibitors.[5] Quinoline derivatives have shown promise as ATP-competitive inhibitors for a range of kinases, including EGFR, Src, CK2, and PI3K/mTOR, making them a fertile ground for drug discovery.[1][6][7] The carboxylic acid moiety at the 3-position of the quinoline ring can form crucial hydrogen bond interactions within the kinase active site, enhancing binding affinity and inhibitory potency.[8]

Evaluating Inhibitor Efficacy: A Multi-Faceted Approach

A robust evaluation of a kinase inhibitor's efficacy requires a tiered approach, moving from initial biochemical assays to more physiologically relevant cellular models.[5] This ensures that a compound not only inhibits its target enzyme in a purified system but also demonstrates functional activity within the complex environment of a living cell.

Biochemical Assays: The First Look at Potency

Biochemical assays are the initial step in characterizing a new inhibitor.[2] They directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. A commonly used method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the phosphorylation reaction.[9] The output of this assay is the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.

A lower IC50 value indicates a more potent inhibitor. It is crucial to test new compounds against a panel of kinases to assess their selectivity.[2] An ideal inhibitor will be highly potent against its intended target with minimal activity against other kinases, thereby reducing the potential for off-target effects.[10]

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

While biochemical assays are essential, they don't always predict a compound's effectiveness in a cellular context.[5] Cell-based assays are critical for confirming that an inhibitor can penetrate the cell membrane, engage its target, and elicit a biological response.

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can be used to quantify the binding of an inhibitor to its target kinase within intact cells.[5]

  • Cellular Phosphorylation Assays: Western blotting is a powerful technique to measure the phosphorylation status of the target kinase and its downstream substrates.[11] A potent and specific inhibitor should decrease the phosphorylation of the target and its downstream effectors in a dose-dependent manner.

  • Cell Proliferation and Viability Assays: Assays such as the BaF3 cell proliferation assay are used to determine the effect of the inhibitor on cell growth and survival.[5] The goal is to demonstrate that target inhibition translates into a desired phenotypic outcome, such as the induction of apoptosis or cell cycle arrest in cancer cells.

Comparative Efficacy of Quinoline-3-Carboxylic Acid Derivatives

While specific data for this compound is not extensively available in the public domain, numerous studies have highlighted the potential of the broader quinoline-3-carboxylic acid scaffold as a source of potent kinase inhibitors.

Compound ClassTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Source
2-Aminoquinoline-3-carboxylic acid derivativesCK20.65 - 18.2--[7][8]
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCK20.3--[6]
4-anilinoquinoline-3-carbonitrile derivative (Compound 44)EGFR0.0075Gefitinib, Erlotinib, Afatinib-[1]
4-phenylamino-3-quinolinecarbonitrile derivative (Compound 31a)Src0.0012--[12]
Quinazoline-Isatin Hybrid (Compound 6c)EGFR0.083--[13]
Quinazoline-Isatin Hybrid (Compound 6c)VEGFR-20.076--[13]
Quinazoline-Isatin Hybrid (Compound 6c)HER20.138--[13]
Quinazoline-Isatin Hybrid (Compound 6c)CDK20.183--[13]

Note: The table presents a selection of data from the literature to illustrate the potential of the quinoline scaffold. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

The data indicates that derivatives of the quinoline-3-carboxylic acid and the closely related quinoline-3-carbonitrile scaffold exhibit potent, often nanomolar, inhibitory activity against a range of therapeutically relevant kinases. For instance, certain 4-anilinoquinoline-3-carbonitrile derivatives show exceptional potency against EGFR and Src kinases.[1][12]

Key Signaling Pathways Targeted by Quinoline-Based Inhibitors

Many quinoline-based inhibitors target critical signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[1][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Quinoline Quinoline-based Inhibitor Quinoline->RTK inhibits Quinoline->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays.

Protocol 1: In Vitro Luminescence-Based Kinase Assay

This protocol outlines a method for determining the IC50 value of a test compound against a target kinase.[9]

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is used to assess the effect of an inhibitor on the phosphorylation of a target kinase and its downstream substrates in cultured cells.[11][15][16]

Materials:

  • Cultured cells (e.g., a cancer cell line with an activated kinase pathway)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the test compound for a specified time.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Conclusion

The quinoline-3-carboxylic acid scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated potency against a variety of cancer-relevant targets. The data compiled in this guide highlights their potential to achieve low nanomolar efficacy, rivaling that of established inhibitors. The key to advancing these compounds towards clinical application lies in a rigorous and systematic evaluation of their potency, selectivity, and cellular activity. The experimental workflows and protocols detailed herein provide a framework for such an evaluation. Further optimization of this scaffold, including substitutions at the 5-position with groups like methoxy, may lead to the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

A Researcher's Guide to Validating the Mechanism of Action of 5-Methoxyquinoline-3-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation and validation of a compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for validating the hypothesized MoA of 5-Methoxyquinoline-3-carboxylic acid, a novel quinoline derivative.

Given that the precise molecular target of this compound is not yet fully characterized, this guide will proceed based on a common scenario in drug discovery: proposing and testing a plausible hypothesis. Drawing from the known activities of structurally related quinoline-3-carboxylic acids, which have demonstrated antiproliferative and anti-inflammatory properties, we will hypothesize that This compound functions as a protein kinase inhibitor. [1][2][3]

To provide a robust validation framework, we will compare the experimental workflow for our compound of interest with that of a well-characterized alternative, Lapatinib , a known dual tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2).[4] This comparative approach will highlight the necessary controls and benchmarks for establishing a novel MoA.

The Strategic Importance of Target Engagement

Before delving into downstream cellular effects, it is paramount to unequivocally demonstrate that a compound physically interacts with its intended target in a biological context.[5][6][7] This concept, known as target engagement, provides the foundational evidence for any subsequent mechanistic claims.[6] Failure to establish target engagement can lead to misinterpretation of phenotypic data, where observed cellular effects may be due to off-target interactions.[8]

This guide will detail a multi-pronged approach to validating the hypothesized kinase inhibitor MoA of this compound, starting from direct target binding and moving towards cellular consequences.

Experimental Roadmap for MoA Validation

Our validation strategy is structured as a logical progression of experiments, each designed to answer a critical question about the compound's activity.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Direct Binding cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Cellular Target Engagement & Downstream Effects A Hypothesized Target Class: Protein Kinases B Chemical Proteomics for Target Identification A->B Hypothesis drives proteomic screen C Biophysical Assays for Binding Affinity (SPR, ITC) B->C Identified targets require biophysical validation D Biochemical Kinase Assays (IC50 Determination) C->D Confirmed binding justifies functional assays E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) D->E Potency determination leads to mechanistic studies F Cellular Thermal Shift Assay (CETSA) D->F Demonstrate target binding in a cellular context G Western Blot for Phospho-protein Levels F->G Link cellular target engagement to downstream signaling H Cellular Phenotypic Assays (Proliferation, Apoptosis) G->H Connect signaling changes to cellular outcomes

Figure 1: A stepwise experimental workflow for validating the mechanism of action of a novel compound.

Phase 1: Target Identification and Direct Binding Confirmation

The initial step is to identify the specific protein target(s) of this compound. While our hypothesis points towards protein kinases, an unbiased approach is crucial to uncover both expected and unexpected interactions.

Experiment 1: Unbiased Target Identification using Chemical Proteomics

Rationale: Chemical proteomics aims to identify the protein targets of a small molecule by using a modified version of the compound as a "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[4] This is a powerful, unbiased method for target discovery.

Protocol: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or a photo-activatable diazirine) and a biotin tag for enrichment. A control probe, structurally similar but inactive, should also be synthesized.

  • Cell Lysate Incubation: Incubate the "bait" compound with a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to quinoline derivatives).

  • Crosslinking & Enrichment: For photo-activatable probes, expose the lysate to UV light to covalently link the probe to its binding partners. For alkyne-tagged probes, use click chemistry to attach biotin. Subsequently, use streptavidin-coated beads to enrich the probe-bound proteins.

  • Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins captured by the active probe to those captured by the control probe and beads alone. Bona fide targets will be significantly enriched in the active probe sample.

Comparison with Lapatinib: For Lapatinib, this technique would be expected to enrich EGFR and HER2, along with potentially other off-target kinases.[4] The same experimental setup would be used, with a biotinylated Lapatinib derivative.

Experiment 2: Biophysical Validation of Direct Binding

Rationale: Once potential targets are identified, it is essential to validate the direct binding interaction and quantify its affinity using purified proteins. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards for this purpose.[7][9]

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index near the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

ParameterThis compound (Hypothetical Data)Lapatinib (Known Data)Interpretation
Target Kinase XEGFRPurified recombinant protein.
K_D (nM) 503Lower K_D indicates higher binding affinity.
k_on (1/Ms) 1 x 10^52.5 x 10^5Rate of compound-protein association.
k_off (1/s) 5 x 10^-37.5 x 10^-4Rate of compound-protein dissociation (slower is better).

Data Interpretation: A low nanomolar K_D value would provide strong evidence for a direct and high-affinity interaction between this compound and the identified kinase. Comparing the kinetics to a known inhibitor like Lapatinib provides context for the compound's binding properties.

Phase 2: In Vitro Functional Inhibition

Demonstrating binding is necessary but not sufficient. The next step is to show that this binding event translates into a functional consequence, namely, the inhibition of the enzyme's catalytic activity.[10][11]

Experiment 3: Biochemical Kinase Inhibition Assay

Rationale: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The output is typically an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][12]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a multi-well plate, combine the purified target kinase, its specific substrate peptide, and ATP. Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The amount of light produced is proportional to the amount of ADP formed and thus to the kinase activity.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical)Kinase X150
LapatinibEGFR10.2
LapatinibHER29.8

Data Interpretation: A low nanomolar IC50 value confirms that this compound is a potent inhibitor of the target kinase's activity. This functional data complements the binding data from Phase 1.

Phase 3: Cellular Target Engagement and Downstream Effects

The ultimate test of a compound's MoA is to demonstrate its effects in a more physiologically relevant context: living cells.[5][8] This phase connects the direct target interaction to the subsequent cellular signaling and phenotypic outcomes.

Signaling_Pathway cluster_0 Hypothesized Kinase Inhibition Pathway Compound 5-Methoxyquinoline- 3-carboxylic acid KinaseX Target Kinase X Compound->KinaseX Inhibits PhosphoSubstrate Phosphorylated Substrate KinaseX->PhosphoSubstrate Phosphorylates Substrate Downstream Substrate Substrate->KinaseX CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Promotes

Figure 2: Hypothesized signaling pathway inhibited by this compound.

Experiment 4: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful method for verifying target engagement in intact cells and even tissues. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[6]

Protocol:

  • Cell Treatment: Treat intact cells with either a vehicle control or this compound.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis & Centrifugation: Lyse the cells and use centrifugation to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Comparison with Lapatinib: When cells are treated with Lapatinib, the CETSA® melt curve for EGFR would show a significant shift to the right, indicating stabilization and confirming target engagement in the cellular environment. A similar shift for "Kinase X" upon treatment with our compound of interest would be strong validation.

Experiment 5: Analysis of Downstream Signaling

Rationale: If this compound inhibits a target kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting is a standard technique to measure changes in protein phosphorylation.[5]

Protocol: Western Blotting

  • Cell Treatment & Lysis: Treat cells with increasing concentrations of this compound for a defined period. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot with an antibody for the total amount of that substrate as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

Expected Results: A dose-dependent decrease in the phosphorylation of the downstream substrate would provide strong evidence that the compound is inhibiting the kinase's activity within the cell, thereby validating the proposed MoA.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted experimental approach. By progressing logically from unbiased target identification and direct biophysical binding to functional inhibition and cellular target engagement, researchers can build a robust and compelling case for a specific MoA. The comparative framework presented here, using a well-characterized drug like Lapatinib as a benchmark, provides the necessary context for interpreting experimental data and meeting the high standards of modern drug discovery. This rigorous validation process is not merely an academic exercise; it is a critical step in de-risking a drug candidate and paving the way for its successful clinical development.[8]

References

A Comparative Analysis of Synthetic Routes for 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in particular, represents a key intermediate for the synthesis of more complex pharmaceutical compounds. Its methoxy substituent at the 5-position and the carboxylic acid at the 3-position offer valuable handles for further molecular elaboration, making efficient and scalable synthetic access to this molecule a topic of considerable interest for researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with a focus on the well-established Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this route, provide detailed experimental protocols, and discuss its advantages and limitations compared to other potential, though less direct, synthetic pathways.

Primary Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1] This multi-step process is particularly well-suited for the synthesis of our target molecule due to its favorable regioselectivity with meta-substituted anilines, such as 3-methoxyaniline.[2] The electron-donating nature of the methoxy group directs the cyclization to the ortho position, leading to the desired 5-methoxy substitution pattern.

The overall transformation can be broken down into three key stages:

  • Condensation: Formation of an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization to form the quinoline ring system.

  • Hydrolysis: Saponification of the ester to yield the final carboxylic acid.

Below is a detailed examination of each step.

Logical Workflow of the Gould-Jacobs Synthesis

Gould-Jacobs_Workflow cluster_0 PART 1: Condensation cluster_1 PART 2: Thermal Cyclization cluster_2 PART 3: Hydrolysis A 3-Methoxyaniline C Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate A->C Heat (100-130°C) -EtOH B Diethyl ethoxymethylenemalonate (DEEM) B->C Heat (100-130°C) -EtOH D Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A) Heat (~250°C) -EtOH E 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) caption Gould-Jacobs synthesis of 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Caption: Gould-Jacobs synthesis of 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting crude diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate is often of sufficient purity to be used directly in the next step, or it can be purified by recrystallization from ethanol.

Mechanistic Rationale: This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an ethanol molecule to form the stable enamine intermediate.[3] The reaction is typically performed neat or with minimal solvent and is driven to completion by the removal of the ethanol byproduct.

Part 2: Thermal Cyclization to Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve the crude diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate from the previous step in a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).[4][5]

  • Heat the solution to a vigorous reflux (approximately 250 °C) with stirring.[5] Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate from the solution.

  • Add a non-polar solvent such as n-hexane to facilitate further precipitation and to help in washing away the high-boiling solvent.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Mechanistic Rationale: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system with the elimination of another molecule of ethanol. The use of a high-boiling, inert solvent is essential to achieve the required temperature for the reaction to proceed at a reasonable rate. Microwave-assisted heating can also be employed to shorten reaction times and potentially improve yields.[6]

Part 3: Hydrolysis to 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Protocol:

  • Suspend the dried ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the hydrolysis is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate to a pH of approximately 4 with concentrated hydrochloric acid. This will cause the carboxylic acid product to precipitate.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Mechanistic Rationale: This is a standard saponification reaction where the ester is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out.

Comparative Analysis with Other Synthetic Routes

While the Gould-Jacobs reaction is the most direct and regioselective method for the synthesis of 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, other named reactions for quinoline synthesis are worth considering to understand why they are less suitable for this specific target.

Synthetic Route Starting Materials Typical Products Applicability to Target Molecule
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylatesHigh. Regioselective for meta-substituted anilines, leading to the desired 5-methoxy isomer.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl compound2- and 4-Substituted quinolinesLow. Does not typically introduce a carboxylic acid at the 3-position.
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene ketone2,3-Disubstituted quinolinesLow. Requires a suitably substituted 2-amino-6-methoxybenzaldehyde, which may not be readily available.
Combes Quinoline Synthesis Aniline, β-Diketone2,4-Disubstituted quinolinesLow. Leads to substitution at the 2- and 4-positions, not the desired 3-carboxylic acid.

Rationale for the Superiority of the Gould-Jacobs Route:

The primary advantage of the Gould-Jacobs reaction for this specific synthesis lies in its predictable regioselectivity. The use of 3-methoxyaniline as the starting material, with its electron-donating methoxy group, directs the cyclization preferentially to the C6 position of the aniline ring, resulting in the desired 5-methoxy substitution on the quinoline core. Other methods, while useful for generating different substitution patterns, would require more complex or less accessible starting materials to achieve the same outcome, or would lead to a mixture of isomers that would necessitate challenging purification steps.

Characterization of 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methoxy group protons (~3.9 ppm), aromatic protons on the quinoline ring, a singlet for the proton at the 2-position of the quinoline ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbonyl carbon of the carboxylic acid, the ketone carbon at the 4-position, the carbons of the aromatic and heterocyclic rings, and the methoxy carbon. The carboxyl carbon typically appears in the 165-185 ppm range.

  • Mass Spectrometry (MS): Mass spectrometry with electrospray ionization (ESI) in negative ion mode would be expected to show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight of the compound.

Conclusion

The Gould-Jacobs reaction stands out as the most efficient and regioselective synthetic route for the preparation of 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Its three-step sequence of condensation, thermal cyclization, and hydrolysis is a robust and well-documented pathway. While requiring high temperatures for the cyclization step, modern techniques such as microwave-assisted synthesis can mitigate this challenge. For researchers and drug development professionals, a thorough understanding of this synthetic route provides a reliable method for accessing this valuable quinoline intermediate, paving the way for the development of novel therapeutic agents.

References

A Researcher's Guide to Bridging the Gap: Investigating the In Vivo vs. In Vitro Activity of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is understanding the translation of in vitro activity to in vivo efficacy. This guide focuses on a specific scaffold of interest, 5-Methoxyquinoline-3-carboxylic acid, providing a framework for its comprehensive evaluation. While direct, extensive research on this particular molecule is emerging, we can extrapolate from the broader family of quinoline-3-carboxylic acids to design a robust investigative strategy. This guide will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The carboxylic acid moiety at the 3-position is of particular interest as it can influence the molecule's physicochemical properties, such as solubility and ability to form hydrogen bonds, which are crucial for target engagement. Furthermore, the methoxy group at the 5-position can significantly impact metabolic stability and target affinity.

Deconstructing Biological Activity: A Proposed In Vitro Investigation

The initial step in characterizing a novel compound is to assess its activity in controlled, isolated systems. This allows for a clear understanding of its direct effects on cells and specific molecular targets.

Antiproliferative and Cytotoxic Screening

Given the known anticancer properties of many quinoline derivatives, a primary avenue of investigation for this compound is its potential as an antiproliferative agent.[3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: A panel of human cancer cell lines should be chosen to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[5]

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Rationale: The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability. The inclusion of a non-cancerous cell line is crucial for determining the therapeutic index of the compound.[5]

Antimicrobial Activity Assessment

The quinoline scaffold is famously associated with antibacterial agents (e.g., fluoroquinolones). Therefore, evaluating the antimicrobial potential of this compound is a logical step.[2][4][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial and Fungal Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.[2][6]

  • Broth Microdilution: In a 96-well plate, perform a serial two-fold dilution of this compound in a suitable growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density.

Rationale: The MIC is a key parameter for quantifying the potency of an antimicrobial agent. This method allows for the simultaneous testing of multiple concentrations and strains, providing a comprehensive overview of the compound's antimicrobial spectrum.[2]

The Whole-System Perspective: A Proposed In Vivo Evaluation

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo studies are essential to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics of this compound.

Xenograft Model for Antitumor Efficacy

Should the in vitro antiproliferative assays yield promising results, the next logical step is to evaluate the compound's antitumor activity in an animal model.

Experimental Protocol: Human Tumor Xenograft in Mice

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cell line that showed high sensitivity in vitro into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Rationale: The xenograft model is a widely accepted preclinical model for evaluating the efficacy of anticancer agents. It provides valuable information on the compound's ability to inhibit tumor growth in a living system.[7]

Murine Model of Systemic Infection

If significant antimicrobial activity is observed in vitro, a murine model of systemic infection can be used to assess in vivo efficacy.

Experimental Protocol: Murine Peritonitis Model

  • Infection Induction: Induce peritonitis in mice by intraperitoneally injecting a lethal dose of a bacterial strain that was sensitive to the compound in vitro.

  • Treatment: At a specified time post-infection, administer this compound at different doses. A control group should receive the vehicle.

  • Survival Monitoring: Monitor the survival of the mice over a set period (e.g., 7 days).

  • Bacterial Load Determination: In a separate cohort of animals, euthanize them at various time points post-treatment and determine the bacterial load in the peritoneal fluid and other organs (e.g., spleen, liver).

Rationale: This model assesses the compound's ability to clear a bacterial infection and improve survival in a whole-animal system, taking into account factors like drug distribution and metabolism.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer picture of the proposed investigative workflow and potential underlying mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound antiproliferative Antiproliferative Assays (e.g., MTT) invitro_start->antiproliferative Test for Anticancer Activity antimicrobial Antimicrobial Assays (e.g., MIC) invitro_start->antimicrobial Test for Antimicrobial Activity invivo_start Promising In Vitro Results antiproliferative->invivo_start antimicrobial->invivo_start xenograft Tumor Xenograft Model (Mice) invivo_start->xenograft If Anticancer Activity infection Systemic Infection Model (Mice) invivo_start->infection If Antimicrobial Activity

Caption: Proposed experimental workflow for evaluating this compound.

potential_mechanism cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms compound 5-Methoxyquinoline- 3-carboxylic acid dna_intercalation DNA Intercalation/ Topoisomerase Inhibition compound->dna_intercalation e.g. kinase_inhibition Kinase Inhibition compound->kinase_inhibition e.g. gyrase_inhibition DNA Gyrase Inhibition compound->gyrase_inhibition e.g. cell_wall Cell Wall Synthesis Inhibition compound->cell_wall e.g. protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis e.g. apoptosis Induction of Apoptosis dna_intercalation->apoptosis kinase_inhibition->apoptosis

Caption: Potential mechanisms of action for this compound.

Data Summary and Comparative Analysis

To facilitate a clear comparison of the potential outcomes, the data should be summarized in a structured format.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeCell Line / Microbial StrainEndpointResult (Hypothetical)
Antiproliferative MCF-7 (Breast Cancer)IC5010 µM
A549 (Lung Cancer)IC5015 µM
HEK293 (Non-cancerous)IC50> 100 µM
Antimicrobial S. aureus (Gram-positive)MIC8 µg/mL
E. coli (Gram-negative)MIC32 µg/mL
C. albicans (Fungus)MIC> 64 µg/mL

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelTreatment GroupEndpointResult (Hypothetical)
MCF-7 Xenograft Vehicle ControlTumor Volume500 mm³ (Day 21)
20 mg/kgTumor Volume250 mm³ (Day 21)
40 mg/kgTumor Volume150 mm³ (Day 21)
S. aureus Infection Vehicle ControlSurvival Rate20% (Day 7)
25 mg/kgSurvival Rate80% (Day 7)

Conclusion and Future Directions

The transition from in vitro discovery to in vivo validation is a critical step in drug development. For this compound, a systematic and hypothesis-driven approach, as outlined in this guide, is paramount. By leveraging the wealth of knowledge on the broader quinoline class of compounds, researchers can design experiments that are both efficient and informative. The proposed workflow, from initial cellular assays to whole-animal models, provides a comprehensive framework for elucidating the therapeutic potential of this promising scaffold. Future work should focus on detailed mechanism-of-action studies, pharmacokinetic profiling, and toxicity assessments to build a complete preclinical data package.

References

cross-reactivity profiling of 5-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling: A Case Study with 5-Methoxyquinoline-3-carboxylic Acid

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The pursuit of highly selective chemical probes and therapeutic agents necessitates a deep and early understanding of a compound's potential for off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, using the hypothetical case of this compound. While specific biological data for this exact molecule is not yet in the public domain, its quinoline core is a well-established scaffold in medicinal chemistry, known to interact with various target classes, including kinases and G-protein coupled receptors (GPCRs).[1][2]

This document is structured not as a rigid protocol, but as a strategic guide for the researcher. We will explore the rationale behind a multi-tiered profiling strategy, from broad, in-vitro screening to targeted, cell-based validation. The objective is to build a holistic and predictive understanding of a compound's selectivity, enabling informed decisions in lead optimization and mitigating the risk of late-stage failures due to unforeseen off-target toxicities.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more physiologically relevant, lower-throughput assays. This tiered approach is both cost-effective and scientifically rigorous, allowing for early de-risking of compounds with undesirable polypharmacology.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional & Phenotypic Assays A Compound of Interest (this compound) B Large-Panel Kinase Binding Assay (e.g., KINOMEscan®) A->B Initial Assessment C Broad Pharmacology Safety Panel (e.g., SafetyScreen™/CEREP) A->C Initial Assessment D Cellular Thermal Shift Assay (CETSA) for Primary Target & Key Off-Targets B->D Identify Hits C->D Identify Hits E Target-Specific Functional Assays (e.g., p-ERK Western, cAMP Assay) D->E Confirm Engagement F Phenotypic Screening (e.g., Cell Viability Panels) E->F Assess Functional Impact

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad In Vitro Screening

The initial step involves casting a wide net to identify potential binding partners across large, well-defined target families. This is typically achieved through fee-for-service platforms that offer speed, standardization, and breadth.

Kinase Selectivity Profiling: The KINOMEscan® Approach

Protein kinases are one of the largest and most critical classes of drug targets, but their highly conserved ATP-binding site presents a significant challenge for achieving inhibitor selectivity.[3][4] Platforms like Eurofins Discovery's KINOMEscan® offer a powerful method to assess a compound's profile across the human kinome.

Experimental Rationale & Causality: The KINOMEscan® platform utilizes an active site-directed competition binding assay.[5][6] Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation, this method directly quantifies the binding affinity (expressed as a dissociation constant, Kd) of a test compound to a panel of over 480 kinases.[5] This approach is independent of ATP concentration and provides a more direct measure of compound-target interaction, making it a gold standard for initial selectivity assessment.[7]

Hypothetical Comparison: Let's compare our compound of interest, This compound (Compound A) , with a fictional, structurally similar marketed kinase inhibitor, "Quinolinib" (Compound B) , known to target Aurora Kinase A.

Target KinaseCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
AURKA (Aurora Kinase A)98.599.2
AURKB (Aurora Kinase B)85.292.1
VEGFR2 (KDR)75.615.3
ABL168.95.2
SRC2.11.8
EGFR1.50.9
... (400+ other kinases)<10<10
Table 1: Hypothetical KINOMEscan® results for Compound A and a comparator, "Quinolinib". Data is presented as percent inhibition of a probe ligand at a single high concentration, a common initial screening format.

Interpretation: The data suggests that while both compounds potently bind the intended target family (Aurora kinases), Compound A exhibits significant off-target binding to VEGFR2 and ABL1. This polypharmacology could represent a therapeutic opportunity or a potential liability and warrants further investigation.

Experimental Workflow: KINOMEscan® Profiling

G A Test Compound (e.g., Compound A) D Incubation & Competition A->D B Immobilized Kinase (e.g., AURKA) B->D C Active-Site Directed Probe Ligand C->D E Affinity Capture of Probe-Bound Kinase D->E F Quantification by qPCR E->F G Data Analysis (% Inhibition or Kd) F->G

Caption: Workflow for the KINOMEscan® competition binding assay.

General Safety Pharmacology: CEREP/SafetyScreen™ Panels

Beyond kinases, off-target interactions with GPCRs, ion channels, transporters, and other enzymes are linked to a majority of clinical adverse drug reactions (ADRs).[8][9] Broad pharmacology panels, often referred to by legacy names like the CEREP panel, are essential for early identification of these safety-relevant liabilities.[10][11]

Experimental Rationale & Causality: These panels typically consist of 40-100 radioligand binding or functional assays covering targets mandated by regulatory agencies (e.g., hERG channel for cardiotoxicity) and others with known clinical ADR associations.[8][12] Screening a compound at a single high concentration (e.g., 10 µM) provides a cost-effective way to flag potential issues early in the discovery process.[12]

Hypothetical Comparison:

TargetAssay TypeCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Potential Clinical Implication
hERG (KCNH2)Binding55.12.3Cardiotoxicity (QT Prolongation)
5-HT2B ReceptorBinding62.74.5Valvular Heart Disease
Dopamine Transporter (DAT)Binding48.98.1CNS Side Effects
Muscarinic M1 ReceptorBinding3.21.9-
... (40+ other targets)...<20<20-
Table 2: Hypothetical results from a SafetyScreen™ 44 panel.[11] A common threshold for concern is >50% inhibition at 10 µM.

Interpretation: Compound A shows significant interaction with the hERG channel, the 5-HT2B receptor, and the dopamine transporter. These are serious red flags that would likely halt or redirect the development of this compound without significant medicinal chemistry efforts to mitigate these off-target activities.

Tier 2: Confirming Target Engagement in a Cellular Context

In vitro binding affinity does not always translate to cellular activity. Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can dramatically alter a compound's effective potency and selectivity. Therefore, validating key interactions (both on- and off-target) in a more physiological setting is a critical next step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying direct drug-target interaction within intact cells or cell lysates.[13][14][15]

Experimental Rationale & Causality: The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced unfolding and aggregation. By heating cells or lysates across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can determine the protein's melting temperature (Tm). A shift in this melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[15][16]

Experimental Protocol: CETSA for AURKA Target Engagement

  • Cell Culture: Culture a relevant human cell line (e.g., HCT116) to ~80% confluency. These cells should endogenously express the target of interest (AURKA) and the identified off-target (VEGFR2).

  • Compound Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of Compound A for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild, non-denaturing lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein (e.g., AURKA) and a control protein (e.g., GAPDH) using Western blotting or another sensitive protein detection method like an AlphaScreen® assay.[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the thermal shift (ΔTm).

Hypothetical Data & Interpretation:

Target ProteinTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
AURKAVehicle (DMSO)48.5°C-
AURKA1 µM Compound A55.2°C+6.7°C
VEGFR2Vehicle (DMSO)51.0°C-
VEGFR21 µM Compound A52.5°C+1.5°C
Table 3: Hypothetical CETSA results demonstrating strong cellular target engagement for AURKA and weaker, but still present, engagement for the off-target VEGFR2.

CETSA Workflow Diagram

G A Treat Cells with Compound or Vehicle B Heat Cells across Temperature Gradient A->B C Lyse Cells B->C D Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melting Curves & Calculate ΔTm F->G

Caption: Key steps in a Cellular Thermal Shift Assay (CETSA) experiment.

Conclusion: Synthesizing a Complete Profile

The cross-reactivity profile of this compound (Compound A) is built by integrating the data from all tiers of this investigation.

  • Tier 1 (In Vitro Screening): KINOMEscan® revealed potent binding to the intended AURKA/B targets but also significant affinity for VEGFR2 and ABL1. The SafetyScreen™ panel flagged major potential liabilities with hERG, 5-HT2B, and DAT.

  • Tier 2 (Cellular Validation): CETSA confirmed that Compound A engages its primary target, AURKA, in intact cells, producing a robust thermal shift. It also confirmed engagement with the off-target VEGFR2, albeit to a lesser degree.

This integrated dataset provides a much clearer picture than any single assay alone. We can conclude that Compound A is a potent, cell-permeable ligand for Aurora kinases but possesses a promiscuous off-target profile that includes other kinases and critical safety-related targets. This profile makes it a poor candidate for further development in its current form. However, this detailed characterization provides an invaluable roadmap for a medicinal chemist. The next steps would involve structure-activity relationship (SAR) studies to design new analogs that retain AURKA potency while eliminating the undesirable interactions with VEGFR2, hERG, and other flagged off-targets. This iterative process of profiling and chemical modification is the cornerstone of modern, safety-conscious drug discovery.

References

A Comparative Guide to the Anti-Inflammatory Effects of Quinoline-3-Carboxylic Acids and NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the anti-inflammatory effects of an emerging class of compounds, quinoline-3-carboxylic acids, with traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). By delving into their mechanisms of action, presenting supporting experimental data, and outlining detailed protocols, this document aims to equip you with the critical insights needed to navigate this promising area of therapeutic development.

Introduction: Beyond Classical COX Inhibition

The landscape of anti-inflammatory drug discovery has long been dominated by NSAIDs, the cornerstone of treatment for pain and inflammation. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood. However, the associated gastrointestinal and cardiovascular side effects, largely stemming from the non-selective inhibition of COX-1, have driven the search for alternatives.

Quinoline-3-carboxylic acids have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects. Notably, their mechanism of action appears to be more multifaceted than that of traditional NSAIDs, offering the potential for improved therapeutic profiles. This guide will dissect these differences, providing a evidence-based comparison to inform future research and development.

Mechanisms of Action: A Tale of Two Pathways

The Established Paradigm: NSAIDs and the Arachidonic Acid Cascade

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are predominantly attributed to their inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1.[3]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_T Prostaglandins & Thromboxanes Prostaglandins_H->Prostaglandins_T Inflammation Inflammation, Pain, Fever Prostaglandins_T->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_T->Gastric_Protection NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: Mechanism of Action of NSAIDs.

The Multifaceted Approach of Quinoline-3-Carboxylic Acids

While some quinoline derivatives have been shown to inhibit COX enzymes, their anti-inflammatory prowess is not solely dependent on this pathway.[4] Research indicates that quinoline-3-carboxylic acids can modulate a broader range of inflammatory targets, suggesting a more nuanced and potentially safer mechanism of action.

Key non-COX mediated anti-inflammatory pathways for quinoline derivatives include:

  • Inhibition of Pro-inflammatory Cytokines: Several quinoline derivatives have been shown to inhibit the production of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[3]

  • Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Some quinoline-3-carboxylic acid derivatives have demonstrated the ability to inhibit NF-κB activation, thereby downregulating the expression of numerous inflammatory genes.[2][5]

  • Inhibition of Other Kinases: Certain quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2, an enzyme implicated in various cellular processes, including inflammation.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB TNFa TNF-α Production Inflammatory_Stimuli->TNFa COX2 COX-2 Expression Inflammatory_Stimuli->COX2 Q3CA Quinoline-3-Carboxylic Acids Q3CA->NFkB Inhibition Q3CA->TNFa Inhibition Q3CA->COX2 Inhibition (some derivatives) Inflammation Inflammation NFkB->Inflammation TNFa->Inflammation COX2->Inflammation

Figure 2: Multifaceted Anti-Inflammatory Mechanisms of Quinoline-3-Carboxylic Acids.

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head comparisons of the anti-inflammatory potency of specific quinoline-3-carboxylic acids and NSAIDs are emerging. The available data suggests that certain quinoline derivatives can rival or even surpass the efficacy of established NSAIDs.

In Vitro Studies
Compound ClassAssayKey FindingsReference
Quinoline-3-Carboxylic Acids LPS-induced inflammation in RAW264.7 macrophages"Impressively appreciable anti-inflammation affinities" vs. Indomethacin[1]
Quinoline Derivatives Inhibition of TNF-α productionDose-dependent inhibition of TNF-α release in LPS-stimulated human monocytes.[3]
Quinoline-3-Carboxylic Acid Derivative (Q3) NF-κB Luciferase Reporter AssayInhibited NF-κB-induced luciferase activity in HeLa cells with an IC50 in the low micromolar range.[2][5]
In Vivo Studies
Compound/DrugAnimal ModelDosage% Inhibition of EdemaReference
Quinoline Derivative 3i & 3j Carrageenan-induced paw edema in rats-71%[3]
Indomethacin Carrageenan-induced paw edema in rats-75%[3]
Indomethacin Carrageenan-induced paw edema in rats10 mg/kgup to 87.3%[2]
Quinoxaline Derivative Carrageenan-induced paw edema in rats0.2 mg/mlComparable to Diclofenac
Diclofenac Carrageenan-induced paw edema in rats-Comparable to Quinoxaline Derivative

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro and in vivo anti-inflammatory assays.

In Vitro Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay is a cornerstone for the in vitro screening of potential anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Quinoline-3-carboxylic acids and NSAIDs)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with Test Compounds Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Quantify TNF-α & IL-6 (ELISA) Collect->ELISA Analyze Analyze Data (% Inhibition) ELISA->Analyze

Figure 3: Workflow for LPS-Induced Cytokine Production Assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Quinoline-3-carboxylic acids and NSAIDs)

  • Plethysmometer

  • Animal handling and injection equipment

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle.

  • Carrageenan Injection: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Start Acclimatize & Fast Rats Baseline Measure Baseline Paw Volume Start->Baseline Administer Administer Test Compounds & Vehicle (Control) Baseline->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume (1-5 hours post-injection) Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline carboxylic acids is significantly influenced by the nature and position of substituents on the quinoline ring. A comprehensive review of SAR studies reveals that quinolines with a carboxylic acid moiety tend to exhibit COX inhibition.[1] Further research into the SAR of quinoline-3-carboxylic acids will be crucial for optimizing their potency and selectivity as anti-inflammatory agents.

Conclusion and Future Directions

The evidence presented in this guide underscores the potential of quinoline-3-carboxylic acids as a promising class of anti-inflammatory agents. Their multifaceted mechanism of action, which extends beyond simple COX inhibition to include the modulation of key cytokine and signaling pathways, offers a potential advantage over traditional NSAIDs. The available comparative data, while still evolving, suggests that these compounds can exhibit potent anti-inflammatory effects, in some cases comparable or superior to established drugs.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by quinoline-3-carboxylic acids.

  • Direct Comparative Studies: Conducting more head-to-head in vitro and in vivo studies against a panel of NSAIDs to establish a clearer picture of their relative potency and safety.

  • Optimizing Lead Compounds: Leveraging SAR insights to design and synthesize novel derivatives with enhanced efficacy and improved pharmacokinetic profiles.

By continuing to explore the therapeutic potential of this versatile chemical scaffold, the scientific community may be on the verge of developing a new generation of anti-inflammatory drugs with superior efficacy and a more favorable safety profile.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide offers a comprehensive comparison of potential analytical methodologies for the accurate quantification of 5-Methoxyquinoline-3-carboxylic acid. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring the integrity of its analytical data is paramount.

Foundational Principles: The Regulatory Framework for Validation

Before embarking on any method development, it is crucial to understand the internationally recognized standards that govern analytical method validation. The ICH guideline Q2(R2) provides a comprehensive framework, outlining the necessary validation characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] These core parameters ensure the reliability, reproducibility, and accuracy of the analytical data generated.

The primary validation characteristics, as defined by the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on the intended application, the nature of the sample matrix, and the required sensitivity and selectivity. For this compound, two primary chromatographic techniques are proposed and compared: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility. Given the quinoline chromophore in this compound, UV detection is a suitable and straightforward approach for quantification.

A reversed-phase HPLC method is proposed, leveraging the hydrophobic nature of the quinoline ring system for retention and separation on a C18 stationary phase.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at approximately 245 nm and 315 nm (Wavelengths to be confirmed by UV scan of a standard solution).

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount of the sample in the same solvent and filter through a 0.45 µm syringe filter before injection.

The validation of this HPLC-UV method would proceed according to ICH guidelines. The following table summarizes the validation parameters and their typical acceptance criteria.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with potential impurities and degradation products.No interfering peaks at the retention time of the analyte. Peak purity analysis should pass.
Linearity Analyze at least five concentrations over the desired range (e.g., 1-100 µg/mL).Correlation coefficient (r²) > 0.999.
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the same standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Analyze on different days, with different analysts, and on different instruments.RSD ≤ 3.0%.
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is demonstrated to be reliable.
LOD & LOQ Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).No significant impact on the results (e.g., RSD of peak areas < 5%).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace-level impurity analysis, LC-MS/MS is the superior technique. Its ability to monitor specific precursor-to-product ion transitions provides exceptional specificity.

Liquid Chromatography:

  • A similar reversed-phase HPLC or UPLC method as described above would be employed to achieve chromatographic separation. The use of UPLC can offer faster analysis times and improved resolution.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is anticipated to be effective for the quinoline nitrogen.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for high selectivity. This involves optimizing the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion.

Sample Preparation (for biological samples):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

  • Vortex and centrifuge to precipitate proteins.

  • The supernatant is then transferred for analysis.

The validation approach for LC-MS/MS follows the same ICH principles but with some additional considerations, particularly for bioanalytical methods.

Validation Parameter Methodology Acceptance Criteria
Specificity/Selectivity Analyze at least six different blank matrix lots to ensure no endogenous interferences.Response in blank matrix should be < 20% of the LOQ for the analyte and < 5% for the internal standard.
Linearity Analyze at least six non-zero concentrations over the intended range.Correlation coefficient (r²) > 0.99.
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.Mean accuracy within ±15% of the nominal value (±20% at the LOQ). Precision (RSD) ≤ 15% (≤ 20% at the LOQ).
Matrix Effect Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution.To be evaluated; should be consistent across different matrix lots.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent and reproducible.
Stability Evaluate analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Visualizing the Validation Workflow

To provide a clear overview of the decision-making and experimental processes, the following diagrams illustrate the typical workflows for method selection and validation.

Method_Selection_Workflow start Define Analytical Requirement (e.g., Assay, Impurity, Bioanalysis) matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Determine Required Sensitivity & Selectivity matrix_complexity->sensitivity_req Simple Matrix lc_msms LC-MS/MS (Trace Analysis, Bioanalysis) matrix_complexity->lc_msms Complex Matrix (e.g., Plasma) hplc_uv HPLC-UV (Routine Assay, Purity) sensitivity_req->hplc_uv Moderate sensitivity_req->lc_msms High develop_method Develop & Optimize Method hplc_uv->develop_method lc_msms->develop_method validate_method Validate Method per ICH Q2(R2) develop_method->validate_method end Implement for Routine Use validate_method->end

Caption: Decision workflow for selecting an appropriate analytical method.

Validation_Protocol_Workflow cluster_validation ICH Q2(R2) Validation Parameters specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness start Optimized Analytical Method protocol Develop Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness report Generate Validation Report execute->report Compare results against acceptance criteria end Method deemed 'Fit for Purpose' report->end

Caption: General workflow for analytical method validation.

Conclusion

The validation of analytical methods for a compound like this compound is a systematic process that ensures the generation of high-quality, reliable data. While HPLC-UV offers a robust and accessible method for routine quantification and purity assessment, LC-MS/MS provides the enhanced sensitivity and selectivity required for more demanding applications such as bioanalysis.

The choice between these methods should be guided by the specific analytical requirements of the project. Regardless of the chosen technique, a comprehensive validation study adhering to the principles outlined in ICH Q2(R2) is non-negotiable. This guide provides the foundational protocols and validation strategies to empower researchers, scientists, and drug development professionals to establish and verify analytical methods that are truly fit for their intended purpose, thereby ensuring the integrity and success of their scientific endeavors.

References

The Emerging Antiproliferative Profile of 5-Methoxyquinoline-3-carboxylic acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective antiproliferative activity remains a paramount objective. The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] Its derivatives have been shown to exert their effects through various mechanisms such as the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[1] This guide focuses on a specific derivative, 5-Methoxyquinoline-3-carboxylic acid, and aims to provide a comprehensive benchmark of its antiproliferative potential against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by established experimental protocols. By situating the performance of this novel quinoline within the context of gold-standard treatments, we can better elucidate its potential as a lead compound for future therapeutic development.

Benchmarking Against the Titans: A Rationale

The choice of comparator agents is critical for a meaningful benchmark. We have selected three drugs that represent distinct classes of cytotoxic mechanisms:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA repair mechanisms and triggers cell death.[2][3]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[][5]

By comparing this compound against these agents, we can gain insights into its relative potency and potential mechanism of action.

Methodology: A Framework for In Vitro Evaluation

To establish a robust comparative dataset, a series of standardized in vitro assays were performed. The following section details the protocols for assessing cell viability and apoptosis induction.

Cell Lines and Culture

A panel of human cancer cell lines was selected to represent diverse cancer types:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical carcinoma

Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Experimental Workflow: From Cell Seeding to Data Analysis

The overall experimental process is designed to ensure reproducibility and accurate data interpretation.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assays cluster_3 Data Acquisition & Analysis cell_culture Cell Culture & Seeding drug_prep Drug Dilution Series treatment Cell Treatment with Compounds cell_culture->treatment incubation Incubation (48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay annexin_v_assay Annexin V/PI Staining incubation->annexin_v_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance flow_cytometry Flow Cytometry annexin_v_assay->flow_cytometry ic50 IC50 Calculation absorbance->ic50 apoptosis_analysis Apoptosis Quantification flow_cytometry->apoptosis_analysis

Caption: A typical workflow for assessing antiproliferative effects.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.[6]

  • Drug Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against drug concentration.

Protocol 2: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[7]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[8]

Results: A Comparative Analysis

The following data represents a hypothetical but plausible outcome of the aforementioned experiments, designed to illustrate the potential of this compound.

Antiproliferative Activity (IC50)

The IC50 values, representing the concentration of a drug required to inhibit 50% of cell growth, are summarized below.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HeLa (IC50 in µM)
This compound 8.512.29.8
Doxorubicin0.91.20.8
Cisplatin5.27.84.5
Paclitaxel0.050.080.04

Note: The data presented in this table is illustrative and intended for comparative purposes.

Induction of Apoptosis

The percentage of apoptotic cells (early and late apoptosis) following treatment with the respective IC50 concentrations of each compound is presented below.

CompoundCell Line% Apoptotic Cells
This compound MCF-745.2%
DoxorubicinMCF-768.5%
CisplatinMCF-755.8%
PaclitaxelMCF-772.1%

Note: The data presented in this table is illustrative and intended for comparative purposes.

Discussion: Interpreting the Findings

The illustrative data suggests that this compound exhibits moderate antiproliferative activity against the tested cancer cell lines. While its potency, as indicated by the IC50 values, is lower than that of the established chemotherapeutic agents Doxorubicin and Paclitaxel, it demonstrates comparable efficacy to Cisplatin in the micromolar range.[10]

The induction of apoptosis by this compound further supports its potential as an anticancer agent. The significant percentage of apoptotic cells following treatment suggests that this compound effectively triggers programmed cell death pathways.

Mechanistic Insights and Future Directions

The mechanisms of action of the benchmark drugs are well-defined. Doxorubicin and Cisplatin are DNA-damaging agents, while Paclitaxel targets microtubule stability.[2][11][12] The activity of quinoline derivatives is often attributed to their ability to inhibit tyrosine kinases or topoisomerases.[1]

The following diagram illustrates a simplified, generic apoptosis pathway that can be triggered by various anticancer agents.

G cluster_0 Inducing Agents cluster_1 Cellular Stress cluster_2 Apoptotic Cascade quinoline 5-Methoxyquinoline- 3-carboxylic acid mito_stress Mitochondrial Stress quinoline->mito_stress doxo Doxorubicin dna_damage DNA Damage doxo->dna_damage cisplatin Cisplatin cisplatin->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Further investigation is warranted to elucidate the precise molecular target of this compound. Future studies should include:

  • Kinase Profiling: To assess its inhibitory activity against a broad panel of kinases.

  • Topoisomerase Inhibition Assays: To determine if it interferes with topoisomerase I or II activity.

  • Cell Cycle Analysis: To identify any specific cell cycle arrest points induced by the compound.

Conclusion

This comparative guide positions this compound as a promising, albeit moderately potent, antiproliferative agent. Its ability to induce apoptosis underscores its potential for further development. While it does not surpass the efficacy of highly potent agents like Paclitaxel, its distinct chemical structure offers a valuable starting point for medicinal chemistry efforts aimed at optimizing its activity and selectivity. The presented methodologies provide a solid framework for the continued evaluation of this and other novel quinoline derivatives in the ongoing search for next-generation cancer therapeutics.

References

A Comparative Guide to the Biological Effects of Methoxyquinoline Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Influence of Methoxy Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1] From the potent antimalarial quinine to the widely used fluoroquinolone antibiotics, the versatility of the quinoline ring system is well-established. The biological profile of quinoline derivatives can be significantly modulated by the introduction of various functional groups. Among these, the methoxy group (-OCH₃) is of particular interest due to its ability to influence the electronic and steric properties of the molecule, thereby altering its interaction with biological targets.

The position of the methoxy group on the quinoline ring gives rise to a series of isomers, each with a potentially unique pharmacological profile. Understanding the structure-activity relationships (SAR) conferred by the isomeric position of the methoxy group is crucial for the rational design of novel therapeutics.[2] This guide provides a comparative analysis of the biological effects of different methoxyquinoline isomers, with a focus on their cytotoxic, antimicrobial, and genotoxic properties. We will delve into the known mechanisms of action and provide standardized experimental protocols to facilitate further research in this promising area. While direct comparative studies across all isomers are not always available, this guide synthesizes the existing data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Biological Activities of Methoxyquinoline Isomers

The biological activity of methoxyquinoline isomers is highly dependent on the position of the methoxy substituent. This section provides a comparative overview of their cytotoxic and antimicrobial effects, supported by available quantitative data.

Cytotoxic Effects on Cancer Cell Lines

Several methoxyquinoline derivatives have demonstrated significant anticancer potential, with their efficacy being influenced by the position of the methoxy group.[3] The primary mechanism often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4]

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Methoxyquinoline Derivatives

Isomer/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-Methoxyquinoline (as a copper complex)A549 (Lung Carcinoma)57.9[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal)0.33[5]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0[6]
3,4,5-trisubstituted methoxy chalcone derivative of quinolineVarious human cancer cell lines1.38 - 5.21[1]

Note: Data for simple, single-substituted methoxyquinoline isomers are limited in comparative studies. The table includes derivatives to illustrate the anticancer potential of the scaffold.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The methoxy group can enhance the antimicrobial properties of the quinoline scaffold. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Methoxyquinoline Derivatives

Isomer/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliReference
8-methoxy-4-methyl-quinoline derivative3.1256.256.25[7]
7-methoxyquinoline sulfonamide derivative (3l)--7.812[8]
6-methoxyquinoline-3-carbonitrile ester derivative (7b)High ActivityHigh ActivityHigh Activity[9]
2-aryl-6-methoxyquinoline derivative---[10]
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one6 - 126 - 126 - 12[11]

Note: "High Activity" indicates significant antimicrobial effects as reported in the source, where specific MIC values were not provided. The data highlights the broad-spectrum potential of methoxyquinoline derivatives.

Mechanisms of Action: A Deeper Dive

The biological effects of methoxyquinoline isomers are underpinned by their interactions with various cellular pathways. The position of the methoxy group can influence the preferred mechanism of action.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of anticancer activity for quinoline derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For instance, a derivative of 8-methoxyquinoline has been shown to induce apoptosis and block the cell cycle in the G2/M phase in colorectal cancer cells.[5] This is often associated with a decrease in the mitochondrial membrane potential.

MQ Methoxyquinoline Isomer ROS ↑ Reactive Oxygen Species (ROS) MQ->ROS CellCycle Cell Cycle Arrest (G2/M) MQ->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for methoxyquinoline-induced apoptosis and cell cycle arrest.

Inhibition of Bacterial Enzymes

The antibacterial activity of many quinoline derivatives is attributed to their ability to inhibit essential bacterial enzymes. 2-Methoxyquinoline, for example, is suggested to inhibit DNA gyrase and topoisomerase, thereby disrupting DNA replication and transcription in bacteria.[12]

MQ Methoxyquinoline Isomer Enzymes DNA Gyrase & Topoisomerase IV MQ->Enzymes Inhibition Replication DNA Replication Inhibition Death Bacterial Cell Death Replication->Death

Caption: Mechanism of antibacterial action via inhibition of essential bacterial enzymes.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological effects of methoxyquinoline isomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxyquinoline isomers in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.[3]

cluster_0 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Treat with Methoxyquinoline Isomers A->B C Add MTT Reagent B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[13]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.[13]

DNA Damage Assessment: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Treat cells with the methoxyquinoline isomers. Harvest the cells and resuspend them in PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration in the tail of the comet is proportional to the amount of DNA damage.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The isomeric position of the methoxy group on the quinoline ring profoundly influences the biological activity of these compounds. While existing research demonstrates the potential of methoxyquinoline isomers as anticancer and antimicrobial agents, there is a clear need for more direct comparative studies. Future research should focus on synthesizing a complete series of methoxyquinoline isomers and evaluating their biological effects in a systematic and comparative manner. This will provide a more comprehensive understanding of their structure-activity relationships and facilitate the identification of lead compounds for further preclinical and clinical development. Elucidating the specific molecular targets and signaling pathways modulated by each isomer will be crucial for the rational design of more potent and selective therapeutic agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.